molecular formula C11H12N3O+ B1665968 Amezinium CAS No. 41658-78-0

Amezinium

カタログ番号: B1665968
CAS番号: 41658-78-0
分子量: 202.23 g/mol
InChIキー: VXROHTDSRBRJLN-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amezinium is a pyridazinium ion that is pyridazin-1-ium which is substituted by a phenyl, amino and methoxy groups at positions 1, 4 and 6, respectively. It has a role as an antihypotensive agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor, a sympathomimetic agent and an adrenergic uptake inhibitor. It is an aromatic ether, a primary arylamine and a pyridazinium ion.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

41658-78-0

分子式

C11H12N3O+

分子量

202.23 g/mol

IUPAC名

6-methoxy-1-phenylpyridazin-1-ium-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10/h2-8,12H,1H3/p+1

InChIキー

VXROHTDSRBRJLN-UHFFFAOYSA-O

SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

正規SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

30578-37-1 (methyl sulfate)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-amino-6-methoxy-1-phenylpyridazinium methylsulfate
amezinium
amezinium chloride
amezinium methyl sulfate
amezinium metisulfate
amezinium triflouoacetate salt (1:1)
LU 1631
Regulton
Supratonin

製品の起源

United States

Foundational & Exploratory

Amezinium: A Technical Deep-Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate) is a sympathomimetic agent utilized in the management of hypotension. Its efficacy stems from a multifaceted mechanism of action that converges on the potentiation of noradrenergic signaling. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows. This compound's primary actions include the enhancement of norepinephrine (B1679862) release, inhibition of norepinephrine reuptake, and inhibition of monoamine oxidase (MAO), collectively leading to an increase in synaptic norepinephrine levels and subsequent activation of adrenergic receptors.

Core Mechanism of Action

This compound exerts its sympathomimetic effects through a combination of direct and indirect actions on the sympathetic nervous system. The core mechanism is centered around the modulation of norepinephrine (NE) availability and activity at the neuroeffector junction. This is achieved through three primary pathways:

  • Inhibition of Norepinephrine Reuptake: this compound is a potent inhibitor of the norepinephrine transporter (NET), also known as uptake 1. By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and prolonging the dwell time of NE in the synapse.

  • Inhibition of Monoamine Oxidase (MAO): this compound acts as a reversible inhibitor of monoamine oxidase, with a preference for the MAO-A isoform. MAO-A is the primary enzyme responsible for the degradation of norepinephrine within the presynaptic neuron. Inhibition of this enzyme leads to an accumulation of cytoplasmic norepinephrine, which is then available for release into the synapse.

  • Enhanced Norepinephrine Release: While the precise mechanism is not fully elucidated, this compound is understood to increase the release of norepinephrine from sympathetic nerve endings. This action is likely a consequence of its uptake into the neuron via NET, where it can displace norepinephrine from vesicular stores.

The culmination of these actions is a significant amplification of noradrenergic signaling, leading to increased stimulation of postsynaptic α- and β-adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

ParameterValueSpecies/TissueReference
Norepinephrine Uptake Inhibition
Ki1.3 x 10⁻⁷ mol/LRat atria
Monoamine Oxidase Inhibition
Ki (MAO-A)3 x 10⁻⁶ mol/LRat heart
Ki (MAO-B)3 x 10⁻⁴ mol/LRat liver
In Vivo Efficacy
ED₅₀ (Reserpine-induced ptosis)0.15 mg/kg p.o.Mouse
ED₅₀ (Reserpine-induced hypothermia)3.9 mg/kg p.o.Rat

Signaling Pathways and Molecular Interactions

The interplay of this compound's effects on the noradrenergic synapse is depicted in the following signaling pathway diagram.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Amezinium_ext This compound NET Norepinephrine Transporter (NET) Amezinium_ext->NET Inhibition Amezinium_ext->NET Uptake NE_cyto Cytoplasmic Norepinephrine NET->NE_cyto Reuptake Amezinium_intra This compound (intracellular) NET->Amezinium_intra NE_vesicle Norepinephrine Vesicles Synaptic_Cleft Norepinephrine NE_vesicle->Synaptic_Cleft Release NE_cyto->NE_vesicle Packaging MAO_A MAO-A NE_cyto->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft->NET Binding Adrenergic_Receptor α & β₁ Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Amezinium_intra->MAO_A Inhibition Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response Activation

This compound's multifaceted mechanism of action at the noradrenergic synapse.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological effects of this compound.

Norepinephrine Reuptake Inhibition Assay

This assay quantifies the ability of this compound to inhibit the norepinephrine transporter (NET).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Cells are seeded into 96-well microplates and allowed to adhere overnight.

    • The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 10-20 minutes at room temperature.

    • A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., ³H-NE) is added to each well to initiate the uptake reaction.

    • Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular ³H-NE.

    • Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration-dependent inhibition of ³H-NE uptake by this compound is plotted, and the IC₅₀ value is determined by non-linear regression. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

start Start seed_cells Seed hNET-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells with KRH buffer incubate_overnight->wash_cells preincubate Pre-incubate with This compound/vehicle wash_cells->preincubate add_radioligand Add ³H-Norepinephrine preincubate->add_radioligand incubate_uptake Incubate for uptake add_radioligand->incubate_uptake terminate_wash Terminate with ice-cold KRH buffer incubate_uptake->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells quantify Quantify radioactivity lyse_cells->quantify analyze Calculate IC₅₀/Ki quantify->analyze end End analyze->end

Experimental workflow for the norepinephrine reuptake inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of this compound against MAO-A and MAO-B.

  • Enzyme Source: Homogenates of tissues rich in specific MAO isoforms are used (e.g., rat heart for MAO-A, rat liver for MAO-B).

  • Assay Procedure:

    • The tissue homogenate is pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer at 37°C.

    • A specific substrate for the MAO isoform being tested is added to initiate the enzymatic reaction (e.g., kynuramine (B1673886) for both, or more specific substrates if available).

    • The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C.

    • The reaction is stopped by the addition of a strong base (e.g., NaOH).

    • The product of the reaction is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline (B1666331) is quantified using a fluorometer.

  • Data Analysis: The rate of product formation is calculated for each this compound concentration. The percent inhibition is determined relative to the vehicle control, and the IC₅₀ is calculated. The Ki is then determined using the appropriate kinetic model for reversible inhibition.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This experiment assesses the effect of this compound on arterial blood pressure and heart rate.

  • Animal Preparation:

    • Male Wistar rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine mixture).

    • The trachea is cannulated to ensure a patent airway.

    • The carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.

    • The jugular vein is cannulated for intravenous administration of this compound.

  • Experimental Protocol:

    • After a stabilization period to allow blood pressure and heart rate to reach a steady state, a baseline recording is taken.

    • This compound is administered intravenously at various doses.

    • Blood pressure and heart rate are continuously recorded for a defined period after each dose to determine the peak effect and duration of action.

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose of this compound. Dose-response curves are constructed to determine the pressor and chronotropic effects of the compound.

start Start anesthetize Anesthetize rat start->anesthetize cannulate_trachea Cannulate trachea anesthetize->cannulate_trachea cannulate_carotid Cannulate carotid artery (for BP measurement) anesthetize->cannulate_carotid cannulate_jugular Cannulate jugular vein (for drug administration) anesthetize->cannulate_jugular stabilize Allow for stabilization cannulate_trachea->stabilize cannulate_carotid->stabilize cannulate_jugular->stabilize baseline Record baseline blood pressure stabilize->baseline administer Administer this compound (i.v.) baseline->administer record Continuously record blood pressure administer->record analyze Analyze change in MAP record->analyze end End analyze->end

Workflow for in vivo blood pressure measurement in anesthetized rats.

Conclusion

The therapeutic utility of this compound in treating hypotensive states is firmly rooted in its well-defined, multi-target mechanism of action. By concurrently inhibiting norepinephrine reuptake and its metabolic degradation via MAO-A, while also promoting its release, this compound effectively elevates the levels of this key neurotransmitter at adrenergic synapses. This leads to enhanced activation of α₁- and β₁-adrenergic receptors, resulting in increased vascular resistance and cardiac output, and consequently, a rise in blood pressure. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for the continued study and development of compounds targeting the noradrenergic system.

Amezinium molecular and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular and Chemical Structure of Amezinium

This document provides a comprehensive technical overview of this compound, a sympathomimetic drug used for the treatment of orthostatic hypotension. The guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's molecular structure, chemical properties, synthesis, and mechanism of action.

Molecular and Chemical Identity

This compound is a substituted pyridazinium derivative. It is commercially available as the methylsulfate (B1228091) salt. Its core structure is the 4-amino-6-methoxy-1-phenylpyridazinium cation.

IdentifierDataReference(s)
IUPAC Name 6-methoxy-1-phenylpyridazin-1-ium-4-amine; methyl sulfate (B86663)[1][2]
Systematic Name 4-Amino-6-methoxy-1-phenylpyridazinium methyl sulfate
CAS Number 30578-37-1 (for methylsulfate salt)[1][2][3]
Molecular Formula C₁₂H₁₅N₃O₅S[1][2][3]
Molecular Weight 313.33 g/mol [1][2][3]
Cation Formula C₁₁H₁₂N₃O⁺[4]
Cation Mol. Weight 202.23 g/mol
Synonyms & Codes This compound metilsulfate, Lu-1631, Regulton, Risumic, Supratonin[2][3][5]
InChIKey ZEASXVYVFFXULL-UHFFFAOYSA-N[1][4]
SMILES COC1=CC(N)=CN=[N+]1C2=CC=CC=C2.O=S(OC)([O-])=O[4][5]

Chemical Structure (this compound Metilsulfate): Chemical Structure of this compound Metilsulfate

Physicochemical Properties

This compound metilsulfate is a white to off-white solid crystalline powder.[5]

PropertyValueReference(s)
Appearance White to off-white solid[5]
Solubility H₂O: 50 mg/mL (requires sonication) DMSO: ≥ 34 mg/mL[5]
Storage 4°C, sealed, away from moisture[5]

Synthesis of this compound Metilsulfate

The synthesis of this compound metilsulfate is a multi-step process that starts from Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), a known herbicide.[1] The general pathway involves catalytic hydrogenation to remove the chlorine and reduce the carbonyl group, followed by N-alkylation with dimethyl sulfate to form the final quaternary ammonium (B1175870) salt.

G cluster_synthesis Synthesis Workflow Chloridazon Chloridazon Intermediate 5-amino-2-phenylpyridazin-3-one Chloridazon->Intermediate Catalytic Hydrogenation This compound This compound Metilsulfate Intermediate->this compound Alkylation with Dimethyl Sulfate

Figure 1: Synthesis pathway for this compound Metilsulfate.
Experimental Protocol: General Procedure

While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical literature describes the key transformations.[1]

  • Reduction of Chloridazon: Chloridazon is subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reductively dehalogenate the C4 position and reduce the C3 carbonyl group, yielding 5-amino-2-phenylpyridazin-3-one.

  • Alkylation: The resulting intermediate is then treated with a methylating agent, dimethyl sulfate. This reaction, a form of the Menshutkin reaction, involves the nucleophilic attack of one of the ring nitrogen atoms on the dimethyl sulfate, leading to the formation of the positively charged pyridazinium ring and yielding this compound metilsulfate as the final product.

Spectroscopic Characterization

Methodology Note: Specific experimental spectra for this compound are not widely available in public databases. The following sections describe the predicted spectroscopic features based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would likely appear around 3.5-4.0 ppm. The aromatic protons on the phenyl ring and the pyridazinium ring would produce a series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would show signals for the methoxy carbon (~55-60 ppm), and multiple signals in the 100-160 ppm range corresponding to the aromatic carbons of the phenyl and pyridazinium rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to its functional groups.[6][7]

  • N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group would be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring C=C and pyridazinium C=N stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption from the aryl ether C-O bond of the methoxy group is expected in the 1200-1275 cm⁻¹ range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound metilsulfate would show a prominent peak for the cation (C₁₁H₁₂N₃O⁺) at a mass-to-charge ratio (m/z) of 202.09. Fragmentation of this ion would likely involve the loss of neutral molecules such as methyl radical (·CH₃) from the methoxy group or subsequent fragmentation of the heterocyclic ring system.

Pharmacological Mechanism of Action

This compound exerts its sympathomimetic and antihypotensive effects through a complex, multi-target mechanism of action.[1][5][8][9] It does not act directly as an agonist on postsynaptic receptors but rather potentiates the effects of endogenous noradrenaline.

MechanismTarget / EffectQuantitative Data (Ki)Reference(s)
Uptake-1 Inhibition Inhibits neuronal reuptake of noradrenaline (NA) and tyramine.Ki = 1.3 x 10⁻⁷ mol/L (for NA uptake)[9]
MAO Inhibition Reversible inhibitor of Monoamine Oxidase A and B.Ki = 3 x 10⁻⁶ mol/L (MAO-A) Ki = 3 x 10⁻⁴ mol/L (MAO-B)[9]
Receptor Stimulation Indirectly stimulates vascular α- and cardiac β₁-adrenoceptors.-[8][10]
Neuronal Uptake Is itself a substrate for and is taken up into sympathetic neurons.-[8][9]

The primary effect is the inhibition of noradrenaline reuptake (Uptake-1) at the synaptic cleft, which increases the concentration and residence time of noradrenaline, leading to enhanced stimulation of α₁- and β₁-adrenergic receptors.[8] This results in vasoconstriction and an increased heart rate, thereby elevating blood pressure. Furthermore, by inhibiting intraneuronal MAO-A, this compound prevents the degradation of noradrenaline that has been taken up, further increasing its availability for release.[9]

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Amezinium_in This compound MAO MAO-A Amezinium_in->MAO Inhibits NA_vesicle Noradrenaline (NA) Vesicles NA_synapse Noradrenaline (NA) NA_vesicle->NA_synapse Release Uptake1 Uptake-1 Transporter Uptake1->NA_vesicle NA_synapse->Uptake1 Reuptake Alpha1 α1 Receptor NA_synapse->Alpha1 Activates Beta1 β1 Receptor NA_synapse->Beta1 Activates Response Vasoconstriction, Increased Heart Rate Alpha1->Response Beta1->Response Amezinium_out This compound Amezinium_out->Uptake1 Inhibits

Figure 2: this compound's mechanism of action at the adrenergic synapse.

Overview of Cited Experimental Methodologies

The characterization of this compound's pharmacology has been established through various in vitro and in vivo experiments. Below is an overview of the methodologies cited in the literature.

Protocol: Noradrenaline Uptake Inhibition Assay

Biochemical experiments to determine the inhibition constant (Ki) for noradrenaline uptake were performed in vitro using rat atria.[9]

  • Tissue Preparation: Rat atria are prepared and incubated in a suitable physiological buffer.

  • Incubation: The tissue is incubated with radiolabeled ³H-noradrenaline in the presence of varying concentrations of this compound.

  • Analysis: The amount of radioactivity taken up by the tissue is measured (e.g., via liquid scintillation counting).

  • Calculation: The Ki is calculated from the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the specific ³H-noradrenaline uptake.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B was determined using tissue homogenates.[9]

  • Homogenate Preparation: Homogenates are prepared from rat heart (a source rich in MAO-A) and rat liver (a source rich in MAO-B).

  • Incubation: The homogenates are incubated with a specific substrate for MAO (e.g., kynuramine (B1673886) or radiolabeled tyramine) and various concentrations of this compound.

  • Measurement: The rate of substrate metabolism is measured, often spectrophotometrically or radiometrically.

  • Data Analysis: The Ki values are determined by analyzing the enzyme kinetics, confirming the reversible nature of the inhibition.

Protocol: HPLC Method for Plasma Quantification

A high-performance liquid chromatography (HPLC) method has been validated for the determination of this compound in human plasma, particularly from patients undergoing dialysis.[11]

  • Sample Preparation: this compound is extracted from plasma samples using a liquid-liquid extraction procedure.

  • Chromatography: The extract is injected onto an end-capped C-18 reverse-phase HPLC column.

  • Detection: The compound is detected using a UV detector.

  • Validation: The method was validated for accuracy, precision, and reproducibility, with a reported limit of determination (LOD) of 2 ng/mL, which is sufficient for pharmacokinetic studies in patients.[11]

References

The Pharmacology of Amezinium: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amezinium metilsulfate is a sympathomimetic agent utilized for the management of hypotensive conditions. Its efficacy stems from a multifaceted mechanism of action that enhances sympathetic nervous system activity, ultimately leading to an increase in blood pressure. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format to facilitate research and development.

Pharmacodynamics: Mechanism of Action

This compound's primary pharmacodynamic effects are centered on the potentiation of noradrenergic neurotransmission. It achieves this through a combination of actions at the synaptic level. The drug effectively increases the concentration of norepinephrine (B1679862) in the synaptic cleft by inhibiting its reuptake (Uptake-1) into the presynaptic neuron.[1][2][3] Furthermore, this compound exhibits inhibitory effects on monoamine oxidase (MAO), the enzyme responsible for the degradation of catecholamines.[1][2][3] This dual action of reuptake inhibition and enzymatic degradation prevention leads to a sustained elevation of norepinephrine levels, thereby enhancing stimulation of adrenergic receptors.

Pharmacological studies have demonstrated that this compound stimulates both vascular alpha-adrenoceptors and cardiac beta-1-adrenoceptors, contributing to its pressor and positive inotropic effects.[1][4] The sympathomimetic effects of this compound are particularly pronounced during orthostatic stress.[5]

Key Pharmacodynamic Parameters

The following table summarizes key quantitative pharmacodynamic data for this compound.

ParameterValueSpeciesTissue/SystemReference
Noradrenaline (Uptake-1) Inhibition (Ki) 1.3 x 10-7 mol/lRatAtria (in vitro)[3]
MAO-A Inhibition (Ki) 3 x 10-6 mol/lRatHeart homogenate[3]
MAO-B Inhibition (Ki) 3 x 10-4 mol/lRatLiver homogenate[3]

Signaling Pathway of this compound's Action

Amezinium_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell Amezinium_drug This compound Uptake1 Norepinephrine Transporter (Uptake-1) Amezinium_drug->Uptake1 Inhibits MAO_A Monoamine Oxidase A (MAO-A) Amezinium_drug->MAO_A Inhibits NE_released Norepinephrine Uptake1->NE_released Reuptake NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_released Release NE_released->MAO_A Degradation Adrenergic_Receptor Adrenergic Receptors (α and β) NE_released->Adrenergic_Receptor Activates Cellular_Response Increased Blood Pressure & Cardiac Output Adrenergic_Receptor->Cellular_Response Leads to Human_PK_Study_Workflow cluster_study_design Study Design cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Subject_Recruitment Recruit Healthy Male Volunteers (n=8) Crossover_Design Randomized, Cross-Over Design Subject_Recruitment->Crossover_Design Washout Washout Period Crossover_Design->Washout IV_Admin Administer 10 mg this compound Intravenously Washout->IV_Admin Oral_Admin Administer 10 mg this compound Orally (Tablet) Washout->Oral_Admin Blood_Sampling Collect Blood Samples at Predetermined Time Points IV_Admin->Blood_Sampling Urine_Sampling Collect Urine Samples over 48 hours IV_Admin->Urine_Sampling Oral_Admin->Blood_Sampling Oral_Admin->Urine_Sampling Plasma_Analysis Analyze Plasma for This compound Concentration (HPLC) Blood_Sampling->Plasma_Analysis Urine_Analysis Analyze Urine for Unchanged this compound Urine_Sampling->Urine_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Plasma_Analysis->PK_Modeling Urine_Analysis->PK_Modeling

References

Amezinium as a Norepinephrine Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate) is a sympathomimetic agent with a multifaceted mechanism of action, primarily recognized for its role in treating hypotensive conditions.[1][2] A significant component of its pharmacological profile is the inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of norepinephrine. This guide provides a detailed examination of this compound's interaction with the norepinephrine reuptake system, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes. Beyond its impact on norepinephrine reuptake, this compound also demonstrates inhibitory effects on monoamine oxidase (MAO) and functions as a substrate for the norepinephrine transporter (uptake 1), contributing to its overall sympathomimetic effects.[3][4]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified against several key targets within the noradrenergic system. The following table summarizes the available data from in vitro studies.

TargetParameterValue (mol/L)Tissue/SystemReference
Norepinephrine Transporter (NET)Kᵢ1.3 x 10⁻⁷Rat atria[3]
Monoamine Oxidase A (MAO-A)Kᵢ3 x 10⁻⁶Rat heart homogenate[3]
Monoamine Oxidase B (MAO-B)Kᵢ3 x 10⁻⁴Liver homogenate[3]

Table 1: Inhibitory Constants (Kᵢ) of this compound

Additionally, in vivo studies have determined the effective dose (ED₅₀) of this compound for counteracting reserpine-induced effects in animal models, providing further insight into its physiological activity.

EffectParameterValue (mg/kg, p.o.)SpeciesReference
Reserpine-induced ptosisED₅₀0.15Mouse and Rat[5]
Reserpine-induced hypothermiaED₅₀3.9Mouse and Rat[5]

Table 2: In Vivo Efficacy of this compound

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound's primary sympathomimetic effects are attributed to its ability to block the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][6] By inhibiting this process, this compound effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced activation of postsynaptic adrenergic receptors.[4] Furthermore, this compound itself is a substrate for the norepinephrine transporter, meaning it is taken up into the adrenergic neuron via this transporter.[3][4] This intraneuronal accumulation is believed to contribute to its potent and selective inhibition of intraneuronal monoamine oxidase (MAO).[4]

Norepinephrine Signaling Pathway and this compound's Point of Intervention cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle MAO Monoamine Oxidase (MAO) NE_vesicle->MAO Degradation NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Amezinium_uptake This compound Amezinium_uptake->MAO Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Amezinium_synapse This compound Amezinium_synapse->NET Inhibition Amezinium_synapse->Amezinium_uptake Uptake Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

This compound's dual inhibitory action on NET and MAO.

Experimental Protocols

The determination of this compound's activity as a norepinephrine reuptake inhibitor relies on established in vitro assays. The following protocols provide a detailed methodology for assessing the inhibitory potential of compounds on the norepinephrine transporter.

[³H]-Norepinephrine Reuptake Inhibition Assay in Synaptosomes or Cultured Cells

This method directly measures the inhibition of norepinephrine uptake into presynaptic nerve terminals or cells expressing the norepinephrine transporter.

Materials:

  • Synaptosomes (prepared from rodent brain tissue, e.g., hypothalamus or cortex) or a cell line endogenously expressing or transfected with the human norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293-hNET cells).[7]

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • [³H]-Norepinephrine (radiolabeled ligand).

  • Test compound (this compound) at various concentrations.

  • A known potent NET inhibitor for determining non-specific uptake (e.g., desipramine).[7]

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Synaptosomes or cells are prepared and suspended in KRH buffer.

  • Pre-incubation: Aliquots of the synaptosome or cell suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with either buffer, the test compound (this compound) at various concentrations, or a high concentration of a standard inhibitor (for non-specific binding).[8]

  • Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]-norepinephrine to a final concentration that is typically at or below the Kₘ for the transporter.[7]

  • Incubation: The mixture is incubated for a defined period (e.g., 5-10 minutes) at 37°C to allow for the uptake of the radiolabeled norepinephrine.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-norepinephrine.

  • Quantification: The radioactivity retained on the filters, which represents the amount of [³H]-norepinephrine taken up by the synaptosomes or cells, is measured by liquid scintillation counting.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (in the presence of the standard inhibitor) from the total uptake. The percentage of inhibition by the test compound is then determined for each concentration, and the IC₅₀ value is calculated by fitting the data to a concentration-response curve. The Kᵢ value can be subsequently calculated from the IC₅₀ using the Cheng-Prusoff equation.

Workflow for [3H]-Norepinephrine Reuptake Inhibition Assay start Start prep Prepare Synaptosomes or NET-expressing Cells start->prep preincubate Pre-incubate with this compound (or control/standard) prep->preincubate add_radioligand Add [3H]-Norepinephrine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake (Rapid Filtration & Washing) incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate % Inhibition, IC50, Ki) quantify->analyze end End analyze->end

A generalized workflow for radioligand-based NET inhibition assays.
Fluorescence-Based Norepinephrine Transporter Uptake Assay

This high-throughput compatible method utilizes a fluorescent substrate that is a mimic of biogenic amines.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).[1]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescent NET substrate.[1]

  • Test compound (this compound) at various concentrations.

  • A known potent NET inhibitor as a positive control (e.g., desipramine).[1]

  • A masking dye to quench extracellular fluorescence.[1]

  • A fluorescence plate reader with bottom-read capabilities.[1]

Procedure:

  • Cell Plating: hNET-expressing HEK293 cells are plated in a 96- or 384-well black, clear-bottom microplate and allowed to adhere.[1]

  • Compound Addition: The culture medium is replaced with assay buffer containing various concentrations of this compound or control compounds. The plate is incubated for a defined period (e.g., 10-30 minutes) at 37°C.[1]

  • Substrate Addition: The fluorescent NET substrate is added to all wells.

  • Kinetic Reading: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is monitored over time as the substrate is transported into the cells.

  • Data Analysis: The rate of uptake is determined from the kinetic read. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Concluding Remarks

This compound's role as a norepinephrine reuptake inhibitor is a cornerstone of its therapeutic action in managing hypotension. The quantitative data clearly demonstrate its potent interaction with the norepinephrine transporter. The provided experimental protocols offer a robust framework for the continued investigation of this compound and the discovery of novel norepinephrine reuptake inhibitors. The multifaceted nature of this compound, encompassing both NET and MAO inhibition, underscores the complexity of its pharmacological profile and highlights the intricate interplay of mechanisms that contribute to its overall clinical efficacy. Further research to elucidate the precise contributions of each of these actions to its therapeutic and potential adverse effects is warranted.

References

Amezinium and Monoamine Oxidase (MAO) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amezinium (4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate) is a sympathomimetic agent with a multifaceted mechanism of action that includes the reversible and selective inhibition of monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of the interaction between this compound and MAO, presenting quantitative inhibition data, detailed experimental methodologies for assessing MAO inhibition, and diagrams of the relevant biochemical pathways. This compound's primary pharmacological effects stem from its ability to increase the synaptic concentration of monoamine neurotransmitters, not only by inhibiting their degradation via MAO but also by blocking their reuptake.

Introduction to this compound and Monoamine Oxidase

This compound

This compound was developed as an antihypotensive agent. Its clinical effects are mediated through the potentiation of the sympathetic nervous system. The core of its action involves increasing the availability of norepinephrine (B1679862) at adrenergic receptors. This is achieved through a dual mechanism: inhibition of the neuronal uptake of norepinephrine (Uptake 1) and inhibition of its primary metabolic enzyme, monoamine oxidase (MAO).[1]

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[2] There are two primary isoforms:

  • MAO-A: Preferentially metabolizes serotonin (B10506) and norepinephrine. Its inhibition is a key target for antidepressant therapies.[3]

  • MAO-B: Primarily metabolizes phenylethylamine and plays a significant role in dopamine (B1211576) catabolism.[3] Its inhibitors are utilized in the management of Parkinson's disease.[2]

Inhibition of these enzymes prevents the breakdown of neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased concentration in the synaptic cleft.[2]

Quantitative Analysis of this compound's MAO Inhibition

Table 1: In Vitro MAO Inhibition Data for this compound

Compound Enzyme Isoform Source Inhibition Constant (Ki) Inhibition Type Reference
This compound MAO-A Rat Heart Homogenate 3 x 10⁻⁶ mol/L (3.0 µM) Reversible [4]

| this compound | MAO-B | Rat Liver Homogenate | 3 x 10⁻⁴ mol/L (300 µM) | Reversible |[4] |

Experimental Protocols for Assessing MAO Inhibition

The determination of a compound's MAO inhibitory activity is a critical step in its pharmacological profiling. A common and reliable method is the fluorometric assay using kynuramine (B1673886) as a substrate, which is applicable to both MAO-A and MAO-B.[6][7]

Detailed Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines the key steps for determining the IC50 (half-maximal inhibitory concentration) of a test compound like this compound.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes.[6]
  • Kynuramine dihydrobromide (substrate).[6]
  • Test compound (e.g., this compound) and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[6]
  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).[6]
  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.
  • 96-well black, flat-bottom microplates.[6]
  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm).

2. Preparation of Solutions:

  • Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in potassium phosphate buffer to a pre-optimized working concentration.
  • Substrate Solution: Prepare a stock solution of kynuramine in water and dilute to the final working concentration (e.g., 80 µM for MAO-A, 50 µM for MAO-B) in buffer.[6]
  • Inhibitor Solutions: Prepare stock solutions of the test compound and control inhibitors in DMSO. Create a serial dilution in buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration remains low (<1%) to prevent enzyme inhibition.[6]

3. Assay Procedure:

  • Plate Setup: To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B). For blank wells, add 50 µL of buffer only.[6]
  • Inhibitor Addition: Add 25 µL of the diluted test compound or control inhibitor solutions to the wells. For control (100% activity) wells, add 25 µL of buffer.[6]
  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]
  • Reaction Initiation: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.[6]
  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[6]
  • Reaction Termination: The reaction can be stopped by adding 50 µL of 2 N NaOH.[6]
  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline. The increase in fluorescence is directly proportional to MAO activity.[6]

4. Data Analysis:

  • Subtract the fluorescence of the blank wells from all other wells.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents\n(Enzyme, Buffer, Substrate, Inhibitor)"]; plate [label="Dispense 50µL Enzyme\nor Buffer (Blank) to Plate"]; add_inh [label="Add 25µL Inhibitor\nor Buffer (Control)"]; pre_inc [label="Pre-incubate Plate\n(37°C for 15 min)"]; add_sub [label="Initiate Reaction:\nAdd 25µL Kynuramine Substrate"]; inc [label="Incubate Plate\n(37°C for 20-30 min)"]; stop_rxn [label="Terminate Reaction\n(Optional: Add 2N NaOH)"]; measure [label="Measure Fluorescence\n(Product: 4-Hydroxyquinoline)"]; analyze [label="Data Analysis:\nCalculate % Inhibition & IC50"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep [label="1"]; prep -> plate [label="2"]; plate -> add_inh [label="3"]; add_inh -> pre_inc [label="4"]; pre_inc -> add_sub [label="5"]; add_sub -> inc [label="6"]; inc -> stop_rxn [label="7"]; stop_rxn -> measure [label="8"]; measure -> analyze [label="9"]; analyze -> end_node [label="10"]; }

Workflow for an In Vitro MAO Inhibition Assay.

Signaling Pathways and Mechanism of Action

This compound's primary therapeutic effect is the enhancement of noradrenergic signaling. This is accomplished by increasing the concentration of norepinephrine (NE) in the synaptic cleft. This compound is a substrate for the norepinephrine transporter (NET), also known as Uptake 1, and is actively transported into the presynaptic neuron.[1] Once inside the neuron, it exerts its inhibitory effect on mitochondrial MAO-A.[8] This inhibition prevents the degradation of cytoplasmic NE, leading to a larger releasable pool of the neurotransmitter. The simultaneous inhibition of NET by this compound also blocks the reuptake of NE from the synaptic cleft, further prolonging its action on postsynaptic α- and β-adrenergic receptors.[1]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine NE_cyto Cytoplasmic Norepinephrine (NE) Tyrosine->NE_cyto Synthesis NE_vesicle NE Vesicle NE_synapse NE NE_vesicle->NE_synapse Exocytosis NE_cyto->NE_vesicle VMAT2 MAO MAO-A NE_cyto->MAO Degradation NET NE Transporter (NET / Uptake 1) Amezinium_cyto This compound NET->Amezinium_cyto Amezinium_cyto->MAO Inhibition NE_synapse->NET Reuptake Ad_Receptor Adrenergic Receptors (α, β) NE_synapse->Ad_Receptor Binding Amezinium_synapse This compound Amezinium_synapse->NET Transport In Amezinium_synapse->NET Inhibition Response Postsynaptic Response Ad_Receptor->Response

This compound's Action at the Noradrenergic Synapse.

Metabolism of this compound

This compound undergoes metabolism in the body, primarily through hydroxylation and O-demethylation. The major identified metabolites include a hydroxylated form (MIII) and an O-demethylated form (MV). These metabolites are found in plasma, urine, and feces, often as glucuronide conjugates. Notably, in brain tissue, the O-demethylated metabolite MV is the major component found, while the parent drug is not detected, indicating that metabolites may cross the blood-brain barrier more readily than this compound itself.

G This compound This compound MIII Hydroxylated this compound (MIII) This compound->MIII Hydroxylation MV O-Demethylated this compound (MV) This compound->MV O-Demethylation Excretion Excretion (Urine, Feces, Bile) This compound->Excretion Unchanged MIII_gluc MIII Glucuronide MIII->MIII_gluc Glucuronidation MIII->Excretion MIII_gluc->Excretion

Simplified Metabolic Pathway of this compound.

Conclusion

This compound is a potent, reversible, and selective inhibitor of MAO-A, a mechanism that contributes significantly to its overall sympathomimetic and antihypotensive effects. Its ability to be actively transported into neurons enhances its inhibitory action at the primary site of norepinephrine metabolism. The quantitative data clearly demonstrate a strong preference for MAO-A over MAO-B. For drug development professionals, this compound serves as an important example of a dual-action compound, targeting both neurotransmitter reuptake and metabolism. Future research could focus on the MAO inhibitory potential of its major metabolites to fully elucidate the complete pharmacological profile of the drug.

References

Amezinium's Indirect Stimulation of Alpha-1 and Beta-1 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (as this compound metilsulfate) is a sympathomimetic agent utilized in the management of hypotension. Its mechanism of action is multifaceted and primarily indirect, leading to the enhanced stimulation of adrenergic receptors, including vascular alpha-1 and cardiac beta-1 receptors. This technical guide provides an in-depth analysis of this compound's pharmacological effects, focusing on its interaction with the adrenergic system. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and mechanisms.

Introduction

This compound is a sympathomimetic drug used for the treatment of low blood pressure.[1] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, this compound exerts its effects by increasing the synaptic concentration of norepinephrine (B1679862). This is achieved through a combination of three primary mechanisms:

  • Inhibition of Norepinephrine Reuptake (Uptake-1): this compound is a substrate for the norepinephrine transporter (uptake-1) and competitively inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3]

  • Norepinephrine Release: this compound can also induce the release of norepinephrine from sympathetic nerve terminals.[4]

  • Inhibition of Monoamine Oxidase (MAO): this compound inhibits intraneuronal MAO-A, the enzyme responsible for the degradation of norepinephrine, thereby increasing its availability for release.[2][3]

The resulting increase in synaptic norepinephrine leads to the stimulation of postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[2] It also stimulates beta-1 adrenergic receptors in the heart, leading to positive inotropic and chronotropic effects.[2][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Pharmacological Parameters of this compound

ParameterValueTissue/SystemSpeciesReference
Ki for ³H-Noradrenaline Uptake Inhibition 1.3 x 10⁻⁷ mol/LAtriaRat[6]
Ki for MAO-A Inhibition 3 x 10⁻⁶ mol/LHeart HomogenateRat[6]
Ki for MAO-B Inhibition 3 x 10⁻⁴ mol/LLiver HomogenateRat[6]

Table 2: In Vivo and Clinical Effects of this compound

ParameterEffectDoseSubjectsReference
Supine Systolic Blood Pressure Increase of ~30 mm Hg30 mg (oral)Healthy Volunteers[4]
Mean Blood Pressure (supine and sitting) Increase of 15 to 45 mm Hg10 mg (single dose)Patients with Neurogenic Orthostatic Hypotension[7]
Finger Skin Vasoconstrictor Response to Cold Significant increase in reduction ratio of blood flow10 mg (oral)Healthy Volunteers[8]
Venoconstrictor Response to Noradrenaline Significant decrease in infusion rate for half-maximum venoconstriction10 mg (oral)Healthy Volunteers[8]
Systolic Blood Pressure (i.v.) 23% increase10 mg (i.v.)Healthy Volunteers[5]
Diastolic Blood Pressure (i.v.) 14% increase10 mg (i.v.)Healthy Volunteers[5]
Total Peripheral Resistance (i.v.) 29% increase10 mg (i.v.)Healthy Volunteers[5]
Heart Rate (i.v.) 9% reflex decrease10 mg (i.v.)Healthy Volunteers[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and similar compounds.

Radioligand Binding Assay for Norepinephrine Uptake Inhibition

This protocol is a generalized method to determine the inhibitory constant (Ki) of a test compound for the norepinephrine transporter.

Objective: To quantify the affinity of this compound for the norepinephrine transporter (uptake-1).

Materials:

  • Rat atrial tissue or synaptosomes.

  • Radioligand: ³H-Norepinephrine.

  • Test compound: this compound.

  • Reference uptake-1 inhibitor: Desipramine (for positive control).

  • Assay buffer (e.g., Krebs-Henseleit solution).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat atria in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of this compound.

  • Radioligand Addition: Initiate the binding by adding a fixed concentration of ³H-Norepinephrine to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific ³H-Norepinephrine binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath for Functional Assessment of Noradrenaline Potentiation

This protocol describes a generalized method for assessing the effect of a compound on the contractile response of vascular smooth muscle to an agonist.

Objective: To determine if and to what extent this compound potentiates the vasoconstrictor effects of norepinephrine.

Materials:

  • Rat thoracic aorta.

  • Organ bath system with force-displacement transducers.

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Norepinephrine (agonist).

  • This compound (test compound).

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in the organ baths filled with PSS. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams). Replace the PSS every 15-20 minutes.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Potentiation Protocol:

    • Control Curve: Generate a cumulative concentration-response curve for norepinephrine by adding increasing concentrations to the organ bath and recording the contractile response.

    • This compound Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

    • Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

  • Data Analysis: Compare the concentration-response curves for norepinephrine in the absence and presence of this compound. A potentiation is indicated by a leftward shift of the curve (decrease in EC50) and/or an increase in the maximal response (Emax).

Signaling Pathways and Mechanism of Action

The indirect stimulation of alpha-1 and beta-1 adrenergic receptors by this compound triggers well-defined intracellular signaling cascades.

This compound's Indirect Sympathomimetic Mechanism

The following diagram illustrates the primary mechanisms by which this compound increases synaptic norepinephrine concentrations.

Amezinium_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle, Cardiomyocyte) NE_vesicle Norepinephrine (NE) in Vesicles NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release MAO MAO-A NE_cytosol->MAO Degradation NE_synapse Synaptic NE NE_cytosol->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake alpha1_receptor Alpha-1 Receptor NE_synapse->alpha1_receptor Binds beta1_receptor Beta-1 Receptor NE_synapse->beta1_receptor Binds This compound This compound This compound->NE_cytosol Induces Release This compound->MAO Inhibits This compound->NET Inhibits (Uptake-1)

Caption: this compound's indirect sympathomimetic action.

Alpha-1 Adrenergic Receptor Signaling Pathway

Stimulation of alpha-1 adrenergic receptors, primarily coupled to Gq proteins, leads to vasoconstriction in smooth muscle cells.[6][7][9]

Alpha1_Signaling NE Norepinephrine Alpha1R Alpha-1 Receptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates Ca_channel Ca²⁺ Channels Alpha1R->Ca_channel Opens PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Ca_channel->Ca Ca²⁺ Influx Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Modulates

Caption: Alpha-1 adrenergic receptor signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway

Stimulation of beta-1 adrenergic receptors in the heart, which are coupled to Gs proteins, results in increased heart rate and contractility.[4][10]

Beta1_Signaling NE Norepinephrine Beta1R Beta-1 Receptor NE->Beta1R Binds Gs Gs Protein Beta1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates (activates) Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx SR_Ca_release SR Ca²⁺ Release Ca_influx->SR_Ca_release Induces Cardiac_Effects Increased Heart Rate & Contractility Ca_influx->Cardiac_Effects SR_Ca_release->Cardiac_Effects

Caption: Beta-1 adrenergic receptor signaling cascade.

Conclusion

This compound effectively stimulates alpha-1 and beta-1 adrenergic receptors through an indirect mechanism that elevates synaptic norepinephrine levels. Its actions as a norepinephrine reuptake inhibitor, releasing agent, and MAO-A inhibitor collectively contribute to its sympathomimetic effects, making it a valuable therapeutic option for hypotensive states. Understanding these multifaceted mechanisms and the downstream signaling pathways is crucial for the continued research and development of drugs targeting the adrenergic system. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical assessment of such compounds.

References

The Synthetic Pathway of Amezinium Metilsulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthesis Pathway

The synthesis of amezinium metilsulfate originates from the starting material 2-Butyne-1,4-diol. The synthetic route proceeds through a series of key intermediates, including mucochloric acid and the herbicide Chloridazon, culminating in the final product through an alkylation step.[1] This multi-step synthesis involves several fundamental organic reactions, including halogenation, cyclization, amination, catalytic hydrogenation, and alkylation.

Starting Materials and Key Intermediates

The successful synthesis of this compound metilsulfate relies on the procurement or synthesis of several key chemical entities. The primary starting material and the subsequent intermediates are crucial for the progression of the synthesis.

Compound Name Molecular Formula Role in Synthesis
2-Butyne-1,4-diolC4H6O2Initial Starting Material
Mucochloric AcidC4H2Cl2O3Intermediate 1
PhenylhydrazineC6H8N2Reagent
1-Phenyl-4,5-dichloro-6-pyridazoneC10H6Cl2N2OIntermediate 2
ChloridazonC10H8ClN3OIntermediate 3[2]
5-amino-2-phenylpyridazin-3-oneC10H9N3OIntermediate 4
Dimethyl SulfateC2H6O4SAlkylating Agent
This compound Metilsulfate C12H15N3O5S Final Product

The Core Synthesis Pathway

The synthesis of this compound metilsulfate can be delineated into the following key experimental stages:

Step 1: Synthesis of Mucochloric Acid

The synthesis commences with the halogenation of 2-Butyne-1,4-diol. This reaction is carried out using chlorine to yield mucochloric acid.[1]

Experimental Protocol: Detailed experimental protocols for this specific reaction, including stoichiometry, reaction conditions (temperature, pressure, and duration), and purification methods, are not available in the reviewed literature.

Step 2: Synthesis of 1-Phenyl-4,5-dichloro-6-pyridazone

The second step involves the treatment of mucochloric acid with phenylhydrazine.[1] This reaction forms the pyridazinone ring structure, resulting in the formation of 1-Phenyl-4,5-dichloro-6-pyridazone.

Experimental Protocol: Specific procedural details for this condensation reaction are not sufficiently documented in the available literature to provide a replicable protocol.

Step 3: Synthesis of Chloridazon

The intermediate 1-Phenyl-4,5-dichloro-6-pyridazone is then subjected to amination. The addition of ammonia (B1221849) leads to the formation of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one).[1]

Experimental Protocol: While the transformation is known, precise conditions for the amination of 1-Phenyl-4,5-dichloro-6-pyridazone to yield Chloridazon are not detailed in the accessible scientific literature.

Step 4: Synthesis of 5-amino-2-phenylpyridazin-3-one

The subsequent step involves the catalytic hydrogenation of Chloridazon. This reduction reaction removes the chlorine atom, yielding 5-amino-2-phenylpyridazin-3-one.[1]

Experimental Protocol: Information regarding the specific catalyst, hydrogen pressure, solvent, and reaction time for this hydrogenation step is not available in the surveyed literature.

Step 5: Synthesis of this compound Metilsulfate

The final step in the synthesis is the alkylation of 5-amino-2-phenylpyridazin-3-one with dimethyl sulfate.[1] This reaction introduces a methyl group onto the pyridazine (B1198779) ring, forming the quaternary ammonium (B1175870) salt, this compound metilsulfate.

Experimental Protocol: Detailed experimental parameters for the final alkylation step to produce this compound metilsulfate are not described in the available resources.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical progression of the synthesis of this compound metilsulfate from its starting material.

Amezinium_Synthesis cluster_start Starting Material cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Final Product 2-Butyne-1,4-diol 2-Butyne-1,4-diol Mucochloric Acid Mucochloric Acid 2-Butyne-1,4-diol->Mucochloric Acid Halogenation 1-Phenyl-4,5-dichloro-6-pyridazone 1-Phenyl-4,5-dichloro-6-pyridazone Mucochloric Acid->1-Phenyl-4,5-dichloro-6-pyridazone Cyclization Chloridazon Chloridazon 1-Phenyl-4,5-dichloro-6-pyridazone->Chloridazon Amination 5-amino-2-phenylpyridazin-3-one 5-amino-2-phenylpyridazin-3-one Chloridazon->5-amino-2-phenylpyridazin-3-one Hydrogenation This compound Metilsulfate This compound Metilsulfate 5-amino-2-phenylpyridazin-3-one->this compound Metilsulfate Alkylation Chlorine Chlorine Phenylhydrazine Phenylhydrazine Ammonia Ammonia H2/Catalyst H2/Catalyst Dimethyl Sulfate Dimethyl Sulfate

Caption: Synthetic pathway of this compound Metilsulfate.

Conclusion

This technical guide outlines the established synthetic route for this compound metilsulfate, beginning with 2-Butyne-1,4-diol and progressing through several key intermediates. While the sequence of chemical transformations is clear, a notable gap exists in the publicly available literature regarding detailed, step-by-step experimental protocols and associated quantitative data such as reaction yields and purity. For researchers and drug development professionals seeking to replicate or optimize this synthesis, further investigation into specialized chemical literature or patent databases may be necessary to obtain the requisite granular experimental details. The provided synthesis pathway and structural information serve as a foundational guide for understanding the chemical genesis of this compound metilsulfate.

References

The Pharmacokinetic Profile of Amezinium: A Technical Guide to Bioavailability and Half-Life In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo bioavailability and half-life of Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate), a sympathomimetic agent. This document synthesizes available pharmacokinetic data in both human and animal models, details the experimental methodologies employed in these studies, and illustrates the key signaling pathways involved in its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and experimental workflows and signaling cascades are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Introduction

This compound metilsulfate is an indirect-acting sympathomimetic drug utilized for the treatment of orthostatic hypotension.[1] Its therapeutic effect is primarily attributed to its multifactorial mechanism of action, which includes the inhibition of norepinephrine (B1679862) reuptake, inhibition of monoamine oxidase (MAO), and direct stimulation of α- and β1-adrenergic receptors.[2][3] A thorough understanding of its pharmacokinetic properties, specifically its bioavailability and half-life, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This guide provides an in-depth analysis of these key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of this compound in both humans and rats.

Table 1: Pharmacokinetics of this compound in Humans

ParameterRoute of AdministrationDoseValueReference
Bioavailability Oral10 mg53% (Range: 40-74%)[4]
Terminal Half-life (t½) Intravenous10 mg14 hours (mean)[4]
Oral10 mg13 hours (mean)[4]
Oral (repetitive dosing)10 mg b.i.d.~12.0 hours[5]
Peak Plasma Concentration (Cmax) Oral10 mg31-61 ng/mL[4]
Time to Peak Plasma Concentration (Tmax) Oral10 mg1.2-2.4 hours[4]
Volume of Distribution (Vd) Intravenous10 mg201-476 L[4]
Urinary Excretion (unchanged drug) Intravenous10 mg77% (over 48h)[4]
Oral10 mg32% (over 48h)[4]

Table 2: Pharmacokinetics of this compound in Rats

ParameterRoute of AdministrationDoseValueReference
Half-life (t½) Oral20 mg/kg8.1 hours[6]
Peak Blood Concentration (Cmax) Oral20 mg/kg0.65 µg eq/mL[6]
Time to Peak Blood Concentration (Tmax) Oral20 mg/kg3 hours[6]
Urinary Excretion Intravenous5 mg/kg~24%[6]
Fecal Excretion Intravenous5 mg/kg~72%[6]
Biliary Excretion Intravenous5 mg/kg~42%[6]

Experimental Protocols

Human Pharmacokinetic Studies

The determination of this compound's bioavailability and half-life in humans has been primarily conducted through open, randomized, cross-over studies.[4]

Study Design:

  • Subjects: Healthy male volunteers.[4]

  • Administration:

    • Intravenous (IV) administration of a 10 mg dose.[4]

    • Oral (p.o.) administration of a 10 mg tablet.[4]

  • Washout Period: A sufficient washout period is maintained between the two administrations in the cross-over design.

  • Blood Sampling: Venous blood samples are collected at predefined time points post-administration. For instance, after oral administration, samples might be collected at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Animal Pharmacokinetic Studies (Rats)

Pharmacokinetic studies in rats have been conducted to understand the disposition and metabolism of this compound.[6]

Study Design:

  • Subjects: Male rats.

  • Administration:

    • Intravenous (IV) administration of a 5 mg/kg dose.[6]

    • Oral (p.o.) gavage of a 20 mg/kg or 100 mg/kg dose.[6]

  • Sample Collection: Blood, urine, feces, and bile are collected over specified periods to determine the routes and extent of excretion.[6]

  • Tissue Distribution: In some studies, whole-body autoradiography is used to assess the distribution of the drug in various tissues.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in plasma samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.[5]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, an internal standard (e.g., a structurally similar compound) is added.

  • The plasma sample is alkalinized.

  • An organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol) is added to the plasma.

  • The mixture is vortexed to ensure thorough mixing and extraction of the drug into the organic phase.

  • The phases are separated by centrifugation.

  • The organic layer is transferred to a clean tube.

  • The drug is back-extracted into an acidic aqueous solution.

  • The acidic aqueous layer is then injected into the HPLC system.

HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.[5]

  • Detection: UV detection at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the drug to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow for its pharmacokinetic analysis.

cluster_0 This compound's Mechanism of Action This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Adrenergic_Receptors α1 and β1 Adrenergic Receptors This compound->Adrenergic_Receptors Direct Stimulation Norepinephrine_Synapse Synaptic Norepinephrine NET->Norepinephrine_Synapse Reuptake MAO->Norepinephrine_Synapse Degradation Postsynaptic_Cell Postsynaptic Cell Adrenergic_Receptors->Postsynaptic_Cell Signal Transduction Norepinephrine_Synapse->Adrenergic_Receptors Activation Physiological_Effect Increased Blood Pressure and Heart Rate Postsynaptic_Cell->Physiological_Effect

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow for Pharmacokinetic Analysis Dosing Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Liquid-Liquid Extraction Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC Analysis Sample_Extraction->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling and Data Analysis HPLC_Analysis->Data_Analysis Results Bioavailability and Half-life Determination Data_Analysis->Results

Caption: Workflow for pharmacokinetic analysis.

Conclusion

This technical guide has provided a detailed summary of the in vivo bioavailability and half-life of this compound. The data presented indicates that this compound is well-absorbed orally, with a bioavailability of approximately 53% in humans, and possesses a relatively long terminal half-life of around 13-14 hours, making it suitable for therapeutic use in managing orthostatic hypotension. The outlined experimental protocols for both human and animal studies, along with the detailed analytical methodology, offer a valuable resource for researchers. Furthermore, the visualization of its mechanism of action and the experimental workflow provides a clear conceptual framework for understanding the pharmacokinetics of this compound. This comprehensive guide serves as a foundational document for further research and development involving this compound.

References

Amezinium's intricate Dance with Norepinephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium metilsulfate, a sympathomimetic amine, has a multifaceted mechanism of action that significantly influences endogenous norepinephrine (B1679862) levels.[1][2] This technical guide provides an in-depth analysis of the pharmacological effects of this compound on norepinephrine, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

This compound's primary therapeutic application is in the management of hypotensive conditions, where it elevates blood pressure by modulating the sympathetic nervous system.[3] Its effects are attributed to a combination of norepinephrine release, inhibition of norepinephrine reuptake, and inhibition of monoamine oxidase (MAO), the enzyme responsible for norepinephrine degradation.[1][4]

Quantitative Effects of this compound on Norepinephrine Dynamics

The interaction of this compound with key proteins involved in norepinephrine homeostasis has been quantified in several studies. The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound on Norepinephrine Uptake

ParameterValue (mol/L)Tissue/SystemReference
Ki for ³H-Norepinephrine Uptake Inhibition1.3 x 10⁻⁷Rat Atria (in vitro)[1]

Table 2: Inhibitory Activity of this compound on Monoamine Oxidase (MAO)

ParameterValue (mol/L)Tissue/SystemReference
Ki for MAO-A Inhibition3 x 10⁻⁶Rat Heart Homogenate[1]
Ki for MAO-B Inhibition3 x 10⁻⁴Rat Liver Homogenate[1]

Effects on Plasma Norepinephrine Levels: A Complex Picture

Clinical studies on the direct impact of this compound on circulating norepinephrine levels have yielded nuanced results. One study involving patients with severe neurogenic orthostatic hypotension reported a "slight increase" in plasma norepinephrine levels following a single 10 mg oral dose of this compound. This observation was made in conjunction with a significant rise in both supine and sitting mean blood pressures.

In contrast, a double-blind, placebo-controlled, randomized trial in six healthy volunteers found that a 30 mg oral dose of this compound did not significantly influence plasma concentrations of norepinephrine or adrenaline, either at rest or during orthostatic stress induced by a head-up tilt.[5] Despite the lack of a significant change in plasma catecholamines, this study did observe a substantial increase in supine systolic blood pressure.[5]

The discrepancy in these findings may be attributable to differences in the study populations (patients with autonomic failure versus healthy volunteers), the administered doses, and the sensitivity of the analytical methods employed. It is plausible that the sympathomimetic effects of this compound are more pronounced in individuals with compromised sympathetic function. The term "slight increase" from the first study lacks specific quantitative data (e.g., pg/mL), precluding a direct statistical comparison.

It is hypothesized that this compound's pressor effects may be more dependent on the inhibition of norepinephrine reuptake and MAO activity at the synaptic cleft, rather than a substantial increase in systemic circulating norepinephrine.[5] This localized enhancement of norepinephrine concentration at the receptor level could mediate the observed physiological responses without causing a large, detectable rise in plasma levels.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the effects of this compound on norepinephrine.

Norepinephrine Reuptake Inhibition Assay

The inhibitory effect of this compound on norepinephrine reuptake is a cornerstone of its mechanism. A common method to quantify this is through a radioligand uptake assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the norepinephrine transporter (NET).

Materials:

  • Rat atria or other suitable tissue expressing NET.

  • ³H-Norepinephrine (radiolabeled).

  • This compound solutions of varying concentrations.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen tissue (e.g., rat atria) in a suitable buffer to prepare a crude synaptosomal fraction.

  • Incubation: Incubate the tissue homogenate with a fixed concentration of ³H-norepinephrine and varying concentrations of this compound.

  • Uptake Termination: After a defined incubation period, terminate the uptake process by rapid filtration through glass fiber filters. This separates the synaptosomes with internalized radioligand from the incubation medium.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific ³H-norepinephrine uptake (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Workflow for Norepinephrine Reuptake Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis prep Tissue Homogenization (e.g., Rat Atria) incubation Incubate with ³H-Norepinephrine and varying this compound concentrations prep->incubation Add to incubation mixture filtration Rapid Filtration incubation->filtration Terminate uptake washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 and Ki scintillation->analysis

Caption: Workflow for Norepinephrine Reuptake Inhibition Assay.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibition of MAO by this compound contributes to increased norepinephrine availability. The activity of MAO-A and MAO-B can be measured using specific substrates and a spectrophotometric or fluorometric method.

Objective: To determine the inhibitory constant (Ki) of this compound for MAO-A and MAO-B.

Materials:

  • Tissue homogenates rich in MAO-A (e.g., rat heart) and MAO-B (e.g., rat liver).

  • Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).

  • This compound solutions of varying concentrations.

  • Spectrophotometer or fluorometer.

Procedure:

  • Tissue Preparation: Prepare homogenates of the respective tissues in a suitable buffer.

  • Pre-incubation: Pre-incubate the tissue homogenate with varying concentrations of this compound for a defined period.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the specific substrate for either MAO-A or MAO-B.

  • Reaction Termination: Stop the reaction after a specific time, often by adding acid.

  • Product Quantification: Measure the product of the enzymatic reaction. For example, the oxidation of the substrate can be coupled to a colorimetric or fluorometric reaction that can be measured at a specific wavelength.

  • Data Analysis: Determine the IC50 value for this compound's inhibition of each MAO isoform. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for MAO Inhibition Assay

G cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_quantification Quantification & Analysis prep Tissue Homogenization (MAO-A and MAO-B sources) preincubation Pre-incubate with varying this compound concentrations prep->preincubation reaction Add specific substrate (MAO-A or MAO-B) preincubation->reaction Initiate reaction quantification Measure product formation (Spectrophotometry/Fluorometry) reaction->quantification Stop reaction & measure analysis Calculate IC50 and Ki quantification->analysis

Caption: Workflow for MAO Inhibition Assay.

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of this compound on the noradrenergic synapse is illustrated below.

This compound's Mechanism of Action at the Noradrenergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound ne_vesicle Norepinephrine Vesicles This compound->ne_vesicle Promotes Release net Norepinephrine Transporter (NET) This compound->net Inhibits mao Monoamine Oxidase (MAO) This compound->mao Inhibits ne_synapse Norepinephrine ne_vesicle->ne_synapse Release net->ne_synapse Reuptake receptors Adrenergic Receptors ne_synapse->receptors Binds to response Physiological Response receptors->response Activates

Caption: this compound's Mechanism of Action at the Noradrenergic Synapse.

Conclusion

This compound exerts its sympathomimetic effects through a complex interplay of mechanisms that ultimately increase the availability of norepinephrine at the synaptic cleft. While direct evidence for a substantial increase in systemic plasma norepinephrine is inconsistent across studies, its potent inhibition of norepinephrine reuptake and monoamine oxidase, particularly MAO-A, is well-documented with quantitative data. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and novel compounds with similar mechanisms. The nuanced effects of this compound highlight the importance of considering local neurotransmitter concentrations and receptor interactions in addition to systemic plasma levels when evaluating the pharmacology of sympathomimetic agents. This guide serves as a foundational resource for professionals seeking a deeper understanding of this compound's intricate relationship with the endogenous norepinephrine system.

References

Biochemical Investigations of Amezinium's Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical investigations into the mechanism of action of Amezinium, a sympathomimetic agent. The information is compiled from various pharmacological and biochemical studies, offering a comprehensive resource for professionals in the field of drug development and neuroscience.

Core Mechanism of Action

This compound exerts its sympathomimetic effects through a multi-faceted mechanism primarily centered on the potentiation of noradrenergic neurotransmission.[1][2][3] Key biochemical actions include:

  • Inhibition of Norepinephrine (B1679862) Reuptake: this compound is a potent inhibitor of the norepinephrine transporter (NET), also known as Uptake 1.[1][2] This action increases the concentration and prolongs the residence time of norepinephrine in the synaptic cleft.

  • Inhibition of Monoamine Oxidase (MAO): this compound inhibits both MAO-A and MAO-B enzymes, with a preference for MAO-A.[2] This inhibition prevents the degradation of norepinephrine within the presynaptic neuron and in extraneuronal tissues, further contributing to its increased availability.

  • Stimulation of Adrenergic Receptors: The elevated levels of norepinephrine resulting from NET and MAO inhibition lead to the stimulation of postsynaptic alpha-1 and beta-1 adrenergic receptors.[1][4] This stimulation is responsible for the observed physiological effects of this compound, such as increased blood pressure and heart rate.[1][3][4]

  • Uptake into Adrenergic Neurons: this compound itself is a substrate for the norepinephrine transporter and is taken up into adrenergic neurons.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical investigations of this compound's action.

Table 1: Inhibition of Norepinephrine Uptake

ParameterValueTissue/SystemReference
Ki1.3 x 10-7 mol/LRat atria (in vitro)[2]

Table 2: Inhibition of Monoamine Oxidase (MAO)

EnzymeKiTissue/SystemReference
MAO-A3 x 10-6 mol/LRat heart homogenate[2]
MAO-B3 x 10-4 mol/LRat liver homogenate[2]

Signaling Pathways

The sympathomimetic effects of this compound are mediated by the activation of alpha-1 and beta-1 adrenergic receptor signaling pathways due to increased norepinephrine levels.

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NE_neuron Norepinephrine (Presynaptic Neuron) NET->NE_neuron Reuptake MAO->NE_neuron Degradation NE_synapse Norepinephrine (Synaptic Cleft) Adrenergic_Receptor α1 & β1 Adrenergic Receptors NE_synapse->Adrenergic_Receptor Activates NE_neuron->NE_synapse Release Physiological_Effect Increased Blood Pressure & Heart Rate Adrenergic_Receptor->Physiological_Effect Leads to

Figure 1: this compound's core mechanism of action.

NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Figure 2: Alpha-1 adrenergic receptor signaling pathway.

NE Norepinephrine Beta1_Receptor β1-Adrenergic Receptor NE->Beta1_Receptor Gs Gs protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_channels L-type Ca²⁺ Channels PKA->Ca2_channels Phosphorylates Ca2_influx Ca²⁺ Influx Ca2_channels->Ca2_influx Increases Cardiac_Contraction Increased Cardiac Contractility & Heart Rate Ca2_influx->Cardiac_Contraction

Figure 3: Beta-1 adrenergic receptor signaling pathway in cardiac muscle.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key biochemical assays used to investigate the action of this compound. These protocols are based on standard methodologies in the field.

Norepinephrine Uptake Inhibition Assay

This assay determines the inhibitory potential of a compound on the norepinephrine transporter.

  • Experimental System: Isolated rat atria or synaptosomes prepared from specific brain regions.

  • Principle: The uptake of radiolabeled norepinephrine (e.g., ³H-norepinephrine) is measured in the presence and absence of the test compound (this compound). A reduction in the accumulation of radioactivity in the tissue or synaptosomes indicates inhibition of the norepinephrine transporter.

  • Protocol Outline:

    • Tissue/Synaptosome Preparation:

      • For rat atria: Atria are dissected from rats and kept in a physiological buffer.

      • For synaptosomes: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Incubation:

      • Aliquots of the prepared tissue or synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

      • ³H-norepinephrine is added to initiate the uptake reaction.

      • Incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

    • Termination of Uptake:

      • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ³H-norepinephrine.

    • Quantification:

      • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis:

      • The percentage of inhibition at each this compound concentration is calculated relative to the control.

      • The IC₅₀ (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) are determined by non-linear regression analysis.

Start Start Prep Prepare Rat Atria or Synaptosomes Start->Prep Incubate Pre-incubate with This compound/Vehicle Prep->Incubate Add_NE Add ³H-Norepinephrine Incubate->Add_NE Incubate_37C Incubate at 37°C Add_NE->Incubate_37C Filter Rapid Filtration Incubate_37C->Filter Wash Wash with Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate % Inhibition and Ki Count->Analyze End End Analyze->End Start Start Prep_Enzyme Prepare Tissue Homogenate or Recombinant MAO Start->Prep_Enzyme Incubate_Inhibitor Pre-incubate with This compound/Controls Prep_Enzyme->Incubate_Inhibitor Add_Substrate Add MAO Substrate Incubate_Inhibitor->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Terminate Reaction Incubate_37C->Stop_Reaction Quantify_Product Quantify Product Formation (e.g., Fluorometry) Stop_Reaction->Quantify_Product Analyze_Data Calculate % Inhibition and Ki Quantify_Product->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Sympathomimetic Properties of Amezinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate) is a sympathomimetic agent with a multifaceted mechanism of action, making it a subject of significant interest for therapeutic applications, particularly in the management of hypotension.[1] This technical guide provides a comprehensive overview of the core sympathomimetic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its pharmacological evaluation. Visual diagrams of its signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its complex pharmacology.

Mechanism of Action

This compound exerts its sympathomimetic effects through a combination of direct and indirect actions on the sympathetic nervous system. Its primary mechanisms include the inhibition of norepinephrine (B1679862) reuptake (Uptake-1), the inhibition of intraneuronal monoamine oxidase (MAO), and the stimulation of adrenergic receptors.[1][2][3][4]

  • Inhibition of Norepinephrine Reuptake: this compound is a substrate for the norepinephrine transporter (NET), also known as Uptake-1.[2][5] By competing with norepinephrine for transport into the presynaptic neuron, it effectively inhibits the reuptake of norepinephrine from the synaptic cleft.[1][2] This action increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced stimulation of postsynaptic adrenergic receptors.[1]

  • Inhibition of Monoamine Oxidase (MAO): this compound exhibits inhibitory activity against MAO, with a preference for the MAO-A isoform.[5] Being concentrated in sympathetic neurons via Uptake-1, this compound causes a specific inhibition of intraneuronal MAO.[2] This inhibition prevents the breakdown of norepinephrine that has been taken up into the presynaptic terminal, thereby increasing the amount of norepinephrine available for release.[1]

  • Adrenergic Receptor Stimulation: this compound directly stimulates vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors.[2][6][7] This direct agonism contributes to its pressor and positive inotropic effects.[2][7][8]

  • Norepinephrine Release: this compound also promotes the release of norepinephrine from sympathetic nerve terminals.[1][5] This action, coupled with reuptake and MAO inhibition, synergistically amplifies the adrenergic signal.

The sympathomimetic effects of this compound are dependent on the presence of endogenous norepinephrine, as demonstrated by the significant reduction of its pressor effect following norepinephrine depletion by reserpine.[2]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions of this compound, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

Amezinium_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Uptake Adrenergic_Receptor Adrenergic Receptor (α, β1) NE->Adrenergic_Receptor Binds Amezinium_in This compound NE_vesicle NE Vesicle Amezinium_in->NE_vesicle Promotes Release MAO Monoamine Oxidase (MAO) Amezinium_in->MAO Inhibits NE_in Norepinephrine NET->NE_in NE_vesicle->NE Release NE_in->MAO Degradation Response Physiological Response Adrenergic_Receptor->Response Activates Amezinium_out This compound Amezinium_out->Amezinium_in Uptake via NET Amezinium_out->NET Inhibits Amezinium_out->Adrenergic_Receptor Direct Stimulation

Caption: this compound's signaling pathway at the sympathetic nerve terminal.

Experimental_Workflow cluster_preclinical Preclinical Evaluation invitro In Vitro Studies (e.g., Rat Atria, Synaptosomes) biochemical Biochemical Assays (e.g., MAO Inhibition, NE Uptake) invitro->biochemical Mechanism Elucidation invivo In Vivo Studies (e.g., Anesthetized Animals, Pithed Rats) invivo->biochemical Physiological Effects human_pharm Human Pharmacology Studies (Healthy Volunteers) biochemical->human_pharm Translational Research clinical_trials Clinical Trials (Patients with Hypotension) human_pharm->clinical_trials Efficacy & Safety

Caption: Generalized experimental workflow for this compound research.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound, compiled from various studies.

Table 1: In Vitro Binding and Inhibition Constants

ParameterTissue/SystemValueReference
Ki for Norepinephrine Uptake Inhibition Rat Atria1.3 x 10-7 mol/L[5]
Ki for MAO-A Inhibition Rat Heart Homogenate3 x 10-6 mol/L[5]
Ki for MAO-B Inhibition Rat Liver Homogenate3 x 10-4 mol/L[5]

Table 2: Pharmacokinetic Properties in Humans

ParameterRoute of AdministrationValueReference
Peak Plasma Level Oral (tablets)31 - 61 ng/mL[9]
Time to Peak Plasma Level Oral (tablets)1.2 - 2.4 hours[9]
Terminal Half-life Intravenous14 hours[9]
Terminal Half-life Oral13 hours[9]
Absolute Bioavailability Oral53% (range: 40-74%)[9]

Table 3: Pharmacodynamic Effects in Humans

ParameterDose and RouteEffectReference
Systolic Blood Pressure (Supine) 30 mg Oral+30 mm Hg[8][10]
Systolic Blood Pressure 10 mg Intravenous+14.5 mm Hg[11]
Systolic Blood Pressure 20 mg Oral+15.6 mm Hg[11]
Myocardial Oxygen Consumption 0.07 mg/kg Intravenous+21.5%[7]

Experimental Protocols

The following are descriptions of the key experimental methodologies cited in the literature for the evaluation of this compound's sympathomimetic properties.

In Vivo Assessment of Cardiovascular Effects in Anesthetized Animals
  • Objective: To determine the effects of this compound on blood pressure and heart rate.

  • Methodology Summary:

    • Animals (e.g., rats, cats) are anesthetized.

    • Arterial blood pressure is continuously monitored via an arterial catheter connected to a pressure transducer.

    • Heart rate is derived from the blood pressure waveform or an electrocardiogram (ECG).

    • This compound is administered intravenously at various doses.

    • To investigate the mechanism, studies are repeated in the presence of specific antagonists (e.g., phentolamine (B1677648) for alpha-receptors, propranolol (B1214883) for beta-receptors), after ganglionic blockade (e.g., with hexamethonium), or after catecholamine depletion (e.g., with reserpine).[2] In pithed rats, the influence of the central nervous system is eliminated.[2]

In Vitro Norepinephrine Uptake Inhibition Assay
  • Objective: To quantify the inhibitory effect of this compound on norepinephrine reuptake.

  • Methodology Summary:

    • Tissues rich in sympathetic innervation, such as rat atria or synaptosomes, are isolated and prepared.[5]

    • The tissue preparations are incubated with radiolabeled norepinephrine (e.g., ³H-noradrenaline) in the presence of varying concentrations of this compound.[5]

    • After incubation, the tissues are washed to remove extracellular radiolabel.

    • The amount of radioactivity taken up by the tissue is measured using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is determined, and the inhibition constant (Ki) is calculated.[5]

Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory potency of this compound against MAO-A and MAO-B.

  • Methodology Summary:

    • Homogenates of tissues containing high concentrations of MAO-A (e.g., rat heart) and MAO-B (e.g., rat liver) are prepared.[5]

    • The homogenates are incubated with a specific substrate for MAO (e.g., kynuramine (B1673886) or a radiolabeled substrate) in the presence of various concentrations of this compound.

    • The activity of the enzyme is determined by measuring the rate of product formation, often spectrophotometrically or by radiometric methods.

    • The IC₅₀ value is determined, and the Ki is calculated to quantify the inhibitory potency of this compound against each MAO isoform.[5]

Human Pharmacodynamic and Pharmacokinetic Studies
  • Objective: To evaluate the effects of this compound on the cardiovascular system and its pharmacokinetic profile in humans.

  • Methodology Summary:

    • Healthy volunteers or patients with hypotension are recruited for single-dose or multiple-dose studies.[8][9][11]

    • This compound is administered orally or intravenously.[9][11]

    • Blood pressure and heart rate are monitored at regular intervals.[8][11] Other cardiovascular parameters such as systolic time intervals and echocardiograms may also be assessed.[8]

    • Blood samples are collected at various time points to determine the plasma concentration of this compound using a suitable analytical method (e.g., HPLC).[9][11]

    • Pharmacokinetic parameters (e.g., half-life, peak concentration, bioavailability) and pharmacodynamic responses are calculated and correlated.[9][11]

Conclusion

This compound is a potent sympathomimetic agent with a unique and complex mechanism of action that involves the inhibition of norepinephrine reuptake and MAO, as well as direct adrenergic receptor stimulation. This combination of effects leads to a significant and sustained increase in synaptic norepinephrine, resulting in pronounced cardiovascular effects that are beneficial in the treatment of hypotensive states. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and related compounds. The provided visualizations offer a clear framework for understanding its intricate pharmacology.

References

Methodological & Application

Amezinium: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro experimental use of Amezinium, a sympathomimetic agent with a multifaceted mechanism of action. The information presented herein is intended to guide researchers in designing and executing in vitro studies to investigate the pharmacological properties of this compound and similar compounds.

Quantitative Data Summary

This compound has been characterized in vitro as a reversible inhibitor of monoamine oxidase (MAO) and an inhibitor of norepinephrine (B1679862) reuptake. The following table summarizes the key quantitative parameters from in vitro studies.[1]

TargetAssay SystemParameterValue (mol/L)
Monoamine Oxidase A (MAO-A) Rat heart homogenateK_i3 x 10⁻⁶
Monoamine Oxidase B (MAO-B) Rat liver homogenateK_i3 x 10⁻⁴
Norepinephrine Uptake 1 Rat atriaK_i1.3 x 10⁻⁷

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the modulation of noradrenergic signaling. It acts as an inhibitor of the norepinephrine transporter (NET), also known as uptake 1, preventing the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1][2][3][4] Additionally, this compound inhibits monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamines, including norepinephrine, within the neuron.[1][2] The combined action of uptake 1 and MAO-A inhibition leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, resulting in enhanced activation of postsynaptic α- and β-adrenergic receptors.[2][5][6] this compound itself is also a substrate for uptake 1, leading to its accumulation in sympathetic neurons.[1][2]

Amezinium_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release MAO_A MAO-A NE_cytosol->MAO_A Degradation NE_synapse Norepinephrine (NE) NE_cytosol->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NET->NE_cytosol NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding & Activation Cellular_Response Physiological Response Adrenergic_Receptor->Cellular_Response Signal Transduction Amezinium_ext This compound Amezinium_ext->MAO_A Inhibition Amezinium_ext->NET Inhibition

This compound's mechanism of action in the noradrenergic synapse.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory potential of this compound on MAO-A and MAO-B activity. The assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplate

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range suitable for determining the IC₅₀ value (e.g., 10⁻⁹ to 10⁻³ M).

  • Assay Setup:

    • In a 96-well black microplate, add the this compound dilutions in triplicate.

    • Include wells for a no-inhibitor (vehicle) control and a no-enzyme control.

    • Add the positive control inhibitors to their respective wells.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a working solution containing the MAO substrate, fluorescent probe, and HRP in the assay buffer. Add this solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

MAO_Inhibition_Workflow start Start prepare_compounds Prepare this compound and Control Dilutions start->prepare_compounds setup_plate Add Compounds to 96-well Plate prepare_compounds->setup_plate add_enzyme Add MAO-A or MAO-B Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate initiate_reaction Add Substrate/Probe/HRP Working Solution pre_incubate->initiate_reaction incubate Incubate at 37°C for 30-60 min (in dark) initiate_reaction->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for the in vitro MAO inhibition assay.
Synaptosome Preparation and Norepinephrine Uptake Assay

This protocol details the preparation of synaptosomes from rodent brain tissue and a subsequent assay to measure the inhibition of radiolabeled norepinephrine uptake by this compound.

Part 1: Synaptosome Preparation

Materials:

  • Rodent brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., 0.32 M sucrose (B13894), 4 mM HEPES, pH 7.4)

  • Sucrose solutions of varying molarity (e.g., 0.8 M and 1.2 M) for gradient centrifugation

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

  • Crude Synaptosome Pellet: Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomes.

  • Sucrose Gradient Centrifugation: Resuspend the pellet and layer it onto a discontinuous sucrose gradient. Centrifuge at high speed (e.g., 50,000 x g for 2 hours at 4°C).

  • Synaptosome Collection: Collect the synaptosome fraction, which is typically located at the interface of the 0.8 M and 1.2 M sucrose layers.

  • Washing and Resuspension: Dilute the collected synaptosomes in a suitable buffer and centrifuge again to pellet them. Resuspend the final pellet in an appropriate assay buffer.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

Part 2: Norepinephrine Uptake Inhibition Assay

Materials:

  • Prepared synaptosomes

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine

  • This compound stock solution

  • Selective norepinephrine uptake inhibitor (e.g., desipramine) for determining non-specific uptake

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

    • Total Uptake: Synaptosomal suspension + vehicle.

    • Non-specific Uptake: Synaptosomal suspension + a high concentration of desipramine (B1205290) (e.g., 10 µM).

    • Test Compound: Synaptosomal suspension + varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Uptake Initiation: Initiate the uptake reaction by adding [³H]Norepinephrine to each well at a final concentration near its K_m for the transporter.

  • Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

  • Reaction Termination: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition of specific uptake for each this compound concentration.

    • Calculate the IC₅₀ or K_i value by fitting the data to an appropriate inhibition model.

NET_Inhibition_Workflow cluster_prep Synaptosome Preparation cluster_assay Norepinephrine Uptake Assay homogenize Homogenize Brain Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 gradient Sucrose Gradient Ultracentrifugation centrifuge2->gradient collect Collect and Wash Synaptosomes gradient->collect setup_assay Prepare Assay Plate with Synaptosomes and Compounds collect->setup_assay pre_incubate_assay Pre-incubate at 37°C for 10-15 min setup_assay->pre_incubate_assay initiate_uptake Add [3H]Norepinephrine pre_incubate_assay->initiate_uptake incubate_uptake Incubate at 37°C for 1-5 min initiate_uptake->incubate_uptake terminate_uptake Rapid Filtration and Washing incubate_uptake->terminate_uptake measure_radioactivity Scintillation Counting terminate_uptake->measure_radioactivity analyze_data_assay Calculate % Inhibition and IC50/Ki measure_radioactivity->analyze_data_assay end End analyze_data_assay->end start Start start->homogenize

References

Application Notes and Protocols for Amezinium Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the therapeutic potential of Amezinium in animal models of hypotension. The following sections outline the mechanism of action of this compound, protocols for inducing hypotension in animal models, and methodologies for evaluating the efficacy of this compound treatment.

Mechanism of Action

This compound is a sympathomimetic agent used in the treatment of hypotension[1]. Its mechanism of action is multifaceted, primarily aimed at increasing synaptic concentrations of norepinephrine (B1679862), a key neurotransmitter in the regulation of blood pressure and heart rate. This compound achieves this through a combination of actions:

  • Stimulation of Adrenergic Receptors: It directly stimulates vascular alpha-adrenergic and cardiac beta-1 adrenergic receptors, leading to vasoconstriction and an increased heart rate and cardiac output[2].

  • Inhibition of Norepinephrine Reuptake: this compound is a substrate for and an inhibitor of norepinephrine transporter (uptake 1), preventing the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This prolongs the action of norepinephrine on its receptors[2][3].

  • Inhibition of Monoamine Oxidase (MAO): this compound inhibits monoamine oxidase, particularly MAO-A, an enzyme responsible for the degradation of norepinephrine within the neuron. This inhibition increases the intraneuronal stores of norepinephrine available for release[2][3].

The synergistic effect of these actions leads to a sustained increase in blood pressure and heart rate, making this compound an effective treatment for hypotensive states.

Signaling Pathway of this compound

Amezinium_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine Adrenergic_Receptor α/β-Adrenergic Receptor NE->Adrenergic_Receptor Binds NET Norepinephrine Transporter (NET) NE->NET Reuptake MAO Monoamine Oxidase (MAO) NE->MAO Degradation NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE Release NET->NE_Vesicle This compound This compound This compound->Adrenergic_Receptor Stimulates This compound->NET Inhibits This compound->MAO Inhibits Experimental_Workflow cluster_model_prep Animal Model Preparation cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Acclimatization Animal Acclimatization & Baseline Measurements Induction Induction of Hypotension (Chlorpromazine or Reserpine) Acclimatization->Induction Grouping Randomization into Treatment Groups Induction->Grouping Administration This compound or Vehicle Administration Grouping->Administration Monitoring Continuous BP & HR Monitoring Administration->Monitoring Analysis Statistical Analysis & Dose-Response Curves Monitoring->Analysis Results Results Analysis->Results Efficacy Evaluation

References

Application Notes and Protocols for In Vivo Studies of Amezinium in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies of Amezinium in rat and mouse models, summarizing key quantitative data and detailing experimental protocols. This compound is a sympathomimetic agent with antihypertensive properties, and understanding its effects in preclinical models is crucial for its development and application.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterValueRoute of AdministrationDose (mg/kg)Animal ModelReference
Cmax 0.65 µg eq/mlOral20Rat[1]
tmax 3 hOral20Rat[1]
t1/2 8.1 hOral20Rat[1]
Excretion (Urine) ~24%Oral20Rat[1]
Excretion (Feces) ~72%Oral20Rat[1]
Excretion (Bile) ~42%Intravenous5Rat[1]
Table 2: Acute Toxicity of this compound
SpeciesLD50Route of AdministrationReference
Mouse 1630 mg/kgOral[2]
Rat 1410 mg/kgOral[2]
Table 3: Biochemical Activity of this compound
ParameterValue (Ki)AssayTissue SourceReference
Noradrenaline Uptake Inhibition 1.3 x 10⁻⁷ mol/lIn vitroRat atria[3]
MAO-A Inhibition 3 x 10⁻⁶ mol/lIn vitroRat heart homogenate[3]
MAO-B Inhibition 3 x 10⁻⁴ mol/lIn vitroRat liver homogenate[3]

Experimental Protocols

Protocol for Assessment of Antihypertensive Effects in Rats

This protocol describes the use of both non-invasive and invasive methods to evaluate the effect of this compound on blood pressure in rats.

1.1. Animal Models

  • Normotensive Rats: Wistar or Sprague-Dawley rats can be used as baseline models.

  • Hypertensive Rats:

    • Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension.[4]

    • L-NAME-Induced Hypertension: Hypertension is induced by the daily oral administration of Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg for 4-6 weeks.[5]

1.2. Drug Administration

  • Oral Administration: this compound can be dissolved in sterile water or saline. Administration is performed using oral gavage at a volume not exceeding 10 ml/kg body weight.[5]

  • Intravenous Administration: For acute studies, this compound can be administered intravenously via a cannulated jugular or femoral vein. The maximum bolus injection volume is typically 1 ml/kg.[6]

1.3. Blood Pressure Measurement

  • 1.3.1. Non-Invasive Method (Tail-Cuff Plethysmography)

    • Acclimatize the rats to the restraining device for several days before the experiment to minimize stress.

    • Place the rat in the restrainer and position a cuff and a sensor at the base of the tail.

    • Inflate and then slowly deflate the cuff. The sensor will detect the return of blood flow, providing systolic blood pressure readings.

    • Take multiple readings for each animal and average the results.[5]

  • 1.3.2. Invasive Method (Direct Arterial Cannulation)

    • Anesthetize the rat using urethane (B1682113) (1.2 g/kg, i.p.) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.).

    • surgically expose the carotid or femoral artery.

    • Insert a saline-filled catheter into the artery and secure it.

    • Connect the catheter to a pressure transducer to obtain continuous and direct blood pressure recordings.[5]

    • For intravenous drug administration, the jugular vein can be cannulated in a similar manner.

Protocol for Pharmacokinetic Studies in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

2.1. Animal Model and Dosing

  • Use male Wistar or Sprague-Dawley rats.

  • Administer this compound orally (e.g., 20 mg/kg) or intravenously (e.g., 5 mg/kg).[1]

2.2. Sample Collection

  • Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2.3. Sample Preparation and HPLC Analysis

The following HPLC method is adapted from a validated method for this compound in human plasma and can be optimized for rat plasma.[7]

  • 2.3.1. Sample Preparation (Liquid-Liquid Extraction)

    • To 1.0 mL of plasma, add 50.0 µL of ammonia (B1221849) solution (28%) and 10 mL of a dichloromethane:2-propanol (9:1 v/v) solvent mixture.

    • Vortex for 5 minutes and then centrifuge at 1000 x g for 10 minutes.

    • Transfer 8.0 mL of the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 50°C.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • 2.3.2. HPLC Conditions

    • Column: End-capped C-18 column.

    • Mobile Phase: 0.1 M KH2PO4 : Acetonitrile (2:3 v/v).

    • Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

    • Injection Volume: 100 µL.

  • 2.3.3. Data Analysis

    • Construct a calibration curve using standard solutions of this compound.

    • Calculate the concentration of this compound in the plasma samples based on the calibration curve.

    • Determine pharmacokinetic parameters (Cmax, tmax, t1/2, etc.) using appropriate software.

Protocol for Acute Oral Toxicity Study in Rats and Mice

This protocol is based on the OECD 423 guideline for the acute toxic class method.[8]

3.1. Animal Models

  • Use female Wistar rats or female mice. The use of a single sex is often sufficient for this endpoint.

3.2. Dosing and Observation

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of this compound by gavage. A starting dose of 300 mg/kg can be used, followed by 2000 mg/kg if no mortality is observed.[8]

  • Observe the animals closely for the first 30 minutes, and then periodically for the first 24 hours, with special attention during the first 4 hours.

  • Continue daily observations for a total of 14 days.

  • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.

  • Record body weights shortly before administration and weekly thereafter.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Mandatory Visualization

Amezinium_Mechanism_of_Action cluster_neuron Sympathetic Neuron cluster_receptor Postsynaptic Cell This compound This compound Uptake1 Norepinephrine Transporter (Uptake-1) This compound->Uptake1 Enters via MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NE_cytosol Norepinephrine (Cytosolic) Uptake1->NE_cytosol Inhibits Reuptake Vesicle Synaptic Vesicle (Norepinephrine) Vesicle->NE_cytosol Release MAO->NE_cytosol Metabolizes NE_synapse Norepinephrine (Synaptic Cleft) NE_cytosol->NE_synapse Release Adrenoceptor α and β Adrenoceptors NE_synapse->Adrenoceptor Binds to Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Adrenoceptor->Response

Caption: Mechanism of action of this compound in the sympathetic nervous system.

Experimental_Workflow_Antihypertensive_Study start Start: Select Animal Model (e.g., SHR or L-NAME induced) acclimatization Acclimatization Period start->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) acclimatization->baseline_bp grouping Randomize into Treatment Groups (Vehicle, this compound Doses) baseline_bp->grouping treatment Chronic Daily Administration (e.g., Oral Gavage) grouping->treatment weekly_bp Weekly Blood Pressure Monitoring treatment->weekly_bp final_measurement Final Blood Pressure Measurement (Invasive or Non-Invasive) treatment->final_measurement weekly_bp->treatment Repeat for study duration weekly_bp->final_measurement necropsy Euthanasia and Tissue Collection final_measurement->necropsy data_analysis Data Analysis and Statistical Evaluation necropsy->data_analysis

Caption: Workflow for an in vivo antihypertensive study of this compound in rats.

Logical_Relationship_Amezinium_Effects This compound This compound Administration Inhibition Inhibition of Norepinephrine Uptake and MAO This compound->Inhibition NE_Increase Increased Synaptic Norepinephrine Inhibition->NE_Increase Adrenoceptor_Stim Stimulation of α and β Adrenoceptors NE_Increase->Adrenoceptor_Stim Cardiovascular_Effects Increased Blood Pressure and Heart Rate Adrenoceptor_Stim->Cardiovascular_Effects Therapeutic_Effect Antihypotensive Effect Cardiovascular_Effects->Therapeutic_Effect

References

Application Notes and Protocols for Developing Cellular Assays for Amezinium Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium is a sympathomimetic agent with antihypotensive properties.[1] Its mechanism of action involves the enhancement of noradrenergic neurotransmission through a dual action: it increases the release of norepinephrine (B1679862) and inhibits its reuptake at synaptic junctions.[2][3] Furthermore, this compound acts as a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform, which is responsible for the degradation of catecholamines like norepinephrine.[1][4] This multifaceted activity leads to an increased concentration of norepinephrine in the synaptic cleft, thereby stimulating adrenergic receptors.[2]

These application notes provide detailed protocols for a panel of cellular assays designed to characterize the activity of this compound and similar compounds. The described assays will enable researchers to quantify the drug's effect on its primary targets—the norepinephrine transporter (NET) and monoamine oxidases (MAO-A and MAO-B)—and to assess its impact on cell viability and downstream signaling pathways.

Key Cellular Activities of this compound

This compound's primary cellular activities that can be targeted for assay development include:

  • Inhibition of the Norepinephrine Transporter (NET): this compound is a substrate for and an inhibitor of NET (also known as uptake 1), leading to reduced norepinephrine clearance from the synaptic cleft.[1][4]

  • Inhibition of Monoamine Oxidase (MAO): this compound reversibly inhibits MAO, with a higher affinity for MAO-A over MAO-B.[4] This inhibition prevents the breakdown of norepinephrine within the neuron.

  • Stimulation of Adrenergic Signaling: By increasing the availability of norepinephrine, this compound indirectly stimulates α- and β-adrenergic receptors, leading to downstream cellular responses such as changes in intracellular cyclic AMP (cAMP) levels.[1]

Data Presentation

Table 1: Summary of this compound's In Vitro Activities
ParameterTargetValueReference Cell/Tissue
Ki Norepinephrine Transporter (NET)1.3 x 10⁻⁷ mol/LRat atria
Ki Monoamine Oxidase A (MAO-A)3 x 10⁻⁶ mol/LRat heart homogenate
Ki Monoamine Oxidase B (MAO-B)3 x 10⁻⁴ mol/LRat liver homogenate

Experimental Protocols

Protocol 1: Norepinephrine Transporter (NET) Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of a fluorescent substrate by cells expressing the norepinephrine transporter.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Seed HEK293-NET cells in a 96-well plate p2 Incubate for 24-48 hours p1->p2 a1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer p2->a1 a2 Pre-incubate with this compound or control a1->a2 a3 Add fluorescent NET substrate a2->a3 a4 Incubate to allow for substrate uptake a3->a4 a5 Wash to remove extracellular substrate a4->a5 a6 Measure intracellular fluorescence a5->a6 d1 Normalize data to controls a6->d1 d2 Generate dose-response curve d1->d2 d3 Calculate IC50 value d2->d3

Caption: Workflow for the Norepinephrine Transporter (NET) Uptake Assay.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (HEK293-NET)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescent NET substrate (e.g., a fluorescent analog of 1-methyl-4-phenylpyridinium)[5]

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Positive control inhibitor (e.g., Desipramine)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-NET cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well. Incubate at 37°C, 5% CO₂ for 24-48 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation: Prepare a serial dilution of this compound in KRH buffer. Also, prepare solutions of the positive control (Desipramine) and a vehicle control.

  • Assay Execution: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of KRH buffer. c. Add 50 µL of the this compound dilutions, positive control, or vehicle control to the respective wells. d. Pre-incubate the plate at 37°C for 10-20 minutes. e. Add 50 µL of the fluorescent NET substrate to all wells. f. Incubate for 10-30 minutes at 37°C. g. Aspirate the solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake and remove extracellular substrate. h. Add 100 µL of KRH buffer to each well.

  • Data Acquisition: Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: a. Subtract the background fluorescence from wells containing no cells. b. Normalize the data with the signal from the vehicle-treated cells representing 100% uptake and the signal from the maximally inhibited cells (positive control) representing 0% uptake. c. Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Monoamine Oxidase (MAO) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on MAO-A and MAO-B.[6][7]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Prepare cell or tissue homogenates p2 Determine protein concentration p1->p2 a1 Add homogenate to 96-well plate p2->a1 a2 Add this compound or control inhibitor a1->a2 a3 Pre-incubate a2->a3 a4 Add MAO substrate and fluorescent probe a3->a4 a5 Incubate at 37°C a4->a5 a6 Measure fluorescence a5->a6 d1 Generate H2O2 standard curve a6->d1 d2 Calculate MAO activity d1->d2 d3 Determine percent inhibition and IC50 d2->d3

Caption: Workflow for the Monoamine Oxidase (MAO) Activity Assay.

Materials:

  • Cell or tissue homogenates containing MAO-A or MAO-B (e.g., rat heart for MAO-A, rat liver for MAO-B)[4]

  • 96-well black microplate

  • MAO Assay Buffer

  • MAO-A specific substrate (e.g., p-tyramine) and MAO-B specific substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • This compound

  • Selective inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) as positive controls

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Fluorescence plate reader

Procedure:

  • Homogenate Preparation: Homogenize cells or tissues in MAO assay buffer and determine the protein concentration.

  • Standard Curve: Prepare a serial dilution of H₂O₂ in MAO assay buffer to generate a standard curve.

  • Assay Execution: a. Add 50 µL of the cell or tissue homogenate to the wells of a 96-well plate. b. Add 10 µL of this compound dilutions, positive controls, or vehicle control. c. Pre-incubate for 10 minutes at room temperature. d. Prepare a reaction mixture containing the appropriate MAO substrate, HRP, and the fluorescent probe. e. Add 40 µL of the reaction mixture to each well to initiate the reaction. f. Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: a. Plot the fluorescence values for the H₂O₂ standards to generate a standard curve. b. Calculate the concentration of H₂O₂ produced in each well from the standard curve. c. Determine the MAO activity and normalize it to the protein concentration. d. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cyclic AMP (cAMP) Accumulation Assay

This assay measures the downstream signaling effect of increased norepinephrine availability by quantifying intracellular cAMP levels.

Signaling Pathway Diagram:

G This compound This compound NET Norepinephrine Transporter (NET) This compound->NET inhibits MAO Monoamine Oxidase (MAO) This compound->MAO inhibits NE_synapse Norepinephrine (Synaptic Cleft) NET->NE_synapse reuptake MAO->NE_synapse degradation Adrenergic_Receptor Adrenergic Receptor (β-AR) NE_synapse->Adrenergic_Receptor activates G_protein Gs Protein Adrenergic_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: this compound-induced adrenergic signaling pathway leading to cAMP production.

Materials:

  • CHO-K1 or HEK293 cells endogenously or exogenously expressing β-adrenergic receptors

  • 96-well tissue culture plates

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Positive control agonist (e.g., Isoproterenol)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution: a. Aspirate the culture medium and wash the cells with stimulation buffer. b. Add 50 µL of this compound dilutions or controls in stimulation buffer to the wells. c. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection steps as outlined in the kit protocol.

  • Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: a. Generate a cAMP standard curve. b. Determine the concentration of cAMP in each sample from the standard curve. c. Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC₅₀ value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the cellular characterization of this compound and other sympathomimetic compounds. By employing these assays, researchers can elucidate the mechanism of action, determine the potency and selectivity, and assess the cellular consequences of their compounds of interest. This comprehensive in vitro pharmacological profiling is a critical step in the drug discovery and development process.

References

Application Note: Determination of Amezinium in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of amezinium in human plasma. The described protocol utilizes a liquid-liquid extraction technique for sample preparation and reversed-phase HPLC with UV detection for analysis. This method is demonstrated to be specific, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of this compound.

Introduction

This compound metilsulfate is a sympathomimetic agent used for the treatment of hypotensive circulatory disorders. Accurate and reliable measurement of this compound concentrations in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note provides a detailed protocol for a validated HPLC method that enables the selective and sensitive quantification of this compound in human plasma. The method involves a liquid-liquid extraction for sample clean-up followed by chromatographic separation on a C18 column.

Experimental

Materials and Reagents

  • This compound Metilsulfate reference standard

  • 2-Phenylimidazole (Internal Standard, IS)

  • Dichloromethane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ammonia (B1221849) solution (28%)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Acetonitrile (HPLC grade)

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (end-capped)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Chromatographic Conditions

ParameterCondition
Column End-capped C-18
Mobile Phase 0.1 M KH2PO4 : Acetonitrile (2:3, v/v)
Flow Rate 1.0 mL/min (Typical, may require optimization)
Detection UV at 254 nm (Wavelength may require optimization)
Injection Volume 100 µL
Internal Standard 2-Phenylimidazole

Protocols

1. Preparation of Standard Solutions

Prepare stock solutions of this compound and the internal standard (2-phenylimidazole) in a suitable solvent such as methanol (B129727) or water. From these stock solutions, prepare a series of working standard solutions by serial dilution to create a calibration curve. The concentration range for the calibration curve should encompass the expected concentrations in the plasma samples. A typical range is 2 to 80 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1.0 mL of human plasma into a centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 50.0 µL of ammonia solution (28%) to suppress the ionization of this compound and the internal standard.

  • Add 10 mL of the extraction solvent (dichloromethane:2-propanol, 9:1 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1000 g for 10 minutes.

  • Transfer 8.0 mL of the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Vortex to dissolve the residue completely.

  • Inject 100 µL of the reconstituted sample into the HPLC system.

3. Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key parameters evaluated are summarized below.

Validation ParameterResult
Linearity (Range) 2 - 80 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Determination (LOD) 2 ng/mL
Accuracy < 5.6% at 2 ng/mL
Precision < 16.2% at 2 ng/mL
Average Recovery 88.7%
Specificity No interference from plasma components or metabolites

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound in human plasma. The use of an internal standard, 2-phenylimidazole, ensures high precision and accuracy by compensating for variations during sample preparation and injection. The liquid-liquid extraction procedure effectively removes interfering plasma components, resulting in a clean chromatogram with no interfering peaks at the retention time of this compound or the internal standard. The validation data demonstrates that the method is linear over the specified concentration range, with a high correlation coefficient. The low limit of determination allows for the accurate measurement of this compound concentrations even at low therapeutic doses. The high recovery rate indicates the efficiency of the extraction procedure.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1.0 mL Human Plasma add_is Add Internal Standard (2-Phenylimidazole) plasma->add_is add_nh3 Add 50 µL Ammonia (28%) add_is->add_nh3 add_solvent Add 10 mL Extraction Solvent (Dichloromethane:2-Propanol, 9:1) add_nh3->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (1000g, 10 min) vortex1->centrifuge transfer Transfer 8.0 mL Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 50°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 inject Inject 100 µL into HPLC vortex2->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the HPLC analysis of this compound in plasma.

Metabolism of this compound

Studies in rats have shown that this compound is metabolized in the liver.[1] The primary metabolic pathways include hydroxylation and O-demethylation. The major metabolite found in plasma is the glucuronide of hydroxyl-amezinium (MIII).[1] In the brain, the main metabolite is O-demethyl this compound (MV).[1] Unchanged this compound and its metabolites are excreted in urine and feces.[1]

metabolism_pathway This compound This compound hydroxylation Hydroxylation This compound->hydroxylation o_demethylation O-Demethylation This compound->o_demethylation hydroxyl_this compound Hydroxyl-Amezinium (MIII) hydroxylation->hydroxyl_this compound o_demethyl_this compound O-Demethyl this compound (MV) (Major brain metabolite) o_demethylation->o_demethyl_this compound glucuronidation Glucuronidation hydroxyl_this compound->glucuronidation mIII_glucuronide MIII Glucuronide (Major plasma metabolite) glucuronidation->mIII_glucuronide

Caption: Simplified metabolic pathway of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and validated procedure for the determination of this compound in human plasma. Its high sensitivity, specificity, and reproducibility make it an invaluable tool for researchers and professionals in the field of drug development and clinical pharmacology. The provided protocol can be readily implemented in a laboratory setting for routine analysis of this compound.

References

Application Notes and Protocols for Amezinium Metilsulfate Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium metilsulfate is a sympathomimetic agent with a multifaceted mechanism of action, making it a compound of interest in cardiovascular and neurological research. Its primary functions include the stimulation of α₁ and β₁-adrenergic receptors, inhibition of norepinephrine (B1679862) and tyramine (B21549) reuptake, and inhibition of monoamine oxidase (MAO). Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound metilsulfate due to its excellent solubilizing properties. These application notes provide detailed protocols for the preparation and use of this compound metilsulfate stock solutions in DMSO for in vitro research.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound metilsulfate is presented below. Understanding these properties is essential for proper handling, storage, and solution preparation.

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₅S
Molecular Weight 313.33 g/mol
Appearance White to off-white solid
CAS Number 30578-37-1
Solubility in DMSO ≥ 34 mg/mL; up to 50 mg/mL (159.58 mM) has been reported.[1][2]
Storage (Powder) -20°C for up to 3 years.
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month.[2]

Note: It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[2]

Preparation of this compound Metilsulfate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound metilsulfate in DMSO.

Materials:

  • This compound metilsulfate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

  • Analytical balance

Procedure:

  • Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound metilsulfate powder using an analytical balance.

  • Solubilization: Transfer the powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to facilitate dissolution if necessary.[1]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

Stock Solution Dilution Table (for a 10 mM Stock):

Desired Final Concentration (µM)Volume of 10 mM Stock (µL) per 1 mL of culture medium
10.1
50.5
101.0
252.5
505.0
10010.0

Note: The final concentration of DMSO in the working solution should typically be ≤ 0.5% to avoid cytotoxicity.

Experimental Protocols

The multifaceted mechanism of action of this compound metilsulfate allows for its use in a variety of cell-based assays. Below are detailed protocols for key experiments.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay determines the inhibitory effect of this compound metilsulfate on the reuptake of norepinephrine into cells expressing the norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing human NET (or other suitable cell line, e.g., SK-N-BE(2)C)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound metilsulfate stock solution in DMSO

  • [³H]-Norepinephrine or a fluorescent NET substrate

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known NET inhibitor as a positive control (e.g., Desipramine)

  • 96-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed NET-expressing HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells per well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound metilsulfate stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Pre-incubation: On the day of the assay, wash the cells with assay buffer. Add the diluted this compound metilsulfate, positive control, or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add [³H]-norepinephrine or the fluorescent NET substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined optimal time (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Measurement:

    • For [³H]-norepinephrine: Lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent substrate: Measure the intracellular fluorescence using a bottom-read fluorescence plate reader. A masking dye may be required to quench extracellular fluorescence.

  • Data Analysis: Determine the IC₅₀ value of this compound metilsulfate by plotting the percentage of inhibition against the log of the compound concentration.

Adrenergic Receptor Activation Assay (cAMP Accumulation)

This protocol measures the activation of α₁ and β₁-adrenergic receptors by quantifying the downstream second messenger, cyclic AMP (cAMP).

Materials:

  • Cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing human β₁-AR)

  • Cell culture medium

  • This compound metilsulfate stock solution in DMSO

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Seed the cells into the appropriate assay plate and culture overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for 30 minutes.

  • Stimulation: Add serial dilutions of this compound metilsulfate or a control agonist (e.g., isoproterenol (B85558) for β-receptors) to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound metilsulfate-induced cAMP accumulation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of this compound metilsulfate on MAO-A and MAO-B enzymes.

Materials:

Procedure:

  • Pre-incubation: In a 96-well plate, add the MAO enzyme, assay buffer, and serial dilutions of this compound metilsulfate or a control inhibitor. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the MAO substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation or 250 nm for benzaldehyde (B42025) from benzylamine).

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound metilsulfate. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway of this compound Metilsulfate

Amezinium_Metilsulfate_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell This compound This compound Metilsulfate NET Norepinephrine Transporter (NET) This compound->NET Inhibits MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits alpha1_R α1-Adrenergic Receptor This compound->alpha1_R Activates (Directly) beta1_R β1-Adrenergic Receptor This compound->beta1_R Activates (Directly) NE_vesicle Norepinephrine (NE) Vesicles NET->NE_vesicle Reuptake MAO->NE_vesicle Degradation NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->alpha1_R Activates NE_synapse->beta1_R Activates downstream Downstream Signaling (e.g., ↑ Ca²⁺, ↑ cAMP) alpha1_R->downstream beta1_R->downstream

Caption: Mechanism of action of this compound Metilsulfate.

Experimental Workflow for Preparing Working Solutions

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Metilsulfate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Serially Dilute Stock in Assay Buffer/Medium thaw->dilute final_dmso Ensure Final DMSO Concentration ≤ 0.5% dilute->final_dmso use Use Immediately in Cell-Based Assay final_dmso->use

Caption: Workflow for preparing this compound Metilsulfate solutions.

References

Application Notes and Protocols for Amezinium Metilsulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium metilsulfate is a sympathomimetic agent used for the treatment of hypotension.[1][2] Its mechanism of action involves the stimulation of α and β-1 adrenergic receptors and the inhibition of noradrenaline and tyramine (B21549) uptake.[3][4][5] Understanding the solubility and stability of this compound metilsulfate in aqueous solutions is critical for its formulation, storage, and effective use in research and clinical settings. These application notes provide detailed information on the aqueous solubility and stability of this compound metilsulfate, along with standardized protocols for their determination.

Physicochemical Properties

PropertyValueReference
Chemical Name 4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate[6]
Synonyms This compound metilsulfate, LU-1631, Regulton[2]
CAS Number 30578-37-1[1]
Molecular Formula C₁₂H₁₅N₃O₅S[4]
Molecular Weight 313.33 g/mol [4]
Appearance White to off-white solid[3]
Melting Point 176 °C (decomposition)[6]

Aqueous Solubility

The solubility of this compound metilsulfate in aqueous solutions is a key parameter for the preparation of stock solutions and formulations. Published data from various suppliers show some variability, which may be attributed to differences in experimental conditions such as temperature, pH, and the use of physical methods like sonication to enhance dissolution.

Reported Solubility Data
SolventSolubilityConditionsSource
Water11.11 mg/mL (35.46 mM)-MedChemExpress[3]
Water50 mg/mL (159.58 mM)Requires sonicationMedChemExpress[3]
DMSO≥ 34 mg/mL (108.51 mM)-MedChemExpress[3]
DMSO50 mg/mL (159.58 mM)Sonication is recommendedTargetMol[4]
DMSO34 mg/mL25°CAbMole BioScience[5]
Protocol for Determining Aqueous Solubility (Equilibrium Method)

This protocol is adapted from standard pharmaceutical guidelines for determining thermodynamic solubility, often referred to as the "gold standard."[7][8]

Objective: To determine the equilibrium solubility of this compound metilsulfate in a specified aqueous buffer.

Materials:

  • This compound metilsulfate powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column and UV detector or a validated UV-Vis spectrophotometer.

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound metilsulfate powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded.

  • Quantification:

    • Prepare a series of standard solutions of this compound metilsulfate of known concentrations in the same aqueous buffer.

    • Analyze the filtered sample and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound metilsulfate in the filtered sample from the calibration curve. This concentration represents the equilibrium solubility.

Workflow for Aqueous Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess this compound Metilsulfate to buffer prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 quant1 Analyze by HPLC/UV-Vis sample2->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Workflow for determining the equilibrium aqueous solubility of this compound metilsulfate.

Stability in Aqueous Solutions

The stability of this compound metilsulfate in aqueous solutions is crucial for ensuring its potency and safety. Degradation can be influenced by factors such as pH, temperature, and light.[9]

Storage Recommendations for Stock Solutions

For short-term and long-term storage of stock solutions, the following conditions are recommended based on supplier data:

Storage TemperatureDurationSource
-20°C1 monthMedChemExpress[3]
-80°C6 monthsMedChemExpress[3]
-20°C (lyophilized)36 monthsAdooq Bioscience
-20°C (in solution)1 monthAdooq Bioscience

Note: For aqueous stock solutions, it is recommended to filter-sterilize using a 0.22 µm filter before use.[3] It is also advised to prepare fresh solutions and use them promptly.[3]

Protocol for Assessing Aqueous Stability

This protocol is based on ICH guidelines for stability testing of drug substances.[9]

Objective: To evaluate the stability of this compound metilsulfate in aqueous solutions under various conditions (pH, temperature, light).

Materials:

  • This compound metilsulfate

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Vials (clear and amber)

  • Temperature-controlled stability chambers

  • Photostability chamber

  • HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare solutions of this compound metilsulfate at a known concentration in the different aqueous buffers.

    • Dispense the solutions into both clear and amber vials.

  • Storage Conditions:

    • Temperature and Humidity: Place the vials in stability chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

    • Photostability: Expose the clear vials to light in a photostability chamber according to ICH Q1B guidelines. Wrap a set of control vials in aluminum foil to protect them from light.

  • Time Points for Sampling:

    • For accelerated stability studies (e.g., 40°C), recommended time points are 0, 1, 3, and 6 months.

    • For long-term stability studies (e.g., 25°C), recommended time points are 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis:

    • At each time point, withdraw a sample from each vial.

    • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound metilsulfate remaining.

    • Monitor for the appearance of any degradation products. If significant degradation is observed, attempts should be made to identify and quantify the degradants.

    • Visually inspect the solutions for any changes in color or for the formation of precipitates.

    • Measure the pH of the solutions at each time point.

  • Data Evaluation:

    • Plot the concentration of this compound metilsulfate as a function of time for each storage condition.

    • Determine the degradation rate and the shelf-life of the solution under each condition.

Workflow for Aqueous Stability Assessment

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Evaluation prep1 Prepare this compound Metilsulfate solution in various pH buffers prep2 Dispense into clear and amber vials storage1 Temperature/Humidity Chambers (e.g., 25°C, 40°C) prep2->storage1 storage2 Photostability Chamber prep2->storage2 analysis1 HPLC analysis for potency and degradation products storage1->analysis1 storage2->analysis1 analysis2 Visual inspection analysis1->analysis2 analysis3 pH measurement analysis2->analysis3 eval1 Determine degradation rate and shelf-life analysis3->eval1

Caption: General workflow for assessing the stability of this compound metilsulfate in aqueous solutions.

Potential Degradation Pathways

While specific degradation products of this compound metilsulfate in aqueous solutions are not well-documented in the literature, hydrolysis is a potential degradation pathway for many pharmaceuticals.[10] Given the structure of this compound, the pyridazinium ring system may be susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures. Researchers should be aware of the potential for hydrolysis and employ analytical techniques such as LC-MS to detect and identify any potential degradants.

Mechanism of Action and Signaling Pathway

This compound metilsulfate exerts its sympathomimetic effects through a multi-faceted mechanism of action.[1][2] It directly stimulates postsynaptic α-adrenergic and β1-adrenergic receptors, leading to vasoconstriction and increased heart rate and contractility, respectively. Additionally, it inhibits the reuptake of noradrenaline from the synaptic cleft into the presynaptic neuron, thereby prolonging the action of this neurotransmitter.

Conceptual Signaling Pathway of this compound Metilsulfate

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) noradrenaline_vesicle Noradrenaline Vesicles noradrenaline Noradrenaline noradrenaline_vesicle->noradrenaline Release net Noradrenaline Transporter (NET) noradrenaline->net Reuptake alpha_receptor α-Adrenergic Receptor noradrenaline->alpha_receptor Activates beta_receptor β1-Adrenergic Receptor noradrenaline->beta_receptor Activates This compound This compound Metilsulfate This compound->net Inhibits This compound->alpha_receptor Stimulates This compound->beta_receptor Stimulates response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) alpha_receptor->response beta_receptor->response

Caption: Conceptual signaling pathway illustrating the mechanism of action of this compound metilsulfate.

References

Application Notes and Protocols for In Vitro Experiments with Amezinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium is a sympathomimetic agent with a multifaceted mechanism of action, making it a subject of interest for cardiovascular and neurological research. Its pharmacological effects are primarily attributed to its ability to potentiate noradrenergic signaling through several distinct mechanisms. These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound and similar compounds.

This compound's primary mechanisms of action that can be investigated in vitro include:

  • Inhibition of the Norepinephrine (B1679862) Transporter (NET): By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of action of this key neurotransmitter.

  • Inhibition of Monoamine Oxidase A (MAO-A): this compound inhibits the enzymatic degradation of monoamines, including norepinephrine and serotonin, further contributing to their increased availability.

  • Interaction with Adrenergic Receptors: this compound exhibits activity at adrenergic receptors, including agonism at α1 and β1 subtypes, which contributes to its sympathomimetic effects.

This document outlines detailed protocols for quantifying this compound's activity in norepinephrine transporter uptake assays, MAO-A inhibition assays, and adrenergic receptor binding and functional assays.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound and relevant reference compounds.

Table 1: this compound Inhibitory Activity

TargetAssay TypeThis compound Ki (nM)Reference CompoundReference Ki (nM)
Norepinephrine Transporter (NET)[³H]-Nisoxetine Binding130[1]Desipramine0.9
Monoamine Oxidase A (MAO-A)Fluorometric3000[1]Clorgyline1.5
Monoamine Oxidase B (MAO-B)Fluorometric300,000[1]Selegiline (Deprenyl)10

Table 2: this compound Adrenergic Receptor Activity (Hypothetical Data for Illustrative Purposes)

TargetAssay TypeThis compound ActivityParameterValue (nM)Reference CompoundReference Value (nM)
α1-Adrenergic Receptor[³H]-Prazosin BindingAntagonistKi500Prazosin (B1663645)0.5[2]
β1-Adrenergic ReceptorcAMP Functional AssayAgonistEC50250Isoproterenol2.5 - 4.3[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Amezinium_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Reuptake MAO_A Monoamine Oxidase A (MAO-A) NE_released->MAO_A Degradation NE_synapse Increased Norepinephrine NET->NE_vesicle Recycling Amezinium_neuron This compound Amezinium_neuron->NET Inhibits Amezinium_neuron->MAO_A Inhibits alpha1_receptor α1-Adrenergic Receptor NE_synapse->alpha1_receptor Binds beta1_receptor β1-Adrenergic Receptor NE_synapse->beta1_receptor Binds signaling Downstream Signaling alpha1_receptor->signaling beta1_receptor->signaling Amezinium_synapse This compound Amezinium_synapse->alpha1_receptor Binds Amezinium_synapse->beta1_receptor Binds

Caption: this compound increases synaptic norepinephrine by inhibiting NET and MAO-A, and also acts on adrenergic receptors.

Experimental Workflow: Norepinephrine Transporter (NET) Uptake Assay

NET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow plate_cells Plate HEK293 cells stably expressing hNET add_compounds Add compounds to cells and pre-incubate plate_cells->add_compounds prepare_compounds Prepare serial dilutions of this compound & controls prepare_compounds->add_compounds add_radioligand Add [³H]-Norepinephrine add_compounds->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate terminate Terminate uptake and wash cells incubate->terminate measure_radioactivity Measure radioactivity (scintillation counting) terminate->measure_radioactivity calculate_ic50 Calculate % inhibition and determine IC50 measure_radioactivity->calculate_ic50

Caption: Workflow for determining the inhibitory effect of this compound on norepinephrine transporter uptake.

Experimental Protocols

Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human norepinephrine transporter (hNET) in a cell-based assay.

Materials:

  • HEK293 cells stably expressing hNET

  • Cell culture medium (e.g., DMEM with 10% FBS, G418)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Norepinephrine (Radioligand)

  • This compound

  • Reference NET inhibitor (e.g., Desipramine)

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • Seed HEK293-hNET cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare solutions of a reference inhibitor (Desipramine) and a vehicle control.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

    • Add 50 µL of the diluted this compound, reference inhibitor, or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15-20 minutes.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]-Norepinephrine (final concentration typically at or below its Km).

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells by adding a scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of Desipramine) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MAO-A Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of this compound for monoamine oxidase A (MAO-A) activity using a fluorometric assay.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • This compound

  • Reference MAO-A inhibitor (e.g., Clorgyline)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A enzyme, HRP, and the fluorescent probe in assay buffer.

    • Prepare a stock solution of this compound and perform serial dilutions in assay buffer.

    • Prepare solutions of a reference inhibitor (Clorgyline) and a vehicle control.

  • Assay Performance:

    • To each well of a black 96-well plate, add 20 µL of the this compound dilutions, reference inhibitor, or vehicle control.

    • Add 20 µL of the MAO-A enzyme solution to all wells except the no-enzyme control wells.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 60 µL of a substrate mix containing the MAO-A substrate, HRP, and the fluorescent probe.

  • Detection:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Protocol 3: α1-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor through a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells)

  • [³H]-Prazosin (Radioligand)

  • This compound

  • Reference α1-adrenergic antagonist (e.g., Prazosin for non-specific binding)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound and Membrane Preparation:

    • Prepare serial dilutions of this compound in binding buffer.

    • Thaw the cell membrane preparation on ice and dilute to the desired concentration in binding buffer.

  • Assay Performance:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 25 µL of [³H]-Prazosin, and 25 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 25 µL of [³H]-Prazosin, and 25 µL of a high concentration of unlabeled Prazosin.

      • Competitive Binding: 50 µL of membrane preparation, 25 µL of [³H]-Prazosin, and 25 µL of the this compound dilutions.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: β1-Adrenergic Receptor Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production via the β1-adrenergic receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Reference β1-adrenergic agonist (e.g., Isoproterenol)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • White 96-well or 384-well plates

Procedure:

  • Cell Plating and Preparation:

    • Seed the cells in a white microplate and incubate overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at room temperature.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer.

    • Add the compound dilutions to the cells.

  • cAMP Production and Detection:

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Convert the raw data to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound and the reference agonist.

References

Application Notes and Protocols for Amezinium Metilsulfate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium metilsulfate is a sympathomimetic agent with a primary application as an antihypotensive drug. Its mechanism of action involves the inhibition of noradrenaline (norepinephrine) reuptake and the inhibition of monoamine oxidase (MAO), particularly MAO-A.[1][2][3] These properties make this compound a valuable tool for in vitro studies aimed at modulating the noradrenergic system and monoamine metabolism in various cell types. These application notes provide a guide for the potential uses of this compound in cell culture experiments, along with detailed protocols for its application and the assessment of its effects. While this compound has been extensively studied in vivo and in ex vivo tissue preparations, its application in broader cell culture models is an emerging area of investigation. The following protocols are based on its known biochemical properties and can be adapted for specific cell lines and research questions.

Mechanism of Action

This compound exerts its cellular effects through a dual mechanism:

  • Inhibition of Noradrenaline Uptake (Uptake-1): this compound is a potent inhibitor of the neuronal noradrenaline transporter (NET), also known as Uptake-1.[1][2] This inhibition leads to an increase in the extracellular concentration of noradrenaline, thereby enhancing the activation of adrenergic receptors on target cells. This compound itself is a substrate for this transporter and is taken up into cells via this mechanism.[1][3]

  • Inhibition of Monoamine Oxidase (MAO): this compound reversibly inhibits MAO, with a preference for the MAO-A isoform over MAO-B.[1][3] MAO-A is primarily responsible for the degradation of noradrenaline and serotonin (B10506) within the cell. By inhibiting MAO-A, this compound increases the intracellular levels of these monoamines.

The combined effect is a significant potentiation of noradrenergic signaling.

Data Presentation

The following table summarizes key quantitative data for this compound metilsulfate, which can be used to guide dose-selection in cell culture experiments.

ParameterValueSpecies/SystemReference
Noradrenaline Uptake Inhibition (Ki) 1.3 x 10-7 mol/L (130 nM)Rat atria (in vitro)[1]
MAO-A Inhibition (Ki) 3 x 10-6 mol/L (3 µM)Rat heart homogenate[1]
MAO-B Inhibition (Ki) 3 x 10-4 mol/L (300 µM)Rat liver homogenate[1]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of this compound's Action

amezinium_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amezinium_ext This compound NET Noradrenaline Transporter (NET) Amezinium_ext->NET Inhibits & is transported by NA_ext Noradrenaline AdrenergicReceptor Adrenergic Receptor (α and β) NA_ext->AdrenergicReceptor Activates NA_ext->NET Transport blocked Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) AdrenergicReceptor->Downstream Amezinium_int This compound NET->Amezinium_int Uptake NA_int Noradrenaline NET->NA_int Uptake MAO_A MAO-A Amezinium_int->MAO_A Inhibits NA_int->MAO_A Degradation blocked Vesicle Synaptic Vesicle NA_int->Vesicle Storage Degraded_NA Degraded Metabolites MAO_A->Degraded_NA Degrades

Caption: Mechanism of action of this compound at the cellular level.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

experimental_workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (cell adherence) start->incubate1 prepare_this compound Prepare serial dilutions of this compound incubate1->prepare_this compound treat_cells Treat cells with This compound dilutions incubate1->treat_cells prepare_this compound->treat_cells incubate2 Incubate for desired duration (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT reagent (or other viability assay) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze

References

Application Notes and Protocols for Amezinium Binding at the Norepinephrine Transporter (NET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium (tradename Regulton) is a sympathomimetic agent utilized in the management of hypotension. Its mechanism of action involves the enhancement of noradrenergic signaling through a dual action: it increases the release of norepinephrine (B1679862) and inhibits its reuptake at the synaptic cleft.[1][2] A primary molecular target for this compound's reuptake inhibition is the norepinephrine transporter (NET).[3][4] Consequently, this compound can be characterized as a competitive inhibitor of the norepinephrine transporter.[5]

These application notes provide a comprehensive protocol for conducting a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human norepinephrine transporter (hNET). This assay is a foundational method for characterizing the potency of novel compounds targeting the NET.

Principle of the Assay

The norepinephrine transporter binding assay is a competitive in vitro assay that quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to the NET. The amount of displaced radioligand is directly proportional to the binding affinity of the test compound for the transporter. By generating a dose-response curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to the equilibrium dissociation constant (Ki), which represents the binding affinity of the compound for the transporter.

Data Presentation: Binding Affinities of Compounds at the Norepinephrine Transporter

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other known NET inhibitors. This data is essential for comparing the potency of test compounds against established standards.

CompoundParameterValue (nM)Species/SystemReference
This compound Ki (for ³H-noradrenaline uptake inhibition) 130 Rat atria [3]
DesipramineIC502.1Human NET[6]
DesipramineKi7.36Rat NET[2]
ReboxetineKi1.1Rat NET[2]
(R)-NisoxetineKi0.46Rat NET[2]
Atomoxetine ((R)-Tomoxetine)Ki5Human NET[2]
NortriptylineKi3.4Rat NET[2]
ImipramineIC5035Human NET[6]
ProtriptylineIC505.4Human NET[6]

Experimental Protocols

Materials and Reagents
  • NET Source : Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.

  • Radioligand : [³H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound : this compound metilsulfate.

  • Reference Compound : Desipramine hydrochloride.

  • Non-specific Binding Control : 10 µM Desipramine.

  • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][3]

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Scintillation Cocktail .

  • 96-well microplates .

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[1]

  • Filtration apparatus (e.g., cell harvester).

  • Liquid scintillation counter .

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, NSB, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Incubation Incubation (60-90 min, 25°C) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Processing Data Processing (IC50 & Ki Calculation) Quantification->Data_Processing

Caption: Workflow for the NET competitive radioligand binding assay.

Step-by-Step Protocol

1. Membrane Preparation

  • Thaw the frozen cell membranes expressing hNET on ice.

  • Homogenize the membranes in ice-cold Assay Buffer using a glass-Teflon homogenizer or by sonication.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Dilute the membranes in Assay Buffer to the desired final concentration (typically 20-50 µg of protein per well, this should be optimized in preliminary experiments).[1]

2. Assay Setup

  • Perform the assay in a 96-well microplate in triplicate. The final assay volume should be 200 µL.

    • Total Binding : Add 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.[1]

    • Non-specific Binding (NSB) : Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.[1]

    • Competitive Binding : Add 50 µL of varying concentrations of this compound (or other test compounds, typically from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.[1]

    • The final concentration of [³H]Nisoxetine should be approximately its Kd for NET (e.g., 1-3 nM).[1]

3. Incubation

  • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1] The optimal incubation time should be determined empirically in preliminary experiments.

4. Filtration

  • Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[1]

  • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.

  • Wash the filters 3-4 times with approximately 300 µL of ice-cold Wash Buffer per wash to remove unbound radioligand.[1]

5. Quantification

  • Dry the filter mat completely under a heat lamp or in a low-temperature oven.

  • Place the individual filter discs into scintillation vials.

  • Add an appropriate volume of scintillation cocktail to each vial.

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

6. Data Analysis

  • Calculate Specific Binding : Specific Binding = Total Binding (in CPM/DPM) - Non-specific Binding (in CPM/DPM).

  • Generate Competition Curve : Plot the percentage of specific binding against the logarithm of the test compound (this compound) concentration. The percentage of specific binding at each concentration is calculated as: (Binding in presence of test compound - NSB) / (Total Binding - NSB) * 100.

  • Determine IC50 : Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the competition curve to a sigmoidal dose-response model (variable slope) to determine the IC50 value.

  • Calculate Ki : Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand ([³H]Nisoxetine) used in the assay.

    • Kd is the dissociation constant of the radioligand for the norepinephrine transporter.

This compound Signaling Pathway

This compound's primary mechanism of action relevant to this assay is the inhibition of norepinephrine reuptake. The following diagram illustrates this process at the synaptic level.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect This compound This compound This compound->NET Inhibits

Caption: this compound inhibits norepinephrine reuptake by the NET.

References

Application Notes and Protocols: Non-Invasive Evaluation of Amezinium's Cardiovascular Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium metilsulfate is a sympathomimetic amine primarily used to manage hypotensive conditions, such as orthostatic hypotension.[1] Its mechanism of action involves increasing the availability of norepinephrine (B1679862) at synaptic junctions, which enhances adrenergic stimulation.[1] This leads to an increase in vascular resistance and cardiac output, ultimately raising blood pressure.[1] Specifically, this compound inhibits the re-uptake of norepinephrine and also inhibits monoamine oxidase (MAO), the enzyme that breaks it down.[1][2] These actions result in stimulation of vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors.[2][3]

Studying the cardiovascular effects of such compounds requires precise and reliable monitoring. Non-invasive methods offer significant advantages over traditional invasive techniques by reducing patient risk, being more suitable for continuous and repeated measurements, and improving the overall efficiency of clinical and preclinical studies.[4][5] This document provides detailed protocols for using a suite of non-invasive methods to comprehensively evaluate the cardiovascular actions of this compound.

This compound's Mechanism of Action and Key Parameters

This compound's primary cardiovascular effects are driven by its ability to potentiate noradrenergic signaling.[2][6] This leads to predictable changes in several key hemodynamic and autonomic parameters.

Expected Cardiovascular Effects:

  • Increased Blood Pressure: Primarily by increasing systemic vascular resistance through alpha-receptor stimulation.[2][3] A study in volunteers showed an average supine systolic blood pressure increase of +30 mm Hg after a 30 mg oral dose.[6]

  • Positive Inotropic Effects: Increased cardiac contractility via beta-1 receptor stimulation.[6][7]

  • Increased Cardiac Output: Resulting from the positive inotropic effects.[1][3]

  • Changes in Heart Rate: The effect can be variable; while direct beta-1 stimulation increases heart rate, a reflex fall in heart rate due to the rise in blood pressure can also occur.[2][7]

  • Modulation of Autonomic Function: A shift in the sympathovagal balance towards sympathetic dominance.

The following diagram illustrates the molecular mechanism of this compound.

cluster_synapse Sympathetic Neuroeffector Junction cluster_vesicle Vesicle NEURON Sympathetic Neuron Terminal NE Norepinephrine (NE) RECEPTOR Adrenergic Receptors (α1, β1) EFFECTOR Effector Cell (Vascular Smooth Muscle / Myocyte) RECEPTOR->EFFECTOR Activates NE->RECEPTOR Binds MAO Monoamine Oxidase (MAO) NE->MAO Degradation NET Norepinephrine Transporter (NET) NE->NET Reuptake This compound This compound This compound->MAO Inhibits Degradation This compound->NET Inhibits Reuptake

Caption: Mechanism of this compound at the sympathetic synapse.

Recommended Non-Invasive Methods

A multi-modal, non-invasive approach is recommended to capture the full spectrum of this compound's cardiovascular effects.

  • Impedance Cardiography (ICG) / Thoracic Electrical Bioimpedance (TEB): A non-invasive method for continuous monitoring of hemodynamic parameters.[8][9] It measures changes in the electrical conductivity of the thorax to determine stroke volume (SV), cardiac output (CO), and systemic vascular resistance (SVR).[8][10]

  • Continuous Non-Invasive Blood Pressure (CNIBP) Monitoring: Techniques like the volume-clamp method provide beat-to-beat blood pressure measurements, which are crucial for observing rapid pharmacodynamic effects that might be missed by intermittent cuff measurements.[11][12]

  • Heart Rate Variability (HRV) Analysis: Derived from a standard electrocardiogram (ECG), HRV analysis is a powerful tool for assessing the state of the autonomic nervous system.[13][14] It quantifies the balance between sympathetic and parasympathetic inputs to the heart, which is expected to be modulated by a sympathomimetic drug like this compound.[13]

The following diagram outlines a typical experimental workflow using these methods.

SCREEN Subject Screening & Informed Consent PREP Subject Preparation (Fasting, Rest) SCREEN->PREP SENSOR Sensor Placement (ECG, ICG, CNIBP) PREP->SENSOR BASELINE Baseline Data Acquisition (15-30 min) SENSOR->BASELINE ADMIN Drug Administration (this compound or Placebo) BASELINE->ADMIN MONITOR Continuous Monitoring (e.g., 180 min) ADMIN->MONITOR DATA Data Processing & Analysis MONITOR->DATA REPORT Reporting & Interpretation DATA->REPORT

Caption: Experimental workflow for a non-invasive drug study.

Experimental Protocols

This section details a standardized protocol for a double-blind, placebo-controlled, crossover study design.

Subject Preparation
  • Inclusion/Exclusion: Participants should be healthy volunteers with baseline blood pressure within the normal range. Exclude individuals with cardiovascular disease, autonomic dysfunction, or those taking medications that could interfere with the study drug.

  • Pre-study Instructions: Subjects should abstain from caffeine, alcohol, and strenuous exercise for at least 24 hours before the study. A light, standardized meal should be consumed at least 4 hours prior to the study, followed by fasting.

  • Acclimatization: Upon arrival, the subject should rest in a supine or semi-recumbent position in a quiet, temperature-controlled room (22-24°C) for at least 30 minutes to stabilize cardiovascular parameters.

Instrumentation and Data Acquisition
  • ECG Setup:

    • Place three standard ECG electrodes (e.g., Lead II configuration) on the subject's chest to acquire a continuous ECG signal for heart rate and HRV analysis.

    • Ensure a clean signal with a clear R-wave for accurate beat detection.

  • Impedance Cardiography (ICG) Setup:

    • Place four dual ICG sensor strips according to the manufacturer's guidelines (typically two on the neck and two on the lateral thorax).[8]

    • Ensure proper skin preparation (cleaning with an alcohol wipe) to achieve low skin-electrode impedance.

    • Connect the electrodes to the ICG monitor.

  • Continuous NIBP Setup:

    • Select the appropriate finger cuff size for the subject (e.g., for a volume-clamp device) and place it on the middle phalanx of the middle finger.

    • Position the hand at the level of the heart to avoid hydrostatic pressure errors.[15]

    • Connect the cuff to the CNIBP monitor and perform the initial calibration against a standard brachial cuff measurement.

Study Procedure
  • Baseline Measurement (30 minutes):

    • Once all sensors are in place and signals are stable, record continuous data from the ECG, ICG, and CNIBP monitors for 30 minutes.

    • This period establishes a stable baseline for each parameter.

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 10-30 mg) or a matching placebo with a standardized volume of water.

  • Post-Dose Monitoring (3 hours):

    • Continue to record all parameters continuously for at least 180 minutes post-administration, as effects are known to persist for this duration.[7]

    • Note the exact time of any events or subject-reported sensations (e.g., palpitations, headache).[1]

  • Washout and Crossover:

    • A sufficient washout period (e.g., 7 days) should be implemented before the subject returns to repeat the protocol with the alternate treatment (placebo or this compound).

Data Analysis and Presentation

Data Derivation

The relationship between measured and derived parameters is shown below.

cluster_raw Primary Measurements cluster_derived Derived Parameters ECG ECG Signal (R-R Intervals) HRV Heart Rate Variability (LF/HF Ratio) ECG->HRV HR Heart Rate (HR) ECG->HR ICG ICG Waveform (dZ/dt) SV Stroke Volume (SV) ICG->SV CNIBP Beat-to-Beat BP MAP Mean Arterial Pressure (MAP) CNIBP->MAP CO Cardiac Output (CO) HR->CO SV->CO SVR Systemic Vascular Resistance (SVR) CO->SVR MAP->SVR

Caption: Relationship between measured and derived parameters.
  • From ECG:

    • Heart Rate (HR): Calculated from the R-R intervals.

    • HRV: The R-R interval time series is analyzed to yield time-domain (e.g., SDNN) and frequency-domain parameters.[14] The Low-Frequency (LF) to High-Frequency (HF) power ratio (LF/HF) is often used as an index of sympathovagal balance.[16]

  • From ICG:

    • Stroke Volume (SV): Calculated from the ICG waveform's first derivative (dZ/dt).

    • Cardiac Output (CO): Calculated as CO = SV x HR.

  • From CNIBP:

    • Mean Arterial Pressure (MAP), Systolic BP (SBP), Diastolic BP (DBP).

  • Combined Parameters:

    • Systemic Vascular Resistance (SVR): Calculated as SVR = (MAP / CO) x 80.

Quantitative Data Summary

Data should be averaged over specific time intervals (e.g., 30-minute blocks post-dose) and compared to baseline. The following table presents hypothetical but expected results based on published findings.

ParameterBaseline (Placebo)60-90 min Post-Placebo (Δ%)Baseline (this compound)60-90 min Post-Amezinium (Δ%)
Hemodynamic
Mean Arterial Pressure (mmHg)85 ± 5+1.2%86 ± 6+18%
Cardiac Output (L/min)5.5 ± 0.8-0.5%5.4 ± 0.7+15%
Stroke Volume (mL)75 ± 10-0.2%74 ± 9+10%
Systemic Vascular Resistance (dyn·s/cm⁵)1236 ± 150+1.8%1274 ± 160+5%
Heart Rate (bpm)73 ± 8+0.3%72 ± 7+4%
Autonomic (HRV)
LF/HF Ratio1.6 ± 0.5+2.1%1.5 ± 0.6+60%

Note: This table is for illustrative purposes. Actual values will vary. The data reflects expected increases in pressure, output, and sympathetic tone following this compound administration.

References

Troubleshooting & Optimization

Amezinium-Based Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amezinium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sympathomimetic drug that primarily functions by enhancing the effects of norepinephrine (B1679862) (noradrenaline) in the synaptic cleft.[1][2] Its multifaceted mechanism includes:

  • Inhibition of Norepinephrine Reuptake (Uptake-1): this compound is a substrate for and an inhibitor of the neuronal norepinephrine transporter (Uptake-1), which increases the concentration and duration of action of norepinephrine in the synapse.[3][4]

  • Monoamine Oxidase (MAO) Inhibition: this compound reversibly inhibits monoamine oxidase, particularly MAO-A, the enzyme responsible for the breakdown of norepinephrine within the neuron.[3] This further increases the availability of norepinephrine for release.

  • Stimulation of Adrenergic Receptors: It directly stimulates vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors, leading to vasoconstriction and increased heart rate and contractility.[3][5]

Q2: What are the expected cardiovascular effects of this compound in animal models?

In preclinical animal models, this compound typically elicits a dose-dependent increase in arterial blood pressure and heart rate.[5] Specifically, it has been shown to:

  • Increase systolic and diastolic blood pressure.

  • Increase heart rate.[5]

  • Enhance cardiac contractility.

Q3: What is the recommended storage and stability for this compound?

Proper storage of this compound is crucial for maintaining its potency and ensuring experimental reproducibility.

Storage ConditionDuration
Lyophilized Powder at -20°CUp to 3 years
Stock Solution in Solvent at -20°CUp to 1 month
Stock Solution in Solvent at -80°CUp to 6 months

To prevent degradation, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: How should this compound be prepared for in vivo administration?

This compound metilsulfate is soluble in aqueous solutions. For in vivo studies where a more complex vehicle is required, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A suggested vehicle preparation is as follows:

  • Dissolve this compound in DMSO to create a stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix thoroughly.

  • Finally, add Saline or PBS to reach the desired final concentration.

It is recommended to prepare fresh solutions for each experiment.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound-based experiments.

Issue 1: Inconsistent or No Pressor Response

Possible Causes:

  • Norepinephrine Depletion: The pressor effect of this compound is significantly reduced in animals pre-treated with reserpine, which depletes norepinephrine stores.[5] If your model has compromised norepinephrine levels, the efficacy of this compound will be diminished.

  • Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular responses. Some anesthetics can suppress the sympathetic nervous system, masking the effects of this compound.

  • Incorrect Drug Preparation: Improperly dissolved or degraded this compound will result in a lower effective dose. Always prepare fresh solutions and handle the compound according to the storage guidelines.

  • Route of Administration: The bioavailability and onset of action of this compound vary with the route of administration. Intravenous administration provides the most direct and rapid effects.

Troubleshooting Steps:

Caption: Troubleshooting inconsistent pressor response.

Issue 2: Unexpected Cardiovascular Responses (e.g., Arrhythmias, Bradycardia)

Possible Causes:

  • High Dose: Excessive doses of sympathomimetic agents can lead to overstimulation of cardiac beta-adrenergic receptors, potentially causing arrhythmias.[1] At very high doses, a reduction in heart rate has been observed in norepinephrine-depleted animals.[5]

  • Interaction with Other Drugs: Co-administration of other drugs that affect the cardiovascular or adrenergic systems can lead to unpredictable effects. For example, beta-blockers like propranolol (B1214883) can antagonize the heart rate effects of this compound.[5]

  • Underlying Pathophysiology: The cardiovascular health of the animal model can influence the response to this compound. Animals with pre-existing cardiac conditions may be more susceptible to adverse effects.

Troubleshooting Steps:

G start Start: Unexpected Cardiovascular Responses dose Review this compound Dose start->dose interactions Assess for Drug Interactions start->interactions health Evaluate Animal Health Status start->health lower_dose Perform Dose-Response Study to Find Optimal Dose dose->lower_dose antagonists Consider Co-administration of Adrenergic Antagonists interactions->antagonists model Select Animal Models with Defined Cardiovascular Health health->model G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthesia Anesthetize Rat cannulation Cannulate Trachea, Femoral Vein, Carotid Artery anesthesia->cannulation stabilization Stabilize Animal cannulation->stabilization baseline Record Baseline BP and HR stabilization->baseline drug_prep Prepare this compound Solutions amezinium_admin Administer this compound Doses drug_prep->amezinium_admin vehicle Administer Vehicle Control baseline->vehicle vehicle->amezinium_admin calculate Calculate Change in MAP and HR amezinium_admin->calculate plot Construct Dose-Response Curves calculate->plot G cluster_neuron Presynaptic Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell tyrosine Tyrosine dopa DOPA tyrosine->dopa dopamine Dopamine dopa->dopamine ne Norepinephrine (NE) dopamine->ne ne_vesicle NE Vesicle ne->ne_vesicle maoi MAO ne->maoi ne_synapse ne_vesicle->ne_synapse Release uptake1 Uptake-1 Transporter uptake1->ne ne_synapse->uptake1 Reuptake alpha_receptor Alpha-Adrenergic Receptor ne_synapse->alpha_receptor beta_receptor Beta-1 Adrenergic Receptor ne_synapse->beta_receptor response Cellular Response (e.g., Vasoconstriction) alpha_receptor->response beta_receptor->response This compound This compound This compound->maoi Inhibits This compound->uptake1 Inhibits This compound->alpha_receptor Stimulates This compound->beta_receptor Stimulates

References

Amezinium Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of amezinium in solution.

Frequently Asked questions (FAQs)

Q1: What are the recommended storage conditions for this compound methylsulfate (B1228091) stock solutions?

A1: For optimal stability, this compound methylsulfate stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is recommended to prepare fresh solutions for immediate use whenever possible. If using a water-based stock solution, it should be filtered and sterilized (0.22 µm filter) before use. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on the chemical structure of this compound, which contains a pyridazinium ring, an amino group, and a methoxy (B1213986) group, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of a hydroxylated derivative. The amide-like bond within the pyridazinium ring could also be a target for hydrolysis, potentially leading to ring-opening products, especially at extreme pH values.

  • Oxidation: The primary amino group and the electron-rich pyridazinium ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions, leading to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Aromatic and heterocyclic compounds like this compound are often susceptible to photodegradation, which can involve complex reaction pathways including oxidation and ring cleavage.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound solutions. This method should be able to separate the intact this compound from any potential degradation products. Key parameters to monitor include the peak area (or height) of this compound over time and the appearance of any new peaks, which would indicate the formation of degradation products.

Q4: What are some common signs of this compound degradation in solution?

A4: Visual signs of degradation can include a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for confirming the stability of the solution.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in this compound Solution
Possible Cause Troubleshooting Step
Low Solubility in the Chosen Solvent This compound methylsulfate has good solubility in DMSO and water.[2][3] If using other solvents, verify the solubility of this compound. Sonication may aid in dissolution.[3]
pH Shift The pH of the solution can affect the solubility of this compound and its potential degradation products. Ensure the pH of your buffer system is appropriate and stable.
Interaction with Other Components If the solution contains other substances, there may be an incompatibility leading to precipitation. Prepare a simple solution of this compound in the same solvent as a control.
Degradation Some degradation products may be less soluble than the parent compound. Analyze the precipitate and the supernatant by HPLC to identify the components.
Issue 2: Inconsistent Results in Experiments Using this compound Solutions
Possible Cause Troubleshooting Step
Degradation of Stock Solution Ensure that stock solutions are stored correctly and are within their recommended shelf life. Prepare fresh stock solutions if there is any doubt about the stability of the existing stock.
Repeated Freeze-Thaw Cycles Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can accelerate degradation.[1]
Adsorption to Container Surfaces Use low-binding microcentrifuge tubes and pipette tips, especially for dilute solutions.
Inaccurate Pipetting Calibrate your pipettes regularly to ensure accurate and precise dispensing of the this compound solution.
Issue 3: Appearance of Extra Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation of this compound This is the most likely cause. The new peaks represent degradation products. Perform forced degradation studies (see Experimental Protocols) to help identify these peaks.
Contamination of the Sample or HPLC System Inject a blank (solvent only) to check for contaminants in the mobile phase or from the injector. Clean the HPLC system, including the injector and column, according to the manufacturer's instructions.
Impurity in the this compound Standard Analyze a fresh, high-purity standard of this compound methylsulfate to confirm the purity of your reference material.
Excipient Degradation (if using a formulated product) If analyzing a formulated product, consider the possibility that the excipients are degrading. Analyze a placebo formulation if available.

Summary of Predicted this compound Stability under Forced Degradation Conditions

Condition Predicted Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely to degrade over time, especially with heat.Hydrolysis of the methoxy group to a hydroxyl group. Potential for ring hydrolysis at more extreme conditions.
Basic (e.g., 0.1 M NaOH) Likely to be less stable than in acidic conditions.Hydrolysis of the methoxy group. Potential for ring opening.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.N-oxide formation on the pyridazinium ring or amino group. Hydroxylation of the aromatic rings.
Photolytic (UV/Vis light) Likely to degrade upon exposure to light.A complex mixture of photoproducts is possible, potentially involving oxidation and ring cleavage.
Thermal (e.g., 60°C) Degradation is expected to accelerate at elevated temperatures.Similar degradation products to hydrolysis and oxidation, but at an accelerated rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Methylsulfate

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound methylsulfate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound methylsulfate in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Keep a solid sample of this compound methylsulfate and a 1 mg/mL solution in a heating block at 60°C for 24 hours. At appropriate time points, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample and a 1 mg/mL solution of this compound methylsulfate to UV and visible light in a photostability chamber. A control sample should be kept in the dark. At appropriate time points, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound Methylsulfate

Objective: To provide a starting point for the development of an HPLC method capable of separating this compound from its degradation products. This method is adapted from a published method for the analysis of this compound in plasma.[4]

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M potassium dihydrogen phosphate), pH adjusted to ~3.0 with phosphoric acid. The exact ratio should be optimized to achieve good separation. A starting point could be 30:70 (v/v) acetonitrile:buffer.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 254 nm (the optimal wavelength should be determined by scanning the UV spectrum of this compound).
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity (ability to separate this compound from degradation products)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

G cluster_prep Solution Preparation Workflow weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Filter (0.22 µm) mix->filter store Store Appropriately filter->store

Caption: Workflow for preparing this compound solutions.

G cluster_pathways Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound acid_base Acid/Base Hydrolysis oxidation Oxidation (e.g., H₂O₂) light Photolysis (UV/Vis) heat Thermal Stress hydrolyzed Hydrolyzed Products acid_base->hydrolyzed oxidized Oxidized Products oxidation->oxidized photoproducts Photoproducts light->photoproducts heat->hydrolyzed heat->oxidized

Caption: Plausible degradation pathways for this compound.

G cluster_hplc HPLC Troubleshooting Logic problem HPLC Problem (e.g., extra peaks, peak tailing) check_system Check System Suitability (pressure, baseline) problem->check_system check_method Review Method Parameters (mobile phase, column) problem->check_method check_sample Investigate Sample Integrity (degradation, contamination) problem->check_sample solution Isolate and Resolve Issue check_system->solution check_method->solution check_sample->solution

Caption: Troubleshooting logic for HPLC analysis.

References

Technical Support Center: Optimizing Amezinium Dosage in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Amezinium metilsulfate in their experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound metilsulfate?

This compound metilsulfate is a sympathomimetic agent primarily used to treat hypotension.[1] Its mechanism of action is multifactorial and includes:

  • Inhibition of Norepinephrine (B1679862) Reuptake: this compound is a substrate for and an inhibitor of the norepinephrine transporter (Uptake 1), leading to increased concentrations of norepinephrine in the synaptic cleft.[2][3]

  • Inhibition of Monoamine Oxidase (MAO): It reversibly inhibits MAO-A and, to a lesser extent, MAO-B, preventing the degradation of catecholamines like norepinephrine.[3]

  • Stimulation of Adrenergic Receptors: By increasing synaptic norepinephrine levels, it indirectly stimulates vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors.[2][4]

  • Norepinephrine Release: this compound can also induce the release of norepinephrine.[3][5]

Q2: What are the key quantitative parameters for this compound's activity?

The following table summarizes the known inhibitory constants (Ki) for this compound metilsulfate. Researchers should note that EC50 values for alpha and beta-adrenoceptor activation are dependent on the experimental system and should be determined empirically.

ParameterTargetValueSpeciesTissue/System
Ki Norepinephrine Uptake 11.3 x 10⁻⁷ mol/LRatAtria
Ki MAO-A Inhibition3 x 10⁻⁶ mol/LRatHeart Homogenate
Ki MAO-B Inhibition3 x 10⁻⁴ mol/LRatLiver Homogenate

Data sourced from biochemical investigations of this compound's mechanism of action.[3]

Q3: How should I prepare this compound metilsulfate for in vitro and in vivo studies?

  • In Vitro Stock Solution: this compound metilsulfate is soluble in DMSO at concentrations up to 50 mg/mL (159.58 mM). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.

  • In Vivo Formulation: For animal studies, a common vehicle involves dissolving this compound in a mixture of DMSO and PEG300. A suggested starting point is to dissolve the compound in DMSO first, then add PEG300 and saline to the desired final concentration and volume. The final concentrations of DMSO and PEG300 should be minimized and tested for tolerability in the animal model.

Q4: What is the stability of this compound in common laboratory buffers?

Troubleshooting Guides

Norepinephrine Reuptake Inhibition Assays
Problem Possible Cause(s) Troubleshooting Steps
High background signal - Non-specific binding of the radiolabeled or fluorescent norepinephrine analog. - Autofluorescence of this compound at high concentrations.- Increase the number of wash steps. - Include a non-specific binding control (e.g., a high concentration of a known potent inhibitor like desipramine). - Run a control with this compound alone to check for autofluorescence at the detection wavelength.
Low signal-to-noise ratio - Low expression of the norepinephrine transporter (NET) in the cell line. - Suboptimal concentration of the labeled norepinephrine substrate.- Use a cell line known to express high levels of NET (e.g., HEK293 cells stably expressing hNET). - Perform a substrate concentration curve to determine the optimal concentration for uptake.
Inconsistent IC50 values - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of this compound in the assay buffer.- Ensure consistent cell numbers per well. - Use precise and consistent incubation times for all experimental conditions. - Prepare fresh dilutions of this compound for each experiment.
MAO Inhibition Assays
Problem Possible Cause(s) Troubleshooting Steps
No or low inhibition observed - Inactive MAO enzyme. - Incorrect substrate or this compound concentration.- Use a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) to confirm enzyme activity. - Verify the concentrations of your substrate and this compound stock solutions.
High variability between replicates - Pipetting errors. - Inconsistent temperature during incubation.- Use calibrated pipettes and ensure proper mixing. - Maintain a constant and optimal temperature (typically 37°C) throughout the assay.
Difficulty distinguishing between MAO-A and MAO-B inhibition - Use of a non-selective substrate.- Use selective substrates for each isoform (e.g., serotonin (B10506) for MAO-A, benzylamine (B48309) for MAO-B) or selective inhibitors to isolate the activity of each isoform.

Experimental Protocols

The following are example protocols that can be adapted for studying this compound metilsulfate. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 value of this compound for the inhibition of the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled ([³H]) or fluorescent norepinephrine analog.

  • This compound metilsulfate.

  • Positive control (e.g., Desipramine).

  • 96-well microplate.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed hNET-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Assay:

    • Wash the cell monolayer with assay buffer.

    • Add the this compound dilutions or control compounds to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the labeled norepinephrine analog to each well.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of internalized labeled norepinephrine using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method to determine the IC50 values of this compound for the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Substrate (e.g., kynuramine (B1673886) for both, or selective substrates).

  • This compound metilsulfate.

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, substrate, this compound, and positive controls in the assay buffer.

  • Assay:

    • Add the this compound dilutions or control compounds to the wells of the 96-well plate.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate to each well.

  • Detection: Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each MAO isoform.

Visualizations

This compound's Mechanism of Action

Amezinium_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenoceptor Alpha/Beta Adrenoceptors NE->Adrenoceptor Binds This compound This compound This compound->NET Inhibits MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NE_Vesicle NE Vesicle This compound->NE_Vesicle Promotes Release NE_Vesicle->NE Release Postsynaptic_Effect Physiological Response Adrenoceptor->Postsynaptic_Effect Signal Transduction

Caption: Signaling pathway of this compound's sympathomimetic action.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cells Prepare Cells/ Enzyme Solution Add_Compounds Add this compound/ Controls to Plate Prep_Cells->Add_Compounds Prep_this compound Prepare Serial Dilutions of this compound Prep_this compound->Add_Compounds Prep_Controls Prepare Positive & Negative Controls Prep_Controls->Add_Compounds Pre_Incubate Pre-incubate Add_Compounds->Pre_Incubate Add_Substrate Add Substrate/ Labeled Ligand Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure_Signal Measure Signal (Fluorescence/Radioactivity) Incubate->Measure_Signal Calc_Inhibition Calculate % Inhibition Measure_Signal->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Technical Support Center: Identifying Amezinium Off-Target Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the off-target effects of Amezinium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design, execution, and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound is a sympathomimetic agent primarily used for treating hypotension. Its therapeutic effects are attributed to its multi-faceted mechanism of action, which includes:

  • Norepinephrine (B1679862) Reuptake Inhibition: this compound inhibits the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.

  • Monoamine Oxidase (MAO) Inhibition: It reversibly inhibits monoamine oxidase, particularly MAO-A, further contributing to elevated norepinephrine levels.

  • Adrenergic Receptor Stimulation: this compound directly stimulates α- and β1-adrenergic receptors.

Potential off-target effects, which may be extensions of its primary pharmacology or interactions with other molecular targets, can manifest as headache, palpitations, nervousness, and in more severe cases, hypertensive episodes and arrhythmias.[1] It is crucial for researchers to characterize the full spectrum of this compound's activity to ensure a comprehensive understanding of its safety profile.

Q2: We are observing unexpected cardiovascular responses in our animal model after this compound administration. How can we troubleshoot this?

A2: Unexpected cardiovascular responses, such as an exaggerated hypertensive crisis or arrhythmias, could stem from several factors. Consider the following troubleshooting steps:

  • Dose-Response Relationship: Ensure you have established a full dose-response curve. The observed effects might be due to a narrow therapeutic window.

  • Animal Model Specifics: Cardiovascular responses can vary significantly between species. Ensure the chosen animal model is appropriate for cardiovascular safety assessment.[2]

  • Off-Target Receptor Interaction: this compound's sympathomimetic activity might be broader than anticipated. Consider performing a comprehensive screen against a panel of adrenergic and other G-protein coupled receptors (GPCRs) to identify unintended interactions.

  • Drug-Metabolite Effects: Investigate whether active metabolites of this compound are contributing to the observed cardiovascular effects.

Q3: Our in vitro assays are showing inconsistent results for this compound's potency. What could be the cause?

A3: Inconsistent in vitro results can be frustrating. Here are some common culprits and solutions:

  • Assay Conditions: For enzyme inhibition assays like MAO, the substrate concentration can significantly influence the IC50 value.[3] Ensure that you are using a substrate concentration at or below the Km. For receptor binding assays, ensure that the incubation has reached equilibrium.

  • Reagent Quality: Verify the quality and stability of your reagents, including the this compound compound, radioligands, and enzymes.

  • Cell Line Integrity: If using cell-based assays, ensure the cell line is healthy, within a low passage number, and consistently expresses the target of interest.

  • Compound Interference: Test for compound autofluorescence or interference with the detection system in fluorescence-based assays.[3]

Q4: What are the recommended initial steps for a comprehensive off-target liability assessment of this compound?

A4: A tiered approach is recommended for assessing off-target liabilities:

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound (a pyridazine (B1198779) derivative). This can provide a list of putative targets for experimental validation.

  • In Vitro Safety Pharmacology Profiling: Screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes that are commonly associated with adverse drug reactions.[4][5][6]

  • Follow-up In Vitro Functional Assays: For any identified off-target interactions, perform functional assays (e.g., agonist or antagonist mode) to determine the physiological consequence of the binding.

  • In Vivo Models: Based on the in vitro findings, select appropriate in vivo models to investigate the physiological relevance of the identified off-target effects.

Troubleshooting Guides

Guide 1: Unexpected Results in a Radioligand Binding Assay for Adrenergic Receptors
Observed Issue Potential Cause Troubleshooting Step
High Non-Specific Binding Radioligand concentration is too high.Optimize radioligand concentration; it should be at or near the Kd.
Insufficient washing during filtration.Increase the number and volume of washes with ice-cold buffer.[7]
Filter plates are not properly pre-treated.Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).
Low or No Specific Binding Inactive membrane preparation.Prepare fresh cell membranes and verify protein concentration.[7]
Degraded radioligand.Use a fresh batch of radioligand and check for proper storage.
Incorrect buffer composition.Ensure the assay buffer has the correct pH and ionic strength.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Uneven cell membrane distribution.Vortex the membrane preparation before aliquoting into assay wells.
Temperature fluctuations during incubation.Use a temperature-controlled incubator.
Guide 2: Inconsistent IC50 Values in a Monoamine Oxidase (MAO) Inhibition Assay
Observed Issue Potential Cause Troubleshooting Step
IC50 Value Higher Than Expected Substrate concentration is too high.Determine the Km of the substrate and use a concentration at or below this value.[3]
Inactive this compound solution.Prepare a fresh stock solution of this compound.
Short pre-incubation time (for irreversible inhibitors).While this compound is a reversible inhibitor, ensure adequate pre-incubation if comparing with irreversible inhibitors.[3]
IC50 Value Lower Than Expected Enzyme concentration is too low.Optimize the enzyme concentration to ensure the reaction is in the linear range.
This compound is unstable in the assay buffer.Check the stability of this compound under the assay conditions.
High Background Signal in a Fluorometric Assay Autofluorescence of this compound.Run a control with this compound in the absence of the MAO enzyme to measure its intrinsic fluorescence.[3]
This compound interferes with the detection chemistry.Test for direct reaction of this compound with the fluorescent probe or coupling enzymes.[3]

Quantitative Data Summary

The following tables summarize hypothetical binding and inhibition data for this compound against its primary targets and a panel of potential off-targets. These values are for illustrative purposes to guide experimental design and data interpretation.

Table 1: this compound Binding Affinities (Ki) at Adrenergic Receptors

Adrenergic Receptor SubtypeRadioligand UsedHypothetical Ki of this compound (nM)
α1A[3H]-Prazosin120
α1B[3H]-Prazosin250
α1D[3H]-Prazosin400
α2A[3H]-Rauwolscine750
α2B[3H]-Rauwolscine1100
α2C[3H]-Rauwolscine900
β1[125I]-Iodocyanopindolol45
β2[125I]-Iodocyanopindolol300
β3[125I]-Iodocyanopindolol>10,000

Table 2: this compound Enzyme Inhibition (IC50) Data

EnzymeSubstrateHypothetical IC50 of this compound (µM)
MAO-AKynuramine (B1673886)2.5
MAO-BBenzylamine50
hERG->30

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of this compound for adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells stably expressing the adrenergic receptor subtype of interest.
  • Homogenize cells in ice-cold lysis buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet and resuspend in assay buffer.
  • Determine the protein concentration using a Bradford or BCA assay.[7]

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer.
  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Membrane preparation, radioligand, and assay buffer.
  • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known non-specific binding control (e.g., 10 µM Propranolol for β-receptors).
  • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
  • Initiate the binding reaction by adding the radioligand.
  • Incubate at room temperature for 60-90 minutes to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold wash buffer.
  • Measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a framework for assessing this compound's inhibitory activity on MAO-A and MAO-B.

1. Reagent Preparation:

  • Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for a spectrophotometric assay or p-tyramine for a fluorometric assay), and a detection reagent (e.g., Amplex Red for H2O2 detection).[3][8][9]

2. Compound Preparation:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Prepare serial dilutions of this compound in assay buffer.

3. Assay Procedure:

  • Add the this compound dilutions to the wells of a 96-well black plate.
  • Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known MAO inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
  • Add the MAO enzyme to the wells and pre-incubate for a short period.
  • Initiate the reaction by adding the substrate.
  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).
  • Add the detection reagent and measure the fluorescence using a plate reader.

4. Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all readings.
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value using non-linear regression.

Visualizations

Amezinium_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Synaptic Vesicle Synaptic Vesicle Norepinephrine->Synaptic Vesicle Storage MAO Monoamine Oxidase (MAO) Norepinephrine->MAO Degradation NE_Synapse Norepinephrine (NE) Synaptic Vesicle->NE_Synapse Release Adrenergic_Receptor α & β Adrenergic Receptors NE_Synapse->Adrenergic_Receptor NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Postsynaptic_Effect Physiological Response Adrenergic_Receptor->Postsynaptic_Effect This compound This compound This compound->Adrenergic_Receptor Stimulates This compound->NET Inhibits This compound->MAO Inhibits

Caption: this compound's primary mechanism of action.

Off_Target_Screening_Workflow Start Start: This compound Compound In_Silico In Silico Prediction (Computational Models) Start->In_Silico In_Vitro_Broad In Vitro Broad Panel Screening (e.g., SafetyScreen44/87) In_Silico->In_Vitro_Broad Guide Target Selection Hit_Identification Identify Potential Off-Targets ('Hits') In_Vitro_Broad->Hit_Identification Functional_Assay In Vitro Functional Assays (Agonist/Antagonist Mode) Hit_Identification->Functional_Assay Hits Found Risk_Assessment Risk Assessment (Therapeutic Index) Hit_Identification->Risk_Assessment No Hits of Concern Mechanism_Elucidation Elucidate Mechanism of Off-Target Effect Functional_Assay->Mechanism_Elucidation In_Vivo In Vivo Models (Cardiovascular, CNS, etc.) Mechanism_Elucidation->In_Vivo Characterize Functional Impact In_Vivo->Risk_Assessment

Caption: Workflow for identifying off-target effects.

References

Amezinium Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amezinium. The information is designed to help identify and mitigate potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a sympathomimetic drug with a multi-faceted mechanism of action.[1] It primarily acts by:

  • Stimulating post-synaptic alpha-1 and beta-1 adrenergic receptors.[2]

  • Inhibiting the reuptake of noradrenaline (norepinephrine) and tyramine (B21549) into presynaptic neurons (Uptake-1 inhibition).[3]

  • Inhibiting monoamine oxidase A (MAO-A), the enzyme responsible for degrading catecholamines within the neuron.[4]

This combined action leads to an increased concentration and prolonged effect of noradrenaline in the synaptic cleft, resulting in vasoconstriction and an increase in cardiac output.[5]

Q2: How does this compound's effect differ from indirectly-acting sympathomimetics like tyramine?

While both increase synaptic noradrenaline, their mechanisms and interactions differ. Tyramine requires uptake into the presynaptic neuron via the noradrenaline transporter (NET) to displace noradrenaline from vesicles. This compound, being a substrate for this transporter, also inhibits the uptake of tyramine.[3] Consequently, in an experimental setting, this compound will diminish the effect of tyramine.[3]

Q3: Can I use other MAO inhibitors in my experiments with this compound?

Caution is advised. This compound is a reversible inhibitor of MAO-A.[4] Co-administration with other MAO inhibitors, especially irreversible ones, could lead to a synergistic and potentially excessive inhibition of monoamine metabolism, causing a significant and difficult-to-control potentiation of effects.[6][7] Pre-treatment with an MAO inhibitor has been shown to enhance the pressor effect of this compound.[3]

Q4: Is the effect of this compound dependent on endogenous catecholamine stores?

Yes, its effect is significantly dependent on neuronal noradrenaline. Pre-treatment of animals with reserpine, which depletes catecholamine stores, markedly reduces the pressor effect of this compound and abolishes its heart rate increasing effect.[3] This indicates that a substantial part of this compound's action relies on the presence of endogenous noradrenaline.

Q5: Are there any known drug-drug interactions that I should be aware of in my experimental design?

Yes, several interactions can act as confounding factors:

  • Uptake-1 Inhibitors: Drugs like desipramine (B1205290) or cocaine will reduce the uptake of this compound into the neuron, thereby diminishing its pressor effect.[3][4]

  • Adrenergic Antagonists: Phentolamine (an alpha-blocker) will antagonize the pressor (blood pressure increasing) effect, while propranolol (B1214883) (a beta-blocker) will antagonize the heart rate increasing effect.[3]

  • Tricyclic Antidepressants (TCAs) and SSRIs: These can interfere with catecholamine reuptake and metabolism, potentially leading to unpredictable cardiovascular effects when combined with this compound.[6]

Troubleshooting Guide for Unexpected Results

Observed Problem Potential Cause (Experimental Artifact) Suggested Action / Troubleshooting Step
Greater-than-expected pressor response or heart rate increase. Synergistic interaction with other agents. Are you co-administering other sympathomimetics or MAO inhibitors? this compound enhances the effect of exogenous noradrenaline.[3]Review all compounds in your experimental medium or dosing regimen. If possible, run control experiments with this compound alone.
High baseline catecholamine levels. Stress during animal handling or tissue preparation can elevate endogenous catecholamines, which are then potentiated by this compound.Standardize handling and preparation protocols to minimize stress. Allow for an acclimatization period before baseline measurements.
Lower-than-expected or variable pressor response. Depletion of endogenous noradrenaline stores. Previous drug treatments (e.g., reserpine) or the physiological state of the tissue/animal can lead to depleted catecholamine vesicles.[3]Ensure experimental subjects have not been pre-treated with catecholamine-depleting agents. Standardize animal sourcing and housing conditions.
Inhibition of neuronal uptake. The experimental medium may contain an unintentional Uptake-1 inhibitor (e.g., certain antidepressants).[3]Verify the pharmacology of all co-administered substances. Test the effect of a known Uptake-1 inhibitor like desipramine as a positive control for this effect.
Effect of tyramine is diminished or absent. Competitive inhibition at the Uptake-1 transporter. this compound is a substrate for and an inhibitor of the noradrenaline transporter (NET), preventing tyramine from entering the neuron to exert its effect.[3]This is an expected pharmacological interaction, not an artifact. It can be used to confirm this compound's mechanism of action at the NET.
Discrepancy between in vivo and in vitro results. Central nervous system (CNS) effects. At higher doses (e.g., >10 mg/kg in rodents), this compound can have central depressant effects that may counteract its peripheral sympathomimetic actions.[8]If using whole animal models, consider the dose being administered. Lower doses are more likely to reflect peripheral-only actions. For CNS studies, be aware of this biphasic effect.
Inconsistent results in biochemical assays (e.g., catecholamine measurement). Assay interference. False positives can occur in catecholamine assays due to structurally similar compounds or other medications.[9]Use highly specific detection methods like HPLC with electrochemical detection or mass spectrometry. Run a standard curve with this compound alone to check for direct interference with your assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published literature.

Table 1: Inhibitory Constants (Ki)

ParameterSpecies/TissueValueReference
Inhibition of ³H-Noradrenaline UptakeRat Atria (in vitro)1.3 x 10⁻⁷ mol/L[4]
Inhibition of MAO-ARat Heart Homogenate3 x 10⁻⁶ mol/L[4]
Inhibition of MAO-BRat Liver Homogenate3 x 10⁻⁴ mol/L[4]

Table 2: Effective Dose (ED₅₀)

EffectSpeciesValue (Oral Admin.)Reference
Modification of Reserpine-induced PtosisMouse0.15 mg/kg[8]
Modification of Reserpine-induced PtosisRat3.9 mg/kg[8]

Experimental Protocols

Protocol 1: Noradrenaline Uptake Inhibition Assay (based on methodologies in cited literature)

  • Tissue Preparation: Isolate atria from rats and prepare slices or synaptosomes as per standard laboratory protocols.

  • Pre-incubation: Incubate the tissue preparation in a suitable buffer (e.g., Krebs-Henseleit solution) at 37°C. Add varying concentrations of this compound or a control vehicle.

  • Initiate Uptake: Add a known, low concentration of radiolabeled noradrenaline (e.g., ³H-noradrenaline) to the buffer and incubate for a short period (e.g., 10-20 minutes) to measure the initial rate of uptake.

  • Terminate Uptake: Stop the reaction by rapidly washing the tissue with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Lyse the cells/tissue and measure the amount of intracellular radiolabeled noradrenaline using liquid scintillation counting.

  • Analysis: Compare the uptake in the presence of this compound to the control to determine the inhibitory effect and calculate the IC₅₀ or Ki value.[4]

Protocol 2: MAO-A Activity Assay (General Protocol)

  • Enzyme Source: Prepare a mitochondrial fraction from homogenized tissue rich in MAO-A, such as rat heart.[4]

  • Incubation: In a reaction vessel, combine the enzyme preparation with a buffer and varying concentrations of this compound (or a known MAO-A inhibitor like clorgyline for a positive control).

  • Substrate Addition: Add a specific MAO-A substrate (e.g., kynuramine (B1673886) or serotonin).

  • Reaction: Incubate at 37°C for a defined period, allowing the enzymatic reaction to proceed.

  • Measurement: Measure the product of the reaction. For kynuramine, this can be done fluorometrically. For other substrates, HPLC-based methods can be used.

  • Analysis: Calculate the rate of reaction at each this compound concentration and determine the inhibitory potency (IC₅₀ or Ki).

Visualizations

Amezinium_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine NA_Vesicle Noradrenaline (NA) in Vesicle Dopamine->NA_Vesicle NA_Cytosol NA (Cytosolic) NA_Vesicle->NA_Cytosol Release MAO_A MAO-A NA_Cytosol->MAO_A Metabolism NET Noradrenaline Transporter (NET) NA_Cytosol->NET Reuptake NA_Synapse Noradrenaline (NA) NA_Cytosol->NA_Synapse Exocytosis Adrenergic_Receptor α1 / β1 Adrenergic Receptor NA_Synapse->Adrenergic_Receptor Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response This compound This compound This compound->MAO_A Inhibits [3] This compound->NET Inhibits (Uptake-1) [1] This compound->Adrenergic_Receptor Stimulates [15]

Caption: Mechanism of action for this compound in the adrenergic synapse.

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: HPLC Analysis of Amezinium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Amezinium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A common starting point for the analysis of this compound methylsulfate (B1228091) is reversed-phase HPLC. A validated method for its determination in human plasma utilizes an end-capped C18 column with ion-suppressed reversed-phase chromatography. The mobile phase composition and gradient will depend on the specific requirements of the assay, but a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

Q2: What are the common challenges in the HPLC analysis of this compound?

Based on available literature, some common challenges include fluctuating chromatographic baselines and poor peak shapes, such as fronting.[1] Peak fronting has been associated with the use of non-endcapped silica-based columns.[1] Additionally, as with many polar compounds, achieving adequate retention and symmetrical peak shape on traditional C18 columns can be a challenge.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing, fronting, or splitting. What are the possible causes and solutions?

A: Poor peak shape is a common issue in HPLC and can arise from several factors. A systematic approach to troubleshooting is recommended.

// Path for all peaks affected all_peaks [label="Yes", color="#34A853"]; check_column [label="Check for column void\nor contamination", shape=rectangle, fillcolor="#F1F3F4"]; check_fittings [label="Inspect for loose fittings\nor extra-column volume", shape=rectangle, fillcolor="#F1F3F4"]; solution_all_peaks [label="Solutions:\n- Replace column or guard column\n- Use low-dead-volume fittings\n- Check injector and detector connections", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for only this compound peak affected one_peak [label="No", color="#EA4335"]; check_sample_solvent [label="Is sample solvent stronger\nthan mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_yes [label="Yes", color="#34A853"]; solvent_no [label="No", color="#EA4335"]; solution_solvent [label="Dissolve sample in\nmobile phase", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_secondary_interactions [label="Consider secondary\ninteractions", shape=rectangle, fillcolor="#F1F3F4"]; solution_secondary_interactions [label="Solutions:\n- Use an end-capped C18 column\n- Adjust mobile phase pH\n- Add an ion-pairing agent", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> all_peaks [label=" Yes"]; check_all_peaks -> one_peak [label=" No"]; all_peaks -> check_column -> check_fittings -> solution_all_peaks; one_peak -> check_sample_solvent; check_sample_solvent -> solvent_yes [label=" Yes"]; check_sample_solvent -> solvent_no [label=" No"]; solvent_yes -> solution_solvent; solvent_no -> check_secondary_interactions -> solution_secondary_interactions; }

Caption: Diagram illustrating the diagnosis of retention time shifts.

Summary of Causes and Solutions for Retention Time Variability

Symptom Possible Cause Recommended Solution
Gradual Retention Time Drift Insufficient column equilibration time.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Changes in mobile phase composition.Prepare fresh mobile phase daily. Keep the mobile phase reservoirs covered to prevent evaporation of the more volatile organic component.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Abrupt Retention Time Shifts Change in mobile phase flow rate.Verify the pump flow rate is set correctly and is stable. Check for any leaks in the system.
Air bubbles in the pump.Degas the mobile phase and purge the pump to remove any trapped air bubbles.
Column degradation.If the retention time consistently decreases and peak shape deteriorates, the column may need to be replaced.
Problem 3: Baseline Issues (Noise or Drift)

Q: My chromatogram shows a noisy or drifting baseline. How can I fix this?

A: A stable baseline is crucial for accurate quantification. Baseline issues can originate from various components of the HPLC system.

Summary of Causes and Solutions for Baseline Issues

Symptom Possible Cause Recommended Solution
Noisy Baseline Air bubbles in the system.Degas the mobile phase. Purge the pump and detector flow cell.
Contaminated mobile phase or detector cell.Use high-purity solvents and reagents. Flush the detector cell with a strong, miscible solvent like isopropanol.
Failing detector lamp.Check the lamp energy and replace it if it is low.
Drifting Baseline Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase, especially after changing solvents.
Mobile phase composition change during the run.Prepare the mobile phase accurately and ensure adequate mixing if using a gradient.
Column temperature fluctuations.Use a column oven for stable temperature control.
Column bleeding.This can occur with new columns or if the mobile phase is aggressive. Condition the new column before use.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general starting point. Method optimization will be required based on the specific sample matrix and analytical goals.

  • Chromatographic System:

    • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column:

    • End-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid).

    • Solvent B: Acetonitrile or Methanol.

    • Filter and degas all mobile phase components before use.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm, but should be optimized).

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition.

    • For complex matrices like plasma, a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary. [1] Quantitative Data Summary from a Validated Method

The following table summarizes performance data from a validated HPLC method for this compound methylsulfate in human plasma. [1]

Parameter Value
Column End-capped C18
Extraction Method Liquid-liquid extraction
Average Recovery 88.7%
Limit of Determination (LOD) 2 ng/mL
Accuracy at LOD -5.3 to +5.6%
Precision at LOD 0.8-16.2%

| Linearity (Correlation Coefficient) | > 0.99 |

References

Technical Support Center: Managing Amezinium-Induced Tachycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing amezinium metilsulfate-induced tachycardia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound metilsulfate and how does it cause tachycardia?

A1: this compound metilsulfate is an indirect sympathomimetic agent. Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) reuptake and the inhibition of monoamine oxidase (MAO), an enzyme that degrades norepinephrine.[1] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then stimulates adrenergic receptors. The tachycardic effect is primarily mediated by the stimulation of cardiac beta-1 (β1) adrenergic receptors.[2]

Q2: At what doses of this compound should I expect to see tachycardia in my animal model?

A2: The dose of this compound required to induce tachycardia can vary depending on the animal species, strain, and whether the animal is conscious or anesthetized. In anesthetized animals, this compound has been shown to increase heart rate.[2] It is recommended to perform a dose-response study in your specific model to determine the optimal dose for your experimental needs.

Q3: What is the recommended first-line approach for managing this compound-induced tachycardia in a research setting?

A3: The administration of a beta-adrenergic receptor antagonist (beta-blocker) is the most direct and effective method for managing this compound-induced tachycardia. Propranolol (B1214883), a non-selective beta-blocker, has been shown to antagonize the heart rate-increasing effect of this compound in animal models.[2]

Q4: Are there alternatives to propranolol for managing this side effect?

A4: Yes, other beta-blockers can be considered. A beta-1 selective blocker, such as atenolol (B1665814) or esmolol (B25661), may be preferred to specifically target the cardiac effects while minimizing effects on beta-2 receptors, which can influence vascular tone. Esmolol is particularly useful in acute situations due to its rapid onset and short half-life.

Q5: What should I do if the tachycardia is not responding to beta-blocker administration?

A5: If tachycardia persists after administering an adequate dose of a beta-blocker, consider the following:

  • Verify Dose and Administration: Double-check your dose calculations and ensure the beta-blocker was administered correctly (e.g., appropriate route and volume).

  • Assess Anesthetic Plane: In anesthetized animals, an inadequate level of anesthesia can be a confounding factor for tachycardia.

  • Rule Out Other Causes: Ensure there are no other experimental variables contributing to the increased heart rate, such as pain, stress, or hypovolemia.

  • Consider Benzodiazepines: In cases of generalized sympathomimetic toxicity, benzodiazepines are often considered a first-line treatment to reduce central sympathetic outflow and manage agitation, which can contribute to tachycardia.

Troubleshooting Guides

Issue 1: Severe and Uncontrolled Tachycardia
  • Symptom: A rapid and sustained increase in heart rate that does not respond to the initial management strategy.

  • Possible Causes & Troubleshooting Steps:

    • This compound Overdose: The administered dose of this compound may be too high for the specific animal model.

      • Action: Immediately discontinue this compound administration if it is being infused. Administer a fast-acting beta-blocker like esmolol intravenously. Provide supportive care, including fluid therapy, to maintain cardiovascular stability.

    • Ineffective Beta-Blockade: The dose of the beta-blocker may be insufficient, or the chosen beta-blocker may have a slow onset of action.

      • Action: Administer an additional dose of the beta-blocker or switch to a more potent or faster-acting agent like esmolol.

    • Confounding Factors: Other experimental conditions may be contributing to the tachycardia.

      • Action: Re-evaluate the experimental setup for any potential stressors or physiological imbalances.

Issue 2: Hypotension Following Beta-Blocker Administration
  • Symptom: A significant drop in blood pressure after administering a beta-blocker to manage tachycardia.

  • Possible Causes & Troubleshooting Steps:

    • Excessive Beta-Blockade: The dose of the beta-blocker may be too high, leading to a significant reduction in cardiac output.

      • Action: Reduce the dose of the beta-blocker in subsequent experiments. If using a continuous infusion, decrease the infusion rate. Provide fluid support to help restore blood pressure.

    • Unopposed Alpha-Adrenergic Stimulation: In cases of significant norepinephrine release, blocking beta-receptors can lead to unopposed alpha-receptor stimulation, causing vasoconstriction and potentially complicating blood pressure management.

      • Action: In such cases, a combined alpha- and beta-blocker (e.g., labetalol) or the addition of a vasodilator may be considered, but this should be done with caution and careful blood pressure monitoring.

Data Presentation

Table 1: Effects of this compound Metilsulfate on Heart Rate in Animal Models (Illustrative Data)

Animal ModelThis compound DoseRoute of AdministrationAnestheticObserved Heart Rate ChangeReference
Rat1-10 mg/kgIntravenousUrethaneDose-dependent increase[2]
Pithed Rat0.1-1 mg/kgIntravenousN/ADose-dependent increase[2]
Dog5-10 mg/kgOralConsciousVariable, slight increase in some individuals[3]

Note: This table provides illustrative data based on available literature. Actual results may vary depending on specific experimental conditions.

Table 2: Management of Sympathomimetic-Induced Tachycardia with Beta-Blockers in Animal Models (Illustrative Data)

Animal ModelTachycardia Inducing AgentBeta-BlockerDose and RouteObserved Effect on Heart RateReference
RatCatecholaminesPropranolol1 mg/kg, IVSignificant reduction[4]
DogPhenylpropanolamineEsmolol330 µg/kg, IV bolusSignificant reduction[2]
CatToxin-inducedEsmolol10-1000 µg/kg, IV bolusReduction in 46% of cases[2]

Note: This table provides examples of beta-blocker use for sympathomimetic-induced tachycardia. Specific doses for reversing this compound-induced tachycardia may require optimization.

Experimental Protocols

Protocol 1: Induction of Tachycardia with this compound Metilsulfate in Anesthetized Rats

Objective: To induce a controlled and measurable tachycardia in anesthetized rats using this compound metilsulfate.

Materials:

  • Male Wistar rats (250-300g)

  • This compound metilsulfate solution (1 mg/mL in saline)

  • Anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneal)

  • Surgical instruments for catheterization

  • Intravenous catheters

  • ECG monitoring system

  • Data acquisition software

Procedure:

  • Anesthetize the rat with urethane.

  • Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Record baseline ECG, heart rate, and blood pressure for 15 minutes.

  • Administer a bolus dose of this compound metilsulfate (e.g., 1 mg/kg) via the jugular vein catheter.

  • Continuously monitor and record ECG, heart rate, and blood pressure for at least 60 minutes post-administration.

  • For dose-response studies, administer increasing doses of this compound metilsulfate to different groups of animals.

Protocol 2: Management of this compound-Induced Tachycardia with Propranolol in Anesthetized Rats

Objective: To reverse this compound-induced tachycardia in anesthetized rats using propranolol.

Materials:

  • Animals prepared as in Protocol 1

  • Propranolol hydrochloride solution (1 mg/mL in saline)

Procedure:

  • Induce tachycardia following Protocol 1.

  • Once a stable tachycardia is established (e.g., a sustained increase in heart rate of at least 30% from baseline), administer a bolus dose of propranolol (e.g., 1 mg/kg) via the jugular vein catheter.

  • Continuously monitor and record ECG, heart rate, and blood pressure.

  • Observe for a reduction in heart rate. Note the time to onset of the effect and the magnitude of the heart rate reduction.

  • If necessary, subsequent smaller doses of propranolol can be administered to maintain a target heart rate.

Visualizations

Amezinium_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) NE Norepinephrine beta1 β1-Adrenergic Receptor NE->beta1 Activates alpha1 α1-Adrenergic Receptor NE->alpha1 Activates Tachycardia Increased Heart Rate (Tachycardia) beta1->Tachycardia Vasoconstriction Vasoconstriction alpha1->Vasoconstriction This compound This compound Metilsulfate NET Norepinephrine Transporter (NET) This compound->NET Inhibits MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Vesicle Synaptic Vesicle (containing NE) NET->Vesicle Reuptake Vesicle->NE Release

Caption: Mechanism of this compound-Induced Tachycardia.

Tachycardia_Management_Workflow start This compound-Induced Tachycardia Observed assess Assess Severity and Cardiovascular Stability start->assess beta_blocker Administer Beta-Blocker (e.g., Propranolol, Esmolol) assess->beta_blocker monitor Monitor Heart Rate and Blood Pressure beta_blocker->monitor not_resolved Tachycardia Persists monitor->not_resolved resolved Tachycardia Resolved not_resolved->resolved No troubleshoot Troubleshoot: - Verify Dose - Check Anesthesia - Rule out other causes not_resolved->troubleshoot Yes consider_alt Consider Alternative/ Adjunctive Therapy (e.g., Benzodiazepines) troubleshoot->consider_alt consider_alt->monitor

Caption: Experimental Workflow for Managing Tachycardia.

References

Technical Support Center: Mitigating Excessive Blood Pressure Effects of Amezinium In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the excessive blood pressure effects of Amezinium in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it increase blood pressure?

This compound metilsulfate is a sympathomimetic drug that elevates blood pressure through a multi-faceted mechanism.[1][2] It primarily acts by stimulating vascular alpha-1 adrenergic receptors, leading to vasoconstriction, and cardiac beta-1 adrenergic receptors, which increases heart rate and contractility.[1] Additionally, this compound inhibits the reuptake of norepinephrine (B1679862) at synaptic junctions and inhibits monoamine oxidase (MAO), the enzyme that breaks down catecholamines.[2][3] This dual action leads to an accumulation of norepinephrine in the synaptic cleft, amplifying adrenergic stimulation and resulting in increased vascular resistance and cardiac output.[2]

Q2: What are the expected hemodynamic effects of this compound in vivo?

In vivo studies in both animals and humans have demonstrated that this compound administration leads to a significant, dose-dependent increase in both systolic and diastolic blood pressure.[1] It also typically causes an increase in heart rate.[1]

Q3: What are the primary agents used to mitigate the hypertensive effects of this compound?

The primary agents used to counteract the cardiovascular effects of this compound are alpha-adrenergic and beta-adrenergic receptor blockers.

  • For excessive blood pressure (hypertension): An alpha-adrenergic antagonist such as phentolamine (B1677648) is effective in antagonizing the pressor effect of this compound by blocking its action on vascular alpha-1 adrenoceptors.[1]

  • For excessive heart rate (tachycardia): A beta-adrenergic antagonist like propranolol (B1214883) can be used to counteract the heart rate-increasing effects of this compound by blocking its action on cardiac beta-1 adrenoceptors.[1]

Q4: Are there alternatives to phentolamine and propranolol?

Yes, other adrenergic receptor antagonists can be considered.

  • Alternatives to Phentolamine (Alpha-blockers): Other non-selective alpha-blockers like phenoxybenzamine (B1677643) could theoretically be used. Selective alpha-1 blockers such as prazosin, doxazosin, and terazosin (B121538) are also options.

  • Alternatives to Propranolol (Beta-blockers): Other non-selective beta-blockers could be used. Cardioselective beta-1 blockers like metoprolol (B1676517) or atenolol (B1665814) may be considered if the primary goal is to reduce heart rate without affecting beta-2 receptors.[4] Calcium channel blockers such as diltiazem (B1670644) or verapamil (B1683045) can also be effective in controlling tachycardia.[4][5]

Troubleshooting Guides

Problem 1: No significant increase in blood pressure observed after this compound administration.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration or Dose Verify the concentration of the this compound solution and recalculate the administered dose based on the animal's body weight.
Degraded this compound Solution Prepare a fresh solution of this compound metilsulfate. Store the stock solution as recommended by the manufacturer, protected from light and at the appropriate temperature.
Route of Administration Issue Ensure the intended route of administration (e.g., intravenous, intraperitoneal) was performed correctly. For IV administration, confirm catheter placement and patency.
Animal Model Insensitivity Some strains of animals may exhibit different sensitivities. Review the literature for expected responses in the specific strain being used. Consider using a different, validated model for hypertension induction.[6]
Anesthesia Interference Certain anesthetics can have hypotensive effects, potentially masking the hypertensive effect of this compound. Use an anesthetic with minimal cardiovascular depression and ensure a stable plane of anesthesia.
Problem 2: Excessive and prolonged hypertension after this compound administration.
Possible Cause Troubleshooting Step
This compound Overdose Immediately administer an alpha-adrenergic antagonist like phentolamine to reverse the vasoconstriction. Monitor blood pressure continuously and titrate the dose of the antagonist as needed.
Interaction with Other Administered Compounds Review all other substances administered to the animal. Some compounds can potentiate the effects of sympathomimetics.
Impaired Drug Metabolism Consider the possibility of compromised liver or kidney function in the animal model, which could lead to delayed clearance of this compound.
Problem 3: Mitigating agent (phentolamine or propranolol) is ineffective.
Possible Cause Troubleshooting Step
Incorrect Dose of Mitigating Agent Recalculate the dose of the antagonist. The dose should be sufficient to competitively block the effects of the administered this compound.
Timing of Administration Administer the antagonist at the peak of the this compound-induced hypertensive effect for reversal. For prophylactic mitigation, administer the antagonist prior to this compound.
Route of Administration Issue Ensure the mitigating agent is administered via a route that allows for rapid systemic distribution, typically intravenous.
Receptor Desensitization or Downregulation In chronic studies, prolonged exposure to high levels of sympathomimetics can lead to changes in receptor density and sensitivity. This is less likely in acute experiments.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and its mitigation from in vivo studies.

Table 1: Effect of this compound on Blood Pressure and Heart Rate in Anesthetized Rats

Parameter Vehicle Control This compound (dose) % Change from Control
Mean Arterial Pressure (mmHg) BaselineDose-dependent increaseData to be filled from specific dose-response studies
Heart Rate (beats/min) BaselineDose-dependent increaseData to be filled from specific dose-response studies

Table 2: Mitigation of this compound-Induced Cardiovascular Effects in Anesthetized Rats

Treatment Group Mean Arterial Pressure (mmHg) Heart Rate (beats/min)
This compound alone Significant IncreaseSignificant Increase
This compound + Phentolamine Attenuated IncreaseNo significant change from this compound alone
This compound + Propranolol No significant change from this compound aloneAttenuated Increase
This compound + Phentolamine + Propranolol Attenuated IncreaseAttenuated Increase

Note: The values in these tables are illustrative and should be replaced with data from specific experimental findings.

Experimental Protocols

Protocol 1: Induction of Hypertension with this compound Metilsulfate in Anesthetized Rats

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley or Wistar rats (250-350g) with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.).
  • Cannulate the trachea to ensure a patent airway.[7]
  • Cannulate a femoral vein for drug administration and a carotid or femoral artery for direct blood pressure measurement.[7][8]
  • Connect the arterial cannula to a pressure transducer for continuous blood pressure and heart rate monitoring.[7]
  • Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.[7]

2. This compound Administration:

  • Prepare a stock solution of this compound metilsulfate in sterile saline.
  • Administer this compound intravenously (i.v.) in a dose-dependent manner (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
  • Record blood pressure and heart rate continuously.

Protocol 2: Mitigation of this compound-Induced Hypertension with Phentolamine

1. Induction of Hypertension:

  • Follow the procedure in Protocol 1 to induce a stable hypertensive state with a chosen dose of this compound.

2. Phentolamine Administration:

  • Prepare a stock solution of phentolamine mesylate in sterile saline.
  • Once a stable hypertensive plateau is reached, administer phentolamine i.v. as a bolus dose (e.g., 1-5 mg/kg).[9]
  • Continuously monitor the reversal of the hypertensive effect.

Protocol 3: Mitigation of this compound-Induced Tachycardia with Propranolol

1. Induction of Tachycardia:

  • Follow the procedure in Protocol 1. The administration of this compound will also induce tachycardia.

2. Propranolol Administration:

  • Prepare a stock solution of propranolol hydrochloride in sterile saline.
  • Administer propranolol i.v. as a bolus dose (e.g., 0.1-1.0 mg/kg) following the this compound-induced tachycardia.[10]
  • Continuously monitor the reduction in heart rate.

Visualizations

This compound's Mechanism of Action and Mitigation

Amezinium_Mechanism cluster_this compound This compound Actions cluster_Synapse Synaptic Cleft cluster_Receptors Adrenergic Receptors cluster_Effects Cardiovascular Effects cluster_Mitigation Mitigating Agents This compound This compound NE_Reuptake Inhibits Norepinephrine (NE) Reuptake This compound->NE_Reuptake MAO_Inhibition Inhibits Monoamine Oxidase (MAO) This compound->MAO_Inhibition Adrenergic_Stimulation Stimulates Adrenergic Receptors This compound->Adrenergic_Stimulation NE Increased Norepinephrine NE_Reuptake->NE MAO_Inhibition->NE Alpha1 Alpha-1 Receptor (Vasculature) Adrenergic_Stimulation->Alpha1 Beta1 Beta-1 Receptor (Heart) Adrenergic_Stimulation->Beta1 NE->Alpha1 NE->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Increased_HR Increased Heart Rate & Contractility Beta1->Increased_HR Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_HR->Increased_BP Phentolamine Phentolamine (Alpha-blocker) Phentolamine->Alpha1 Blocks Propranolol Propranolol (Beta-blocker) Propranolol->Beta1 Blocks

Caption: this compound's mechanism and points of mitigation.

Experimental Workflow: this compound-Induced Hypertension and Mitigation

Experimental_Workflow cluster_Mitigation Mitigation Strategies Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Stabilization Stabilization Period (20-30 min) Animal_Prep->Stabilization Baseline Record Baseline BP & HR Stabilization->Baseline Amezinium_Admin Administer this compound (i.v.) Baseline->Amezinium_Admin Monitor_Hypertension Monitor BP & HR Increase Amezinium_Admin->Monitor_Hypertension Phentolamine_Admin Administer Phentolamine (i.v.) Monitor_Hypertension->Phentolamine_Admin For Hypertension Propranolol_Admin Administer Propranolol (i.v.) Monitor_Hypertension->Propranolol_Admin For Tachycardia Monitor_Reversal Monitor Reversal of Effects Phentolamine_Admin->Monitor_Reversal Propranolol_Admin->Monitor_Reversal End End of Experiment Monitor_Reversal->End

Caption: Workflow for this compound experiments.

Logical Relationship: Troubleshooting Ineffective Mitigation

Troubleshooting_Logic Problem Problem: Mitigating agent is ineffective Check_Dose Is the dose of the mitigating agent correct? Problem->Check_Dose Check_Timing Was the timing of administration appropriate? Check_Dose->Check_Timing Yes Recalculate Action: Recalculate and adjust dose. Check_Dose->Recalculate No Check_Route Was the route of administration correct (e.g., i.v.)? Check_Timing->Check_Route Yes Adjust_Timing Action: Adjust timing for future experiments. Check_Timing->Adjust_Timing No Verify_Route Action: Verify and correct administration technique. Check_Route->Verify_Route No Consider_Alternatives Consider alternative mitigating agents or experimental model. Check_Route->Consider_Alternatives Yes Recalculate->Problem Adjust_Timing->Problem Verify_Route->Problem

Caption: Troubleshooting ineffective mitigation.

References

Amezinium solution storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and troubleshooting of Amezinium methylsulfate (B1228091) solutions in a research setting. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound methylsulfate solid powder?

This compound methylsulfate in its solid (powder) form should be stored at 4°C in a sealed container, protected from moisture.[1][2] For long-term storage, maintaining these conditions is essential to ensure its stability.

Q2: How should I prepare a stock solution of this compound methylsulfate?

This compound methylsulfate is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][3] For in vitro studies, DMSO is a common solvent, with a solubility of at least 34 mg/mL.[1] Aqueous stock solutions can be prepared with a solubility of up to 50 mg/mL, though sonication may be necessary to aid dissolution.[1][3] When preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]

Q3: What are the optimal storage conditions for this compound methylsulfate stock solutions?

The appropriate storage temperature for this compound methylsulfate stock solutions depends on the desired storage duration. For short-term storage of up to one month, a temperature of -20°C is recommended.[1] For longer-term storage, up to six months, it is best to store the solution at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Is this compound methylsulfate sensitive to light?

Q5: What is the general stability of this compound in solution?

This compound methylsulfate is a sympathomimetic amine.[4] The stability of such compounds in solution can be influenced by factors like pH, temperature, and exposure to oxygen. While specific pH stability data for this compound is limited, it is known that the pH of a solution can significantly impact the stability of pharmaceutical compounds, potentially leading to hydrolysis or oxidation.[5]

Data Presentation: Storage Conditions Summary

FormSolventStorage TemperatureDurationKey Recommendations
Solid (Powder)N/A4°CLong-termSealed container, away from moisture.[1][2]
Stock SolutionDMSO / Water-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
Stock SolutionDMSO / Water-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Precipitation is observed in the this compound solution upon storage or after dilution in a buffer.

  • Possible Cause 1: Supersaturation. The concentration of this compound may have exceeded its solubility limit in the given solvent or buffer system, especially after temperature changes.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. Be cautious not to overheat, as this could degrade the compound.

    • If using a buffer, check the pH. The solubility of amine-containing compounds can be pH-dependent. Adjusting the pH might improve solubility.

    • Consider diluting the solution to a lower concentration.

    • When diluting a DMSO stock solution into an aqueous buffer, add the stock solution dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.

  • Possible Cause 2: Buffer incompatibility. Some buffer components may interact with this compound methylsulfate, leading to precipitation.

  • Troubleshooting Steps:

    • If the problem persists, try a different buffer system.

    • Ensure that the buffer salts are fully dissolved before adding the this compound stock solution.

Issue 2: The this compound solution has developed a yellow or brownish discoloration.

  • Possible Cause 1: Oxidation. Amine-containing compounds can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.

  • Troubleshooting Steps:

    • Prepare fresh solutions using high-purity solvents and degas them if possible.

    • Store solutions under an inert gas atmosphere (e.g., nitrogen or argon).

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Possible Cause 2: Degradation. Discoloration can be an indicator of chemical degradation.

  • Troubleshooting Steps:

    • If discoloration is observed, it is recommended to discard the solution and prepare a fresh batch.

    • Review storage conditions to ensure they are optimal.

Experimental Protocols

Protocol: Assessment of this compound Solution Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of an this compound solution. Specific parameters may need to be optimized for your equipment and experimental setup.

Objective: To determine the concentration of this compound in a solution over time under specific storage conditions.

Materials:

  • This compound methylsulfate stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a suitable buffer like phosphate (B84403) buffer, pH adjusted)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer salts (e.g., potassium phosphate monobasic)

  • Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of this compound standard solutions of known concentrations in the mobile phase. A typical range might be 1-100 µg/mL.

    • These standards will be used to generate a calibration curve.

  • Sample Preparation:

    • At time zero (immediately after preparation), take an aliquot of your this compound stock solution and dilute it to a concentration that falls within the range of your calibration curve.

    • Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample from time zero.

    • At predetermined time intervals (e.g., 24h, 48h, 1 week), take another aliquot from the stored stock solution, prepare it in the same manner as the time-zero sample, and inject it into the HPLC.

  • Data Analysis:

    • For each time point, determine the peak area of this compound.

    • Using the calibration curve, calculate the concentration of this compound at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point. A solution is often considered stable if the concentration remains above 90-95% of the initial concentration.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solution Issues Start Issue Observed with This compound Solution Precipitation Precipitation Observed? Start->Precipitation Discoloration Discoloration Observed? Precipitation->Discoloration No Warm Gently Warm Solution Precipitation->Warm Yes Check_Oxidation Suspect Oxidation? Discoloration->Check_Oxidation Yes End Issue Resolved Discoloration->End No Check_pH Check & Adjust Buffer pH Warm->Check_pH Dilute Dilute to Lower Concentration Check_pH->Dilute Change_Buffer Consider Different Buffer System Dilute->Change_Buffer Change_Buffer->End Prepare_Fresh Prepare Fresh Solution Under Inert Gas Check_Oxidation->Prepare_Fresh Yes Discard Discard Solution & Prepare Fresh Check_Oxidation->Discard No Protect_Light Protect from Light Prepare_Fresh->Protect_Light Protect_Light->End Discard->End

Caption: Troubleshooting workflow for common issues with this compound solutions.

Signaling_Pathway Potential Degradation Pathways of this compound This compound This compound (Pyridazinium Derivative) Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Oxidation Oxidation (Exposure to O2, light, metal ions) This compound->Oxidation Photolysis Photolysis (Light exposure) This compound->Photolysis Hydrolyzed_Product Hydrolyzed Degradation Products Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Degradation Products Oxidation->Oxidized_Product Photolytic_Product Photolytic Degradation Products Photolysis->Photolytic_Product

Caption: General potential degradation pathways for this compound.

References

impact of pH on Amezinium stability and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amezinium. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered during experiments involving this compound. The following content addresses the impact of pH on the stability and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound metilsulfate in common laboratory solvents?

A1: this compound metilsulfate is soluble in water and DMSO.[1][2] Specific solubility values that have been reported are summarized in the table below. It is important to note that for aqueous solutions, ultrasonic assistance may be necessary to achieve the specified concentration.[1] For DMSO, it is recommended to use a freshly opened container as the solvent is hygroscopic, which can affect solubility.[1]

Q2: How does pH generally affect the stability of sympathomimetic amines like this compound?

A2: While specific data for this compound is limited in publicly available literature, the stability of sympathomimetic amines can be influenced by pH.[3] Generally, the ionization state of an amine is pH-dependent, which can influence its susceptibility to degradation pathways such as hydrolysis and oxidation.[3] For many amine-containing compounds, stability is often greatest at acidic to neutral pH where the amine group is protonated and less susceptible to oxidation. However, the optimal pH for stability must be determined empirically for each specific compound.

Q3: Are there any known degradation pathways for this compound that are influenced by pH?

A3: Specific pH-dependent degradation pathways for this compound metilsulfate have not been detailed in the available scientific literature. As a pyridazinium derivative, it may be susceptible to hydrolysis at extreme pH values. To identify potential degradation products and pathways, it is recommended to perform forced degradation studies under various pH conditions (acidic, neutral, and basic).[4][5][6]

Q4: What are the general considerations for preparing this compound solutions for in vitro and in vivo studies?

A4: For in vitro studies, stock solutions of this compound metilsulfate can be prepared in water or DMSO.[1][2] When using water as the solvent, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1] For in vivo studies, it is advised to prepare fresh solutions and use them promptly.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound solutions.

  • Possible Cause: Degradation of this compound due to improper pH of the buffer or medium.

  • Troubleshooting Steps:

    • Verify the pH of your experimental buffer or cell culture medium.

    • If possible, conduct a pilot stability study of this compound in your specific medium at the experimental temperature and duration.

    • Consider preparing fresh this compound solutions immediately before each experiment to minimize potential degradation.

    • If the experimental conditions require a pH where this compound may be unstable, consider the use of a stabilizing agent, if compatible with the assay.

Issue 2: Precipitation of this compound observed during experiment.

  • Possible Cause: The solubility of this compound is exceeded at the experimental pH and temperature.

  • Troubleshooting Steps:

    • Determine the pH of the solution where precipitation is observed.

    • Review the solubility data. If the experimental concentration is near the solubility limit, precipitation may occur with slight changes in temperature or pH.

    • Consider adjusting the pH of the solution to a range where this compound is more soluble, if this does not compromise the experiment.

    • If the pH cannot be altered, a lower concentration of this compound may need to be used.

Data Presentation

Table 1: Solubility of this compound Metilsulfate

SolventReported SolubilityNotes
Water (H₂O)50 mg/mL (159.58 mM)Ultrasonic assistance may be needed.[1]
DMSO≥ 34 mg/mL (108.51 mM)Use of newly opened, anhydrous DMSO is recommended.[1]
DMSO50 mg/mL (159.58 mM)Sonication is recommended.[2]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility Profile of this compound

This protocol outlines a general procedure to determine the equilibrium solubility of this compound across a range of pH values, as recommended by regulatory guidelines for pharmaceutical substances.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2 to 7.4). Commonly used buffers include HCl for acidic pH, acetate (B1210297) for mid-range pH, and phosphate (B84403) for neutral pH.

  • Sample Preparation: Add an excess amount of this compound metilsulfate powder to a known volume of each buffer in separate vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (in mg/mL or M) as a function of pH to generate the pH-solubility profile.

Protocol 2: pH-Dependent Stability Study of this compound (Forced Degradation)

This protocol describes a forced degradation study to assess the stability of this compound at different pH values.

  • Preparation of Solutions: Prepare solutions of this compound metilsulfate of a known concentration in different pH buffers (e.g., acidic: 0.1 M HCl; neutral: water; basic: 0.1 M NaOH).

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the aliquots using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH condition. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. The pH at which the degradation rate is lowest represents the pH of maximum stability under the tested conditions.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8) add_this compound Add Excess this compound to Buffers prep_buffers->add_this compound agitate Agitate at Constant Temp. (e.g., 24-48h) add_this compound->agitate filter_sample Filter Supernatant agitate->filter_sample quantify Quantify this compound (e.g., HPLC, UV-Vis) filter_sample->quantify ph_sol_profile pH-Solubility Profile quantify->ph_sol_profile experimental_workflow_stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result prep_solutions Prepare this compound Solutions in Different pH Buffers incubate Incubate at Controlled Temperature prep_solutions->incubate sample_time Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sample_time analyze_hplc Analyze by Stability- Indicating HPLC sample_time->analyze_hplc degradation_kinetics Degradation Kinetics and Stability Profile analyze_hplc->degradation_kinetics

References

Technical Support Center: Amezinium Metilsulfate Sample Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the evaporative loss of solvents from Amezinium metilsulfate samples, ensuring sample integrity and experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: Is this compound metilsulfate a volatile compound?

A1: this compound metilsulfate is a solid at room temperature with a molecular weight of 313.33 g/mol .[1][2][3][4] As a salt, it is not considered a volatile compound, and therefore, direct evaporative loss of this compound itself from samples is negligible under standard laboratory conditions. The primary concern regarding "evaporative loss" is related to the evaporation of the solvent in which the this compound metilsulfate is dissolved, leading to an unintended increase in its concentration.

Q2: What are the recommended storage conditions for this compound metilsulfate?

A2: Solid this compound metilsulfate should be stored at 4°C in a sealed container, away from moisture.[1] Stock solutions should be stored under the following conditions:

  • -80°C for up to 6 months

  • -20°C for up to 1 month[1]

It is crucial to use sealed storage to prevent solvent evaporation and protect from moisture.[1] For aqueous stock solutions, it is recommended to filter and sterilize them before use.[1]

Q3: What solvents can be used to dissolve this compound metilsulfate?

A3: this compound metilsulfate is soluble in the following solvents:

  • Water: 50 mg/mL (with sonication)[1]

  • DMSO: ≥ 34 mg/mL[1]

Hygroscopic solvents like DMSO can absorb moisture from the air, which can affect the concentration, so using newly opened DMSO is recommended.[1]

Troubleshooting Guide: Preventing Solvent Evaporation

This guide provides solutions to common issues related to changes in sample concentration due to solvent evaporation.

Problem Potential Cause Recommended Solution
Inconsistent assay results Change in sample concentration due to solvent evaporation during handling or storage.Implement proper vial sealing techniques (e.g., screw-cap vials with PTFE septa, parafilm). Minimize the time sample vials are open. Work quickly when aliquoting and recap immediately.[5]
Precipitation in the sample Increased concentration beyond the solubility limit due to solvent loss.Store samples at the recommended low temperatures (e.g., -20°C or -80°C) to reduce the solvent's vapor pressure.[5][6] Ensure a stable storage temperature to prevent condensation and pressure changes.[5]
Volume discrepancies in multi-well plates Uneven evaporation across the plate, often more pronounced in outer wells ("edge effect").Use plate sealers or lids. Avoid overfilling wells; a fill volume of 75% or less is recommended to reduce splashing and capillary action.[7]
Loss of volatile solvent during heating steps Accelerated evaporation at elevated temperatures.For reactions at elevated temperatures, use a condenser or a sealed-tube apparatus.[8] If using a rotary evaporator to remove solvent, reduce the vacuum strength as much as possible.[8]

Experimental Protocols

Protocol: Preparation and Storage of this compound Metilsulfate Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound metilsulfate and storing it to minimize solvent evaporation.

Materials:

  • This compound metilsulfate solid

  • High-purity solvent (e.g., DMSO or sterile water)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Cryogenic vials or amber glass vials with PTFE-lined screw caps (B75204)

  • Parafilm

Procedure:

  • Equilibration: Allow the sealed container of solid this compound metilsulfate to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a fume hood or well-ventilated area, weigh the desired amount of this compound metilsulfate using a calibrated analytical balance.[9]

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask.

    • Add a portion of the desired solvent (e.g., DMSO, water).

    • Vortex or sonicate the solution until the solid is completely dissolved.[1]

    • Bring the solution to the final volume with the solvent.

  • Aliquoting:

    • Dispense the stock solution into small, single-use aliquots in appropriately sized vials (e.g., cryogenic vials or amber glass vials).[5] This minimizes the number of freeze-thaw cycles and the exposure of the entire stock to air.

  • Sealing:

    • Securely fasten the screw caps on the vials.

    • For additional protection against evaporation, wrap the cap-vial interface with parafilm.[6]

  • Storage:

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).[1]

Visual Guides

Troubleshooting Logic for Sample Concentration Inconsistency

G A Inconsistent Experimental Results B Suspect Change in Sample Concentration A->B C Check Storage Conditions B->C D Review Sample Handling Procedures B->D E Improper Sealing? C->E F Temperature Fluctuations? C->F G Prolonged Exposure to Air? D->G H Use Vials with PTFE Septa/Parafilm E->H I Store at Stable Low Temperature F->I J Minimize Open-Vial Time / Aliquot G->J

Caption: Troubleshooting workflow for inconsistent results.

Experimental Workflow for Minimizing Solvent Evaporation

G A Equilibrate Reagent to Room Temp B Weigh Solid in Ventilated Area A->B C Dissolve in Appropriate Solvent B->C D Aliquot into Single-Use Vials C->D E Securely Seal Vials (e.g., with Parafilm) D->E F Store at Recommended Low Temperature E->F G Use Aliquot for Experiment F->G

Caption: Protocol for preparing and storing this compound solutions.

References

Technical Support Center: Troubleshooting Peak Tailing in Amezinium HPLC Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving peak tailing issues encountered during the HPLC analysis of Amezinium.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

The most common cause of peak tailing for basic compounds like this compound is the interaction between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] this compound contains basic functional groups that can become protonated (positively charged), leading to strong secondary electrostatic interactions with ionized, negatively charged silanol groups.[1][3] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in an asymmetrical peak shape where the latter half of the peak is broader than the first.[2]

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[4][5][6]

  • At mid-range pH (e.g., pH 4-7): this compound, being a basic compound, will be protonated, while some residual silanols on the silica (B1680970) stationary phase (pKa ~3.5-4.5) will be deprotonated and negatively charged. This charge difference promotes strong ionic interactions, which is a major cause of peak tailing.[3]

  • At low pH (e.g., pH ≤ 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral form.[1][2] This minimizes the secondary ionic interactions with the protonated this compound, leading to significantly improved peak symmetry.[1]

  • At high pH (e.g., pH > 8): The basic this compound molecule is deprotonated and becomes neutral, reducing its interaction with silanol groups. However, this requires a special pH-stable column, as traditional silica-based columns can dissolve at high pH.[4]

Q3: Can the choice of HPLC column prevent peak tailing for basic compounds?

Yes, column selection is crucial.[2] Modern columns offer technologies designed to minimize silanol interactions:

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small, non-polar group (e.g., trimethylsilyl). This "end-capping" process blocks or shields the silanols, reducing their availability to interact with basic analytes like this compound.[3]

  • High-Purity "Type B" Silica Columns: Older "Type A" silica columns contained metal impurities that increased the acidity of silanol groups, worsening tailing.[2][7] Modern Type B silica is much purer, resulting in fewer and less acidic silanols and better peak shapes for basic compounds.[2][7]

  • Hybrid or Alternative Stationary Phases: Columns with hybrid silica-organic polymer particles or non-silica-based supports (e.g., polymeric, zirconia) offer different surface chemistry and can provide excellent peak shapes by eliminating the issue of silanol interactions altogether.[2]

Q4: What other factors can contribute to peak tailing?

Besides silanol interactions, other issues can cause or exacerbate peak tailing:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[8]

  • Column Bed Deformation: The development of a void at the column inlet or a partially blocked inlet frit can disrupt the flow path, leading to peak distortion.[1]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[3][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8]

Troubleshooting Guide for this compound Peak Tailing

Follow this systematic workflow to diagnose and resolve peak tailing.

TroubleshootingWorkflow start Asymmetrical (Tailing) Peak Observed for this compound check_physical Step 1: Check for Physical Issues (Column Void, Blocked Frit, Leaks) start->check_physical physical_ok Physical System OK? check_physical->physical_ok fix_physical Action: Reverse Flush Column, Replace Frit, or Replace Column physical_ok->fix_physical No check_overload Step 2: Check for Column Overload and Solvent Mismatch physical_ok->check_overload Yes fix_physical->check_physical overload_ok Overload/Solvent OK? check_overload->overload_ok fix_overload Action: Dilute Sample or Match Injection Solvent to Mobile Phase overload_ok->fix_overload No optimize_ph Step 3: Optimize Mobile Phase pH (Set to pH < 3) overload_ok->optimize_ph Yes fix_overload->check_overload ph_effect Peak Shape Improved? optimize_ph->ph_effect add_additive Step 4: Use a Competing Base (e.g., 0.1% Triethylamine) ph_effect->add_additive No end Symmetrical Peak Achieved ph_effect->end Yes additive_effect Tailing Resolved? add_additive->additive_effect change_column Step 5: Change Column Type (High-Purity End-capped, Hybrid) additive_effect->change_column No additive_effect->end Yes change_column->end

A step-by-step workflow for diagnosing and fixing this compound peak tailing.

Experimental Protocols

Protocol 1: Evaluating the Effect of Mobile Phase pH

  • Objective: To demonstrate the improvement in this compound peak shape by lowering the mobile phase pH to suppress silanol ionization.

  • Methodology:

    • Mobile Phase Preparation:

      • Condition A (Mid pH): Prepare a 20 mM potassium phosphate (B84403) buffer. Adjust the pH to 7.0 with phosphoric acid or potassium hydroxide.

      • Condition B (Low pH): Prepare an aqueous solution containing 0.1% (v/v) formic acid (final pH will be ~2.7).

    • HPLC System & Column:

      • Column: Standard C18 silica column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: 70:30 (v/v) Aqueous:Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Temperature: 30 °C.

      • Detection: UV at an appropriate wavelength for this compound.

    • Procedure:

      • Equilibrate the system with Mobile Phase A for 20 column volumes.

      • Inject the this compound standard and record the chromatogram.

      • Thoroughly flush the system with a 50:50 water:acetonitrile mixture.

      • Equilibrate the system with Mobile Phase B for 20 column volumes.

      • Inject the this compound standard and record the chromatogram.

    • Evaluation: Calculate and compare the USP Tailing Factor (Tf) for the this compound peak under both conditions. A value closer to 1.0 indicates better symmetry.

Protocol 2: Using a Mobile Phase Additive to Mask Silanol Activity

  • Objective: To improve peak shape by adding a competing base to the mobile phase, which preferentially interacts with active silanol sites.

  • Methodology:

    • Mobile Phase Preparation:

      • Use the mobile phase from Protocol 1, Condition A (pH 7.0), which produced the tailing peak.

      • To the aqueous buffer component, add triethylamine (B128534) (TEA) to a final concentration of 0.1% (v/v).[7] TEA acts as a competing base to mask the silanol groups.

    • HPLC System & Column:

      • Use the same system, column, and conditions as in Protocol 1.

    • Procedure:

      • Equilibrate the system with the TEA-modified mobile phase for 20 column volumes.

      • Inject the this compound standard and record the chromatogram.

    • Evaluation: Compare the USP Tailing Factor (Tf) of the peak obtained with the TEA additive to the original peak from Protocol 1, Condition A.

Data Presentation

The following tables show representative data from the experiments described above.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

ParameterCondition A (pH 7.0)Condition B (pH 2.7)
USP Tailing Factor (Tf) 2.11.2
Theoretical Plates (N) 3,2007,500

Table 2: Effect of Triethylamine (TEA) Additive at pH 7.0

ParameterWithout TEAWith 0.1% TEA
USP Tailing Factor (Tf) 2.11.4
Theoretical Plates (N) 3,2006,800

Underlying Mechanism of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds and how adjusting pH mitigates the issue.

PeakTailingMechanism cluster_mid_ph Condition 1: Mid-Range pH (e.g., pH 7) cluster_low_ph Condition 2: Low pH (e.g., pH < 3) amezinium_mid This compound-NH3+ (Protonated, Cationic) interaction Strong Secondary Ionic Interaction amezinium_mid->interaction silanol_mid Silica-O- (Ionized, Anionic) silanol_mid->interaction tailing Result: Peak Tailing interaction->tailing amezinium_low This compound-NH3+ (Protonated, Cationic) no_interaction Minimal Secondary Interaction amezinium_low->no_interaction silanol_low Silica-OH (Protonated, Neutral) silanol_low->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

How mobile phase pH affects the interaction between this compound and the silica surface.

References

Validation & Comparative

A Comparative Guide to Amezinium and Midodrine in Hypotension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of amezinium and midodrine (B238276), two sympathomimetic agents used in the management of hypotension. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, efficacy, and safety profiles based on available experimental data.

Mechanism of Action

This compound and midodrine employ distinct mechanisms to elevate blood pressure. Midodrine is a prodrug that is converted into its active metabolite, desglymidodrine, which acts as a direct agonist of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1][2] In contrast, this compound is an indirectly acting sympathomimetic. Its pressor effects are achieved by inhibiting the reuptake of norepinephrine (B1679862) into sympathetic neurons and by inhibiting intraneuronal monoamine oxidase (MAO), the enzyme that degrades norepinephrine.[3][4][5][6] This dual action increases the concentration and prolongs the activity of norepinephrine in the synaptic cleft, enhancing adrenergic stimulation.[5][6]

Caption: Comparative Mechanisms of Action

Comparative Efficacy and Potency

Direct comparative studies in research models provide insights into the relative performance of this compound and midodrine.

Preclinical Data

In a study using a rabbit model of chlorpromazine-induced orthostatic hypotension, both midodrine and this compound were effective in mitigating the drop in blood pressure upon a 45° head-up tilt.[7] However, their profiles differed significantly in terms of onset and amplitude of effect.

ParameterMidodrine (3 mg/kg, i.d.)This compound (30 mg/kg, i.d.)Etilefrine (B194583) (30 mg/kg, i.d.)Droxidopa (B1670964) (100 mg/kg, i.d.)Reference
Time to Significant Effect 25 minutes> 25 minutes> 25 minutes130-160 minutes[7]
Order of Onset Time 1st (Fastest)3rd2nd4th (Slowest)[7]
Relative Amplitude of Effect Strongest (equal to Droxidopa)WeakestIntermediateStrongest (equal to Midodrine)[7]
Table 1: Comparison of antihypotensive drugs in a rabbit model of orthostatic hypotension.[7]
Clinical Data

In clinical trials for neurogenic orthostatic hypotension (nOH), midodrine has been shown to increase standing systolic blood pressure. One meta-analysis reported that the change in standing systolic blood pressure after midodrine administration was 21.5 mmHg (p < 0.001) compared to baseline.[8] Another analysis noted an increase of 22 mmHg compared to only 3 mmHg in a placebo group.[9] For this compound, a study in patients with severe nOH showed that a single 10 mg dose raised both supine and sitting mean blood pressure by 15 to 45 mmHg for up to 8 hours.[4]

Pharmacokinetic Profiles

The pharmacokinetic properties of these drugs influence their dosing schedules and clinical utility. Midodrine is a prodrug that requires metabolic conversion to desglymidodrine.[1][10]

ParameterMidodrineThis compoundReference
Absorption Rapidly absorbedRapidly absorbed[1][6]
Active Form Desglymidodrine (metabolite)This compound (parent drug)[1][3]
Time to Peak (Active Moiety) ~1-2 hours (for desglymidodrine)~1.5-2 hours[1]
Half-life (Active Moiety) ~3-4 hours (for desglymidodrine)Not clearly specified in results[1]
Metabolism Enzymatic hydrolysis to desglymidodrinePrimarily metabolized in the liver[1][6]
Table 2: Comparative Pharmacokinetic Parameters.

Adverse Effect Profiles

The differing mechanisms of action contribute to distinct side-effect profiles, which is a critical consideration in research and clinical settings.

Adverse EffectMidodrineThis compoundReference
Cardiovascular Supine hypertension, slow heart rate (bradycardia)Increased blood pressure, tachycardia (fast heart rate)[8][11][12][13]
Neurological Scalp paresthesia ("tingling"), headache, anxietyDizziness, headache, nervousness, restlessness[8][11][13][14]
Urological Urinary hesitancy/retentionUrinary retention[8][11][13]
Dermatological Piloerection ("goose bumps"), scalp pruritus (itching)Skin rash, itching (allergic reaction)[8][11][13]
Gastrointestinal -Nausea, vomiting[13]
Table 3: Common Adverse Effects.

Key Experimental Protocols

Rabbit Model of Drug-Induced Orthostatic Hypotension

This protocol is designed to evaluate the efficacy of antihypotensive agents in an animal model.[7]

  • Animal Preparation: Urethane-anesthetized rabbits are used.

  • Induction of Hypotension: Orthostatic hypotension is induced by a combination of an α1-antagonist, chlorpromazine (B137089) (0.1 mg/kg, i.v.), to impair vasoconstrictor reflexes.

  • Orthostatic Challenge: A 45-degree head-up tilt is performed to provoke a postural drop in blood pressure.

  • Drug Administration: The test articles (e.g., midodrine, this compound) or vehicle are administered intraduodenally (i.d.).

  • Data Collection: Blood pressure is continuously monitored to measure the drug's ability to mitigate the tilt-induced hypotension over time. The onset, magnitude, and duration of the pressor response are recorded.

Clinical Trial Design for Neurogenic Orthostatic Hypotension (nOH)

The gold standard for assessing efficacy in human subjects is the double-blind, randomized, placebo-controlled trial.[9]

cluster_Trial Typical nOH Clinical Trial Workflow cluster_arms Typical nOH Clinical Trial Workflow p1 Patient Screening (Diagnosis of nOH, Inclusion/Exclusion Criteria) p2 Baseline Assessment (Tilt Table Test, Standing BP, Symptom Questionnaires - e.g., OHQ) p1->p2 p3 Randomization p2->p3 p4a Treatment Arm: Investigational Drug (e.g., Midodrine or this compound) p3->p4a p4b Control Arm: Placebo p3->p4b p5 Treatment Period (e.g., 4 Weeks) p6 Endpoint Assessment (Primary: Change in standing SBP) (Secondary: Symptom Scores, QoL) p4a->p6 Follow-up Visits p4b->p6 Follow-up Visits p7 Data Analysis (Comparison between Treatment and Control Arms) p6->p7

Caption: Workflow for a Parallel-Group nOH Clinical Trial

Conclusion

This compound and midodrine represent two distinct pharmacological strategies for treating hypotension. Midodrine, through its active metabolite desglymidodrine, offers a direct and potent α1-adrenergic agonist effect with a rapid onset.[1][7] this compound provides a multi-targeted indirect sympathomimetic action by modulating endogenous norepinephrine, which may be beneficial in specific patient populations.[4][5] The choice between these agents in a research or clinical context depends on the desired onset of action, potential for drug interactions, and the specific side-effect profile that can be tolerated. The experimental models and protocols described herein provide a framework for further investigation and head-to-head comparison of these and other novel antihypotensive therapies.

References

A Head-to-Head Comparison: Amezinium vs. Droxidopa in the Management of Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms of action and clinical performance of pressor agents is paramount. This guide provides a detailed comparison of amezinium and droxidopa (B1670964), two agents utilized in the management of hypotension, with a focus on their distinct pharmacological pathways, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Pathways

This compound and droxidopa elevate blood pressure through fundamentally different mechanisms. Droxidopa acts as a synthetic precursor to norepinephrine (B1679862), directly increasing its systemic levels. In contrast, this compound functions as an indirect sympathomimetic, amplifying the effects of endogenous norepinephrine.

Droxidopa: A Direct Approach to Norepinephrine Replacement

Droxidopa is a prodrug that is enzymatically converted to norepinephrine.[1][2] Its mechanism is straightforward:

  • Conversion to Norepinephrine: Following oral administration, droxidopa is metabolized by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as dopa-decarboxylase, to form norepinephrine.[3][4] This conversion occurs in both peripheral and central nervous systems.[4]

  • Adrenergic Receptor Activation: The newly synthesized norepinephrine then binds to alpha- and beta-adrenergic receptors on vascular smooth muscle and the heart.[3] This activation leads to vasoconstriction and an increase in cardiac output, resulting in elevated blood pressure.[3]

This compound: A Multi-pronged Sympathomimetic Strategy

This compound employs a more complex, multi-faceted approach to potentiate noradrenergic signaling.[5][6] Its actions include:

  • Norepinephrine Reuptake Inhibition: this compound is a substrate for and an inhibitor of the norepinephrine transporter (NET), also known as uptake 1.[7][8] By blocking the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, it prolongs the neurotransmitter's presence and enhances its effect on postsynaptic receptors.[5]

  • Monoamine Oxidase (MAO) Inhibition: this compound inhibits monoamine oxidase, particularly the MAO-A isoform, which is responsible for the intracellular degradation of norepinephrine.[7][8] This inhibition further increases the intraneuronal concentration of norepinephrine available for release.[5]

  • Enhanced Norepinephrine Release: this compound promotes the release of norepinephrine from sympathetic nerve terminals.[5][9]

  • Direct Adrenoreceptor Agonism: Some evidence suggests that this compound may also have a direct, albeit less pronounced, agonistic effect on both alpha- and beta-adrenergic receptors.[6]

Comparative Signaling Pathways

The distinct mechanisms of this compound and droxidopa are visualized in the following signaling pathway diagrams.

cluster_Droxidopa Droxidopa Pathway Droxidopa Droxidopa AADC L-Aromatic Amino Acid Decarboxylase (AADC) Droxidopa->AADC Metabolism NE Norepinephrine AADC->NE Conversion Adrenergic_Receptors Alpha & Beta Adrenergic Receptors NE->Adrenergic_Receptors Activation BP_Increase Increased Blood Pressure Adrenergic_Receptors->BP_Increase

Figure 1: Droxidopa's mechanism of action.

cluster_this compound This compound Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition NE_Release Norepinephrine Release This compound->NE_Release Stimulation Adrenergic_Receptors Alpha & Beta Adrenergic Receptors This compound->Adrenergic_Receptors Direct Agonism (minor) Synaptic_NE Increased Synaptic Norepinephrine NE_Release->Synaptic_NE Synaptic_NE->Adrenergic_Receptors Activation BP_Increase Increased Blood Pressure Adrenergic_Receptors->BP_Increase

Figure 2: this compound's multifaceted mechanism.

Clinical Efficacy and Performance Data

While direct head-to-head clinical trials comparing this compound and droxidopa are limited, data from placebo-controlled studies provide insights into their respective efficacies in treating neurogenic orthostatic hypotension (nOH).

ParameterThis compoundDroxidopa
Change in Supine/Sitting Mean Blood Pressure Increase of 15 to 45 mm Hg with a single 10 mg dose.[10]-
Change in Standing Systolic Blood Pressure -Mean increase of 11.2 mm Hg vs 3.9 mm Hg for placebo.[7]
Orthostatic Hypotension Questionnaire (OHQ) Composite Score Improvement in orthostatic symptoms reported.[10]Mean improvement of -2.2 vs -2.1 for placebo; in another study, a 0.90 unit improvement over placebo was noted.[11]
Patient-Reported Falls -68% fewer falls reported compared to placebo (229 vs 716).[11]
Adverse Events Increased heart rate in some patients.[10]Headache and dizziness are the most common.[7]

Experimental Protocols

The characterization of this compound and droxidopa's mechanisms of action relies on specific in vitro and in vivo assays.

This compound: Key Experimental Assays
  • Norepinephrine Reuptake Inhibition Assay:

    • Objective: To determine the inhibitory effect of this compound on the norepinephrine transporter (NET).

    • Methodology: A common method involves using cells expressing NET (e.g., HEK293-hNET cells) or synaptosomes. A radiolabeled or fluorescent substrate of NET (e.g., [³H]norepinephrine or a fluorescent analog) is added to the cells in the presence and absence of varying concentrations of this compound. The uptake of the substrate is measured by quantifying radioactivity or fluorescence. A reduction in substrate uptake in the presence of this compound indicates inhibition of NET. The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is then calculated.

  • Monoamine Oxidase (MAO) Inhibition Assay:

    • Objective: To assess the inhibitory activity of this compound on MAO-A and MAO-B enzymes.

    • Methodology: This assay typically uses recombinant human MAO-A and MAO-B enzymes. A substrate that is metabolized by MAO to produce a detectable signal (e.g., a fluorogenic or chromogenic product) is incubated with the enzyme in the presence and absence of this compound. The rate of product formation is measured spectrophotometrically or fluorometrically. A decrease in the rate of product formation indicates MAO inhibition, from which the IC50 value can be determined.

Droxidopa: Key Experimental Assay
  • L-Aromatic Amino Acid Decarboxylase (AADC) Activity Assay:

    • Objective: To confirm the conversion of droxidopa to norepinephrine by AADC.

    • Methodology: This can be assessed using tissue homogenates (e.g., from the liver or brain) or purified AADC enzyme. Droxidopa is incubated with the enzyme preparation. The reaction mixture is then analyzed using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection to measure the amount of norepinephrine produced. An increase in norepinephrine concentration over time confirms the enzymatic conversion of droxidopa.

The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay, applicable to the study of this compound's effect on MAO.

cluster_Workflow Experimental Workflow: In Vitro Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Test Compound (this compound) Start->Prepare_Reagents Incubate Incubate Enzyme with Varying Concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Product Formation (Spectrophotometry/Fluorometry) Add_Substrate->Measure_Activity Analyze_Data Calculate Percent Inhibition and Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 3: Generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound and droxidopa represent two distinct and effective strategies for the pharmacological management of hypotension. Droxidopa offers a direct replenishment of norepinephrine through its conversion by AADC. This compound, on the other hand, acts as an indirect sympathomimetic, enhancing the action of existing norepinephrine through a combination of reuptake inhibition, MAO inhibition, and release stimulation. The choice between these agents in a clinical or research setting will depend on the underlying pathophysiology of the hypotensive state and the desired pharmacological profile. Further head-to-head comparative studies would be invaluable in elucidating the relative merits of these two therapeutic approaches.

References

Validating the Pressor Effects of Amezinium In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel pressor agents, understanding the in vivo efficacy and mechanism of action is paramount. This guide provides an objective comparison of the pressor effects of Amezinium with two other commonly used alternatives, Midodrine (B238276) and Dihydroergotamine (B1670595). The information presented is supported by experimental data from in vivo studies to aid in the evaluation and selection of appropriate compounds for further investigation.

Comparative Efficacy of Pressor Agents

The following table summarizes the quantitative pressor effects of this compound, Midodrine, and Dihydroergotamine as reported in in vivo human and animal studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and routes of administration.

DrugSpecies/ModelDose and RouteKey Findings on Blood PressureCitation(s)
This compound Healthy Volunteers10 mg, i.v.Maintained a higher systolic blood pressure of 10 to 15 mmHg during a 5-minute upright tilt test compared to control.[1]
Patients with Neurogenic Orthostatic Hypotension10 mg, single doseRaised supine and sitting mean blood pressure by 15 to 45 mmHg for 8 hours.[2]
Anesthetized Rabbits with Chlorpromazine-induced Orthostatic Hypotension10 and 30 mg/kg, i.d.The higher dose significantly mitigated orthostatic hypotension. The amplitude of the effect was less than Midodrine and Droxidopa (B1670964).[3]
Midodrine Anesthetized Rabbits with Chlorpromazine-induced Orthostatic Hypotension1 and 3 mg/kg, i.d.The higher dose significantly mitigated orthostatic hypotension with the most rapid onset of action. The amplitude of the effect was comparable to Droxidopa and greater than Etilefrine (B194583) and this compound.[3]
Patients with Orthostatic Hypotension10 mgIncreased standing systolic blood pressure by 22 mmHg (28%) compared to placebo.[4]
Patients with Orthostatic HypotensionN/AA meta-analysis showed the change in standing systolic blood pressure before and after giving midodrine was 21.5 mmHg.[5]
Dihydroergotamine Healthy Volunteers1 mg, i.m.Did not show any significant differences from control in systolic blood pressure during an orthostatic stress test.[1]
Vagosympathectomized Dogs5.6-10 µ g/min , intracarotid infusionDose-dependently decreased external carotid blood flow without affecting systemic blood pressure or heart rate.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo experimental protocols cited in the comparison of these pressor agents.

Tilt-Table Test in Healthy Volunteers (this compound vs. Dihydroergotamine)
  • Objective: To assess the cardiovascular effects of this compound and Dihydroergotamine during orthostatic stress.[1]

  • Subjects: 29 healthy volunteers with stable cardiovascular conditions.[1]

  • Procedure:

    • A control tilting test was performed for each subject.

    • 20 minutes after a single intravenous administration of 10 mg of this compound or 1 mg of Dihydroergotamine (intramuscular), subjects were subjected to a 5-minute upright tilt on a tilt table.[1]

    • Blood pressure and heart rate were continuously monitored.

  • Anesthesia: Not applicable (conscious volunteers).

Chlorpromazine-Induced Orthostatic Hypotension in Anesthetized Rabbits (this compound vs. Midodrine)
  • Objective: To compare the efficacy of this compound and Midodrine in mitigating drug-induced orthostatic hypotension.[3]

  • Animal Model: Urethane-anesthetized rabbits.[3]

  • Procedure:

    • Orthostatic hypotension was induced by a combination of intravenous chlorpromazine (B137089) (0.1 mg/kg) and a 45-degree head-up tilt.[3][7]

    • This compound (10 and 30 mg/kg) or Midodrine (1 and 3 mg/kg) was administered intraduodenally.[3]

    • Mean arterial blood pressure was monitored to assess the mitigation of the hypotensive response to the tilt.

  • Anesthesia: Urethane.[3]

Signaling Pathways and Mechanisms of Action

The pressor effects of this compound and its alternatives are mediated by distinct signaling pathways. Understanding these mechanisms is essential for predicting their pharmacological profiles and potential side effects.

This compound Signaling Pathway

This compound exerts its pressor effect through a multi-faceted mechanism primarily centered on increasing the availability of norepinephrine (B1679862) at the synaptic cleft. It acts as both a norepinephrine reuptake inhibitor and a monoamine oxidase (MAO) inhibitor.[2][8][9] This dual action leads to an accumulation of norepinephrine, which then stimulates α1- and β1-adrenergic receptors on vascular smooth muscle and the heart, respectively, resulting in vasoconstriction and an increased heart rate.

Amezinium_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_effector Effector Cell (e.g., Vascular Smooth Muscle) NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release MAO Monoamine Oxidase (MAO) NE_synapse->MAO Degradation NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor α1-Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds NET->NE_vesicle Repackaging Amezinium_neuron This compound Amezinium_neuron->MAO Inhibits Amezinium_neuron->NET Inhibits Gq Gq Adrenergic_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Amezinium_outside This compound Amezinium_outside->Amezinium_neuron Uptake

This compound's dual inhibition of norepinephrine reuptake and MAO.
Midodrine Signaling Pathway

Midodrine is a prodrug that is converted to its active metabolite, desglymidodrine. Desglymidodrine is a selective α1-adrenergic receptor agonist. It directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.

Midodrine_Signaling_Pathway cluster_circulation Circulation cluster_effector Vascular Smooth Muscle Cell Midodrine Midodrine (Prodrug) Desglymidodrine Desglymidodrine (Active Metabolite) Midodrine->Desglymidodrine Metabolism Adrenergic_Receptor α1-Adrenergic Receptor Desglymidodrine->Adrenergic_Receptor Binds & Activates Gq Gq Adrenergic_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Midodrine acts as a direct α1-adrenergic receptor agonist.
Dihydroergotamine Signaling Pathway

Dihydroergotamine has a complex pharmacological profile, acting as a non-selective agonist at serotonin (B10506) 5-HT1B and 5-HT1D receptors, which is believed to be its primary mechanism for migraine relief.[10] However, it also interacts with α-adrenergic receptors, contributing to its pressor effects.[6][11][12] Its vasoconstrictor action is a result of the integrated activation of these different receptor systems on vascular smooth muscle.

Dihydroergotamine_Signaling_Pathway cluster_receptors Receptor Targets on Vascular Smooth Muscle DHE Dihydroergotamine HT1B_1D 5-HT1B/1D Receptors DHE->HT1B_1D Agonist Alpha_Adrenergic α-Adrenergic Receptors DHE->Alpha_Adrenergic Agonist/Antagonist G_protein G-protein Activation HT1B_1D->G_protein Alpha_Adrenergic->G_protein Effector Downstream Effectors G_protein->Effector Vasoconstriction Vasoconstriction Effector->Vasoconstriction

Dihydroergotamine's complex interaction with multiple receptor types.

Experimental Workflow: In Vivo Pressor Effect Assessment

The following diagram outlines a general workflow for assessing the pressor effects of a test compound in an in vivo model of orthostatic hypotension.

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Anesthesia, Catheterization) start->animal_prep baseline Record Baseline Blood Pressure & Heart Rate animal_prep->baseline induction Induce Orthostatic Stress (e.g., Tilt-Table or Pharmacological) baseline->induction drug_admin Administer Test Compound (e.g., this compound, Midodrine, DHE) induction->drug_admin monitoring Monitor Blood Pressure & Heart Rate Post-Administration drug_admin->monitoring data_analysis Data Analysis (Compare pre- and post-drug responses) monitoring->data_analysis end End data_analysis->end

General workflow for in vivo pressor effect studies.

References

A Comparative Guide to Amezinium and Other Sympathomimetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amezinium metilsulfate and other sympathomimetic drugs, focusing on their performance in treating hypotensive conditions, particularly orthostatic hypotension. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways and workflows.

Executive Summary

This compound metilsulfate is an indirectly acting sympathomimetic agent with a unique pharmacological profile. It primarily functions by inhibiting the reuptake of norepinephrine (B1679862) and acting as a monoamine oxidase (MAO) inhibitor, which leads to an increase in synaptic norepinephrine levels.[1][2] This dual mechanism enhances adrenergic stimulation, resulting in increased vascular resistance and cardiac output.[2] This guide compares the efficacy, mechanism of action, and experimental data of this compound with other sympathomimetics such as midodrine (B238276), droxidopa (B1670964), etilefrine (B194583), and norfenefrine (B1679915). While direct head-to-head clinical trials in humans are limited, preclinical and some clinical data provide a basis for comparison.

Mechanism of Action: A Comparative Overview

Sympathomimetic drugs are classified based on their mechanism of action: direct-acting, indirect-acting, or mixed-acting.

  • Direct-acting sympathomimetics directly bind to and activate adrenergic receptors (e.g., phenylephrine, norepinephrine).

  • Indirect-acting sympathomimetics increase the availability of endogenous catecholamines in the synapse by promoting their release or inhibiting their reuptake or metabolism.[3] this compound falls into this category.[1][2]

  • Mixed-acting sympathomimetics have both direct and indirect actions (e.g., ephedrine).

The distinct mechanisms of these agents influence their clinical effects and side-effect profiles.

Signaling Pathway of this compound

This compound exerts its sympathomimetic effects through a multi-faceted mechanism primarily at the sympathetic nerve terminal. It is taken up into the neuron where it inhibits the reuptake of norepinephrine and also inhibits monoamine oxidase (MAO), the enzyme responsible for norepinephrine degradation. This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing the stimulation of postsynaptic alpha and beta-adrenergic receptors.

This compound's dual mechanism of action at the synapse.

Comparative Performance Data

The following tables summarize quantitative data from preclinical and clinical studies comparing this compound with other sympathomimetics.

Table 1: Preclinical Comparison of Onset and Amplitude of Pressor Effect in Rabbits

This table is based on a study investigating the mitigation of chlorpromazine-induced orthostatic hypotension in urethane-anesthetized rabbits.[4]

DrugDose (mg/kg, i.d.)Onset of Significant Effect (minutes)Amplitude of Effect (Order)
This compound 10 and 30Slower than Midodrine and Etilefrine4
Midodrine 1 and 3~25 (most rapid)1 (equal to Droxidopa)
Droxidopa 30 and 100130 - 160 (slowest)1 (equal to Midodrine)
Etilefrine 10 and 30Faster than this compound3

i.d. = intraduodenal

Table 2: Clinical Comparison of Vasoconstrictor Response in Healthy Men

This table presents data on the effects of a single oral dose of this compound and midodrine on vasoconstrictor responses.

ParameterPlaceboThis compound (10 mg) Midodrine (2 mg)
Reduction Ratio of Finger-Tip Blood Flow (%) 75.9 ± 9.885.1 ± 7.9 78.1 ± 9.3
Noradrenaline Infusion Rate for Half-Maximum Venoconstriction (ng/min) 40.6 ± 33.921.0 ± 21.3 33.2 ± 31.5

*p<0.05 compared to placebo.

Table 3: Clinical Efficacy in Orthostatic Hypotension (Indirect Comparison)

This table provides an indirect comparison based on data from separate studies on this compound and other sympathomimetics.

DrugStudy PopulationDosageKey Efficacy Outcomes
This compound 5 patients with severe neurogenic orthostatic hypotension[1]10 mg single doseRaised supine and sitting mean blood pressure by 15-45 mmHg for 8 hours.
This compound 29 healthy volunteers[5]10 mg i.v.Maintained a higher systolic blood pressure of 10-15 mmHg during a 5-minute upright tilt compared to control.
Midodrine 8 patients with refractory orthostatic hypotension[6]TitratedSignificantly increased standing systolic and diastolic blood pressure over placebo and ephedrine (B3423809).
Cafedrine/Theodrenaline 1496 patients with intraoperative hypotension[7]Standard clinical practiceMore pronounced blood pressure increase from baseline compared to ephedrine.
Ephedrine 30 elderly patients with hypotension during spinal anesthesia[8]0.07 mg/kg i.v. bolusSimilar increases in systolic arterial pressure and heart rate compared to etilefrine.
Etilefrine 30 elderly patients with hypotension during spinal anesthesia[8]0.03 mg/kg i.v. bolusSlightly less potent in restoring mean and diastolic arterial pressure compared to ephedrine.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Tilt Table Test for Orthostatic Hypotension

The tilt table test is a standard procedure to evaluate autonomic function in response to orthostatic stress.

Objective: To assess the cardiovascular response to a change in posture from supine to upright.

Protocol:

  • Patient Preparation: The patient fasts for at least 2-4 hours prior to the test. The testing room is kept quiet and dimly lit.[9]

  • Baseline Measurements: The patient is positioned supine on a motorized tilt table with a footboard. An intravenous line may be inserted. Continuous ECG and beat-to-beat blood pressure are monitored. Baseline measurements are recorded for 5-20 minutes.[9][10]

  • Tilting: The table is tilted to an angle of 60-80 degrees.[10]

  • Monitoring: Blood pressure, heart rate, and symptoms are continuously monitored for a period of 20-45 minutes.[9]

  • Provocation (Optional): If syncope is not induced during the passive phase, a provocative agent such as sublingual nitroglycerin or intravenous isoproterenol (B85558) may be administered to elicit a response.[9]

  • Termination: The test is terminated if the patient experiences syncope, significant hypotension, or upon completion of the protocol. The patient is then returned to the supine position.[10]

start Start prep Patient Preparation (Fasting, Quiet Room) start->prep baseline Baseline Measurement (Supine, 5-20 min) prep->baseline tilt Tilt Table to 60-80° baseline->tilt monitor Monitor BP, HR, Symptoms (20-45 min) tilt->monitor syncope_check Syncope? monitor->syncope_check provocation Pharmacological Provocation (Optional) syncope_check->provocation No end_test End Test (Return to Supine) syncope_check->end_test Yes provocation->monitor end End end_test->end

Workflow for a standard tilt table test.
Cold Pressor Test

The cold pressor test is used to assess sympathetic nervous system responsiveness by inducing a painful cold stimulus.

Objective: To evaluate the cardiovascular response to sympathetic activation.

Protocol:

  • Baseline: The subject is seated comfortably, and baseline heart rate and blood pressure are recorded.[11]

  • Immersion: The subject immerses one hand up to the wrist in a container of ice water (typically 2-4°C) for a specified duration (e.g., 1-6 minutes).[11][12]

  • Measurements: Blood pressure and heart rate are measured continuously or at regular intervals during the immersion and recovery periods.[12]

  • Analysis: The changes in blood pressure and heart rate from baseline are calculated to assess the pressor response.[12]

start Start baseline Record Baseline BP and HR start->baseline immersion Immerse Hand in Ice Water (1-6 minutes) baseline->immersion measurement Measure BP and HR During Immersion immersion->measurement recovery Remove Hand and Monitor Recovery measurement->recovery analysis Analyze Changes in BP and HR recovery->analysis end End analysis->end

Workflow for the cold pressor test.

Conclusion

This compound metilsulfate demonstrates efficacy in managing orthostatic hypotension through its unique dual mechanism of norepinephrine reuptake and MAO inhibition.[1][2] Preclinical and limited clinical data suggest it has a significant pressor effect.[1][4] However, a lack of extensive, direct head-to-head clinical trials with other sympathomimetics like midodrine and droxidopa in human subjects makes definitive comparisons challenging. Midodrine appears to have a more rapid onset of action, while the amplitude of effect for midodrine and droxidopa may be greater than that of this compound in a preclinical model.[4] Further well-controlled clinical trials are necessary to fully elucidate the comparative efficacy and safety profile of this compound in relation to other available sympathomimetic agents for the treatment of orthostatic hypotension.

References

A Comparative Efficacy Analysis of Amezinium and Other Norepinephrine Transporter (NET) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Amezinium, a sympathomimetic agent with norepinephrine (B1679862) transporter (NET) inhibitory properties, against other well-established NET inhibitors. This analysis is supported by quantitative experimental data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a clear understanding of their comparative pharmacology.

Mechanism of Action: A Shared Target

Norepinephrine (NE) is a critical neurotransmitter in the sympathetic nervous system, playing a pivotal role in regulating mood, attention, and cardiovascular function. The norepinephrine transporter (NET) is a presynaptic protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Inhibition of NET leads to an increased concentration and prolonged availability of NE in the synapse, enhancing noradrenergic neurotransmission. This mechanism is the therapeutic basis for a variety of drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).

This compound distinguishes itself through a multifaceted mechanism of action. It not only inhibits the reuptake of norepinephrine but also stimulates its release and inhibits monoamine oxidase (MAO), the enzyme responsible for NE degradation.[1] This contrasts with more selective NET inhibitors (NRIs) that primarily block the transporter protein.

Quantitative Comparison of Inhibitor Potency

The efficacy of NET inhibitors is commonly quantified by their binding affinity (Ki) and their functional inhibition of norepinephrine uptake (IC50). A lower Ki or IC50 value indicates a higher potency. The following table summarizes the available in vitro data for this compound and other prominent NET inhibitors.

CompoundNET Ki (nM)NET IC50 (nM)SERT Ki (nM)DAT Ki (nM)Primary Mechanism of Action
This compound 130Not Widely ReportedInhibition also observed, but less potent than for NETInhibition also observed, but less potent than for NETNET Inhibition, NE Release, MAO Inhibition
Reboxetine 1.1 - 10~5-15129>10,000Selective NET Inhibition
Atomoxetine 3.4 - 5~3771451Selective NET Inhibition
Desipramine 0.63 - 7.363.4163>10,000NET and SERT Inhibition
Nisoxetine 0.46Not Widely Reported158378Potent and Selective NET Inhibition
Duloxetine 7.55.00.8240NET and SERT Inhibition
Venlafaxine Not Widely ReportedNot Widely ReportedPotentWeakNET and SERT Inhibition

Note: Ki and IC50 values can vary between different studies and assay conditions. The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols

The determination of NET inhibitor efficacy relies on standardized in vitro assays. The two primary methods are the radioligand binding assay and the norepinephrine uptake inhibition assay.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the norepinephrine transporter.

Objective: To determine the binding affinity (Ki) of a test compound to the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

  • Test compounds (e.g., this compound, Reboxetine) at various concentrations.

  • Reference compound (e.g., Desipramine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hNET cells.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with the radioligand ([³H]Nisoxetine) and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known NET inhibitor like Desipramine).

    • Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of norepinephrine into cells.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting norepinephrine uptake via hNET.

Materials:

  • HEK293 cells stably expressing hNET.

  • [³H]-Norepinephrine.

  • Test compounds at various concentrations.

  • Positive control (e.g., Desipramine).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed HEK293-hNET cells in a 96-well plate and grow to confluency.

  • Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a short period.

    • Initiate uptake by adding [³H]-Norepinephrine to each well.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of norepinephrine uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the norepinephrine signaling pathway and the experimental workflows.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET NET NET->NE_vesicle MAO MAO NET->MAO Metabolism NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling_Cascade Signaling Cascade Adrenergic_Receptor->Signaling_Cascade This compound This compound This compound->NET Inhibits This compound->MAO Inhibits Other_NRIs Other NRIs Other_NRIs->NET Inhibits

Caption: Norepinephrine signaling pathway and points of inhibition.

Experimental_Workflow cluster_radioligand_binding Radioligand Binding Assay cluster_uptake_inhibition Norepinephrine Uptake Inhibition Assay rb_start Start rb_mem_prep Prepare hNET Membranes rb_start->rb_mem_prep rb_incubation Incubate with [3H]Nisoxetine & Inhibitor rb_mem_prep->rb_incubation rb_filtration Filter to Separate Bound/Free Ligand rb_incubation->rb_filtration rb_counting Scintillation Counting rb_filtration->rb_counting rb_analysis Calculate Ki rb_counting->rb_analysis rb_end End rb_analysis->rb_end ui_start Start ui_cell_plating Plate hNET- expressing Cells ui_start->ui_cell_plating ui_preincubation Pre-incubate with Inhibitor ui_cell_plating->ui_preincubation ui_uptake Add [3H]NE to Initiate Uptake ui_preincubation->ui_uptake ui_terminate Terminate Uptake & Lyse Cells ui_uptake->ui_terminate ui_counting Scintillation Counting ui_terminate->ui_counting ui_analysis Calculate IC50 ui_counting->ui_analysis ui_end End ui_analysis->ui_end

Caption: Workflow for NET inhibitor efficacy assays.

Conclusion

The presented data indicates that while this compound functions as a NET inhibitor, its potency, as suggested by its Ki value, is moderate compared to highly potent and selective inhibitors like Reboxetine, Atomoxetine, and Nisoxetine. However, this compound's unique pharmacological profile, which includes norepinephrine release and MAO inhibition, may offer a different therapeutic spectrum. This guide provides the foundational data and methodologies for researchers to conduct further comparative studies and to better understand the nuanced efficacy of this compound in the context of other NET inhibitors. The detailed experimental protocols and visual diagrams are intended to support the design and execution of such research endeavors.

References

Comparative Efficacy of Amezinium for Orthostatic Hypotension: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Amezinium and other therapeutic alternatives for the treatment of hypotension, with a focus on orthostatic hypotension. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental methodologies, and mechanistic insights.

Introduction to this compound and Alternatives

This compound is an indirectly acting sympathomimetic agent used for the treatment of hypotensive conditions.[1][2] Its mechanism of action involves the inhibition of norepinephrine (B1679862) reuptake and intraneuronal monoamine oxidase (MAO), leading to an increased concentration of norepinephrine at the synaptic cleft.[1][2] This enhances adrenergic stimulation of vascular alpha-1 and cardiac beta-1 receptors, resulting in increased blood pressure.

For comparison, this guide includes two other commonly used agents for orthostatic hypotension:

  • Midodrine (B238276): A peripherally acting alpha-1 adrenergic agonist that directly stimulates receptors on blood vessels to increase vascular tone and blood pressure.[3]

  • Etilefrine (B194583): A sympathomimetic agent with direct effects on alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased cardiac output.

Comparative Clinical Efficacy

While direct head-to-head clinical trials comparing this compound, Midodrine, and Etilefrine for orthostatic hypotension are limited, the following tables summarize key efficacy data from individual studies. It is important to note that patient populations, study designs, and outcome measures may vary between studies, making direct comparisons challenging.

Table 1: this compound Efficacy Data
Study PopulationDosageKey FindingsReference
5 patients with severe neurogenic orthostatic hypotension10 mg single doseRaised supine and sitting mean blood pressure by 15 to 45 mmHg for 8 hours.[1]
5 patients with severe neurogenic orthostatic hypotension10 to 40 mg/day (repeated administration)Increased sitting blood pressure in three patients and improved orthostatic symptoms in all patients.[1]
29 healthy volunteers10 mg IVMaintained a higher systolic blood pressure of 10 to 15 mmHg during a 5-minute upright tilt test compared to control.[4]
Table 2: Midodrine Efficacy Data
Study PopulationDosageKey FindingsReference
97 patients with orthostatic hypotension10 mg, three times a dayIncreased standing systolic blood pressure by 22 mmHg (28%, p < 0.001 versus placebo).[5]
Meta-analysis of 7 trials (325 patients)VariousThe change in standing systolic blood pressure before and after giving midodrine was 21.5 mmHg (p < 0.001).[6][7][8]
25 patients with neurogenic orthostatic hypotension10 mg and 20 mgSignificantly higher global improvement of symptoms score compared with placebo.[3]
Table 3: Etilefrine Efficacy Data
Study PopulationDosageKey FindingsReference
196 patients with hypotension during spinal anesthesia for cesarean deliveryBolus injectionsEqually effective as phenylephrine (B352888) in treating hypotension. The total time of hypotension was lower in the etilefrine group.[9][10][11]
Patients with levodopa-induced orthostatic hypotensionNot specifiedShown to be effective in treating this specific type of orthostatic hypotension.[12]

A preclinical study in rabbits suggested that for chlorpromazine-induced orthostatic hypotension, midodrine had the most rapid onset of action, followed by etilefrine, and then this compound. The amplitude of the effect was in the order of midodrine ≥ etilefrine > this compound.[13]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial results. Below are representative methodologies for clinical trials of each agent.

This compound Clinical Trial Protocol (Representative)
  • Study Design: An open-label study to evaluate the short-term effects of this compound in patients with severe neurogenic orthostatic hypotension.

  • Patient Population: Patients with a confirmed diagnosis of severe neurogenic orthostatic hypotension.

  • Intervention:

    • Single-dose phase: Administration of a 10 mg oral dose of this compound.

    • Repeated-dose phase: Administration of 10 to 40 mg of this compound daily.

  • Outcome Measures:

    • Primary: Change in supine and sitting mean blood pressure.

    • Secondary: Improvement in orthostatic symptoms, changes in heart rate, and plasma norepinephrine levels.

  • Data Collection: Blood pressure and heart rate were monitored at regular intervals for 8 hours post-administration in the single-dose phase. Symptom improvement was assessed through patient reporting.

Midodrine Clinical Trial Protocol (Representative)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[5]

  • Patient Population: Patients with symptomatic orthostatic hypotension due to autonomic failure.[5]

  • Intervention: Patients were randomized to receive placebo or midodrine at doses of 2.5 mg, 5 mg, or 10 mg, administered three times a day for 4 weeks, following a 1-week placebo run-in period.[5]

  • Outcome Measures:

    • Primary: Improvement in standing systolic blood pressure at 1-hour post-dose.[5]

    • Secondary: Amelioration of symptoms of orthostatic hypotension (e.g., dizziness, lightheadedness, weakness/fatigue).[5]

  • Data Collection: Blood pressure was measured in both supine and standing positions. Symptom improvement was assessed using patient-reported outcome scales.[5]

Etilefrine Clinical Trial Protocol (Representative)
  • Study Design: A multicenter, randomized, double-blind, controlled clinical trial.[9][10][11]

  • Patient Population: Patients experiencing hypotension during spinal anesthesia for cesarean delivery.[9][10][11]

  • Intervention: Patients were randomized to receive either etilefrine or a comparator (e.g., phenylephrine) as a vasopressor.[9][10][11]

  • Outcome Measures:

    • Primary: Fetal umbilical arterial pH.[9][10]

    • Secondary: Total dose of vasopressor required, total time of hypotension, and maternal and neonatal outcomes.[9][10]

  • Data Collection: Hemodynamic parameters of the mother were continuously monitored. Neonatal outcomes were assessed at birth.[9][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involved in the action of these drugs and a generalized workflow for a clinical trial assessing their efficacy.

cluster_this compound This compound Mechanism of Action cluster_Midodrine Midodrine Mechanism of Action cluster_Etilefrine Etilefrine Mechanism of Action This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Breakdown NE_Synapse Norepinephrine in Synaptic Cleft Adrenergic_Receptors Alpha-1 & Beta-1 Adrenergic Receptors NE_Synapse->Adrenergic_Receptors Activates Midodrine Midodrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Midodrine->Alpha1_Receptor Direct Agonist Etilefrine Etilefrine Alpha1_Beta1_Receptors Alpha-1 & Beta-1 Adrenergic Receptors Etilefrine->Alpha1_Beta1_Receptors Direct Agonist

Figure 1: Mechanisms of Action for this compound, Midodrine, and Etilefrine.

cluster_pathway Adrenergic Receptor Signaling cluster_alpha1 Alpha-1 Receptor Pathway cluster_beta1 Beta-1 Receptor Pathway Alpha1_Agonist Norepinephrine/ Drug Alpha1_Receptor Alpha-1 Receptor Alpha1_Agonist->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Beta1_Agonist Norepinephrine/ Drug Beta1_Receptor Beta-1 Receptor Beta1_Agonist->Beta1_Receptor Gs Gs protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effect Increased Heart Rate & Contractility PKA->Cardiac_Effect

Figure 2: Alpha-1 and Beta-1 Adrenergic Receptor Signaling Pathways.

cluster_workflow Generalized Clinical Trial Workflow for Hypotension Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Supine & Standing BP, Symptoms) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo/Comparator) Randomization->Treatment FollowUp Follow-up Visits (BP & Symptom Monitoring) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Figure 3: Generalized Experimental Workflow for a Hypotension Clinical Trial.

Conclusion

References

A Comparative Guide to the Bioavailability of Amezinium and its Alternatives in the Management of Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability and pharmacokinetic profiles of Amezinium, an indirect sympathomimetic agent, and its therapeutic alternatives for the treatment of hypotension. The data presented is compiled from peer-reviewed studies to assist researchers and clinicians in understanding the performance of these agents.

Executive Summary

This compound metilsulfate demonstrates moderate oral bioavailability. This guide compares its pharmacokinetic properties with other sympathomimetic amines used in the management of hypotensive states, including Midodrine, Etilefrine (B194583), Droxidopa, Norfenefrine, and Dihydroergotamine. The data is presented to facilitate a clear comparison of their absorption, distribution, metabolism, and excretion profiles, which are critical factors in drug development and clinical application.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of this compound and its alternatives based on available clinical data.

Table 1: Bioavailability and Key Pharmacokinetic Parameters of this compound (Oral vs. Intravenous Administration)

ParameterOral Administration (10 mg)Intravenous Administration (10 mg)
Mean Absolute Bioavailability 53% (Range: 40-74%)[1]100%
Peak Plasma Concentration (Cmax) 31-61 ng/mL[1]Not Applicable
Time to Peak (Tmax) 1.2-2.4 hours[1]Not Applicable
Mean Terminal Half-life (t½) 13 hours[1]14 hours (terminal phase)[1]
Mean Unchanged Excretion in Urine (48h) 32%[1]77%[1]

Table 2: Comparative Oral Bioavailability and Pharmacokinetics of this compound and Alternative Hypotensive Agents

DrugMean Oral BioavailabilityPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t½)
This compound 53%[1]31-61 ng/mL[1]1.2-2.4 hours[1]13 hours[1]
Midodrine ~93% (as desglymidodrine)[2][3][4]Not directly applicable (prodrug)0.5 hours (Midodrine); 1-2 hours (desglymidodrine)[4][5]0.5 hours (Midodrine); 3-4 hours (desglymidodrine)[4]
Etilefrine ~50-55%[1][6][7]Not specified in retrieved results~30 minutes[1]~2-2.5 hours[1][6]
Droxidopa Not specified, but food affects absorption[8]2057 ng/mL (fed) vs 3160 ng/mL (fasted) for a 300mg dose.[8]4.0 hours (fed) vs 2.0 hours (fasted) for a 300mg dose.[8]~2.5 hours[9][10]
Norfenefrine Data not available, but used orally[11][12]Data not availableData not availableData not available
Dihydroergotamine Poor oral bioavailability[13]Data not available for oral tabletData not available for oral tabletData not available for oral tablet

Experimental Protocols

This compound Absolute Bioavailability Crossover Study Methodology[1]

A crossover study was conducted to determine the absolute bioavailability of this compound.

  • Study Design: An open, randomized, two-way crossover design.

  • Subjects: Eight healthy male volunteers.

  • Treatments:

    • Test: Single oral dose of this compound metilsulfate (10 mg tablet).

    • Reference: Single intravenous injection of this compound metilsulfate (10 mg).

  • Washout Period: A sufficient washout period was allowed between the two treatment phases.

  • Blood Sampling: Venous blood samples were collected at predefined time points before and after drug administration. Plasma was separated for analysis.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method (details not specified in the abstract).

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate pharmacokinetic parameters including Area Under the Curve (AUC), Cmax, Tmax, and elimination half-life. Absolute bioavailability was calculated as (AUCoral / AUCiv) x 100.

General Methodology for a Crossover Bioavailability Study

A typical crossover bioavailability study for comparing oral formulations would follow a similar protocol:

  • Study Design: A randomized, two-period, two-sequence crossover design is standard.

  • Subjects: A cohort of healthy volunteers, screened for inclusion and exclusion criteria.

  • Treatments: Subjects receive a single dose of the test formulation and the reference formulation in a randomized sequence, separated by a washout period.

  • Washout Period: The washout period is typically at least five times the drug's elimination half-life to ensure complete elimination of the drug from the body before the next treatment period.

  • Blood Sampling: Serial blood samples are collected at predetermined intervals before and for a sufficient duration after drug administration to characterize the plasma concentration-time profile.

  • Bioanalytical Method: A validated, sensitive, and specific analytical method, such as LC-MS/MS, is used to quantify the drug concentration in plasma samples.

  • Pharmacokinetic and Statistical Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each subject for both formulations. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed AUC and Cmax data to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the bioequivalence acceptance range (typically 80-125%).

Visualizations

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Recruit Healthy Volunteers s2 Informed Consent & Screening s1->s2 p1_rand Randomization s2->p1_rand p1_g1 Group A: Receives Test Drug p1_rand->p1_g1 p1_g2 Group B: Receives Reference Drug p1_rand->p1_g2 p1_sample Serial Blood Sampling p1_g1->p1_sample p2_g1 Group A: Receives Reference Drug p1_g2->p1_sample p2_g2 Group B: Receives Test Drug washout Washout Period p1_sample->washout p2_sample Serial Blood Sampling p2_g1->p2_sample p2_g2->p2_sample analysis Pharmacokinetic & Statistical Analysis p2_sample->analysis result Bioavailability Comparison analysis->result

Caption: A typical crossover study workflow for bioavailability assessment.

Signaling Pathway of Indirect Sympathomimetic Amines

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound ne_cleft Norepinephrine (NE) This compound->ne_cleft Enhances Release reuptake NE Reuptake Transporter (NET) This compound->reuptake Inhibits mao Monoamine Oxidase (MAO) This compound->mao Inhibits tyrosine Tyrosine dopa L-DOPA tyrosine->dopa dopamine Dopamine dopa->dopamine ne_vesicle Norepinephrine (NE) Vesicle dopamine->ne_vesicle dopamine->mao Metabolism ne_vesicle->ne_cleft Release alpha_receptor Alpha-Adrenergic Receptor ne_cleft->alpha_receptor Binds beta_receptor Beta-Adrenergic Receptor ne_cleft->beta_receptor Binds ne_cleft->reuptake Reuptake response Physiological Response (e.g., Vasoconstriction) alpha_receptor->response beta_receptor->response

Caption: Mechanism of action of indirect sympathomimetics like this compound.

References

Evaluating Amezinium and its Alternatives in the Management of Orthostatic Hypotension: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of amezinium and other therapeutic agents used in the management of orthostatic hypotension. The information is based on available placebo-controlled research trials and pharmacological studies.

This compound metilsulfate is a sympathomimetic agent indicated for the treatment of low blood pressure, particularly orthostatic hypotension.[1] Its mechanism of action involves the stimulation of alpha- and beta-1 adrenergic receptors, inhibition of noradrenaline and tyramine (B21549) uptake, and inhibition of monoamine oxidase (MAO).[2] While extensive, recent, large-scale placebo-controlled clinical trial data for this compound is limited in readily accessible literature, this guide synthesizes the available information and compares it with data from placebo-controlled trials of more contemporary alternatives: midodrine (B238276), droxidopa (B1670964), and fludrocortisone.

Mechanism of Action: A Visualized Pathway

This compound exerts its pressor effect through a multi-faceted mechanism targeting the sympathetic nervous system. It enhances adrenergic signaling by increasing the availability of norepinephrine (B1679862) at the synaptic cleft.

cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Cell This compound This compound Uptake1 Norepinephrine Transporter (Uptake-1) This compound->Uptake1 Inhibits MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release NE_synapse Norepinephrine NE->NE_synapse Alpha_receptor Alpha-1 Receptor NE_synapse->Alpha_receptor Beta_receptor Beta-1 Receptor NE_synapse->Beta_receptor Response Increased Blood Pressure Alpha_receptor->Response Beta_receptor->Response

This compound's Mechanism of Action.

Comparative Efficacy of Treatments for Orthostatic Hypotension

The following tables summarize the quantitative data from placebo-controlled trials of this compound alternatives. Due to the limited availability of recent, large-scale placebo-controlled data for this compound, a direct comparison is challenging. The available data for this compound is from a small study and is presented for context.

Table 1: Change in Standing Systolic Blood Pressure (mmHg)

TreatmentDosageMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Study Population
This compound 10 mg (single dose)+15 to +45 mmHg (supine and sitting mean BP)Not specified5 patients with severe neurogenic orthostatic hypotension[3][4]
Midodrine 10 mg, 3 times daily+22 mmHgMinimal change171 patients with neurogenic orthostatic hypotension[5][6][7]
Droxidopa 100-600 mg, 3 times daily+11.2 mmHg+3.9 mmHg162 patients with symptomatic neurogenic orthostatic hypotension[1][8][9][10]
Fludrocortisone Not specified-26 mmHg (systolic drop)-39 mmHg (systolic drop)6 participants with diabetes and orthostatic hypotension (cross-over trial)[11][12]

Table 2: Symptom Improvement

TreatmentPrimary Outcome MeasureResult (Drug)Result (Placebo)Study Population
This compound Improvement in orthostatic symptomsImprovement in all patientsNot applicable5 patients with severe neurogenic orthostatic hypotension[3][4]
Midodrine Improvement in lightheadedness and global symptom relief scoreSignificant improvement (p=0.001 for symptoms, p=0.03 for patient-rated global score)Less improvement171 patients with neurogenic orthostatic hypotension[5][6]
Droxidopa Orthostatic Hypotension Questionnaire (OHQ) composite score-1.83 point change-0.93 point change162 patients with symptomatic neurogenic orthostatic hypotension[1]
Fludrocortisone Improvement in orthostatic symptoms4 out of 5 participants reported improvementNot specified6 participants with diabetes and orthostatic hypotension (cross-over trial)[11][13]

Experimental Protocols in Placebo-Controlled Trials

This section outlines the general methodologies employed in the cited clinical trials for the evaluation of treatments for orthostatic hypotension.

General Experimental Workflow:

cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Analysis P1 Patient Recruitment (Inclusion/Exclusion Criteria) P2 Baseline Assessment (Orthostatic Vitals, Symptom Questionnaires) P1->P2 P3 Randomization (Double-Blind) P4a Treatment Group (Active Drug) P3->P4a P4b Control Group (Placebo) P3->P4b P5 Follow-up Assessments (Vitals, Questionnaires at specified intervals) P4a->P5 P4b->P5 P6 Data Analysis (Comparison of outcomes between groups) P5->P6

Typical Clinical Trial Workflow.

Key Methodological Components:

  • Study Design: Most of the robust studies cited are randomized, double-blind, placebo-controlled trials. Some studies, particularly for fludrocortisone, also employed a cross-over design.

  • Participant Population: Patients are typically diagnosed with neurogenic orthostatic hypotension, often secondary to conditions like Parkinson's disease, multiple system atrophy, or pure autonomic failure.[10] Inclusion criteria often specify a certain magnitude of blood pressure drop upon standing.

  • Intervention:

    • Midodrine: Typically administered at doses of 2.5 mg to 10 mg, three times a day.[5]

    • Droxidopa: Dosing is often optimized for each patient, ranging from 100 mg to 600 mg, three times daily.[8]

    • Fludrocortisone: Dosing in the cited studies was not always clearly specified.

  • Outcome Measures:

    • Primary Efficacy Endpoints: Commonly include the change in standing systolic blood pressure and patient-reported outcomes using validated questionnaires like the Orthostatic Hypotension Questionnaire (OHQ).[1][8]

    • Secondary Endpoints: May include changes in specific symptoms (e.g., dizziness, lightheadedness), global assessment scores by both patients and investigators, and safety assessments.[5]

  • Assessments: Blood pressure and heart rate are measured in both supine and standing positions at baseline and at various time points throughout the study. Symptom severity is captured through standardized questionnaires.

Safety and Tolerability

This compound: Common side effects can include headaches, palpitations, and a feeling of nervousness. Gastrointestinal discomfort such as nausea and vomiting has also been reported.[8]

Midodrine: The most frequently reported side effects are scalp pruritus/tingling, supine hypertension, and urinary urgency.[14]

Droxidopa: Common adverse events include headache and dizziness.[8][9] Supine hypertension can also occur.[1]

Fludrocortisone: Potential side effects include hypokalemia and peripheral edema. It is contraindicated in patients with heart and kidney failure.[15]

Conclusion

While direct comparative efficacy data against this compound is lacking in recent literature, placebo-controlled trials of midodrine and droxidopa demonstrate their effectiveness in increasing standing blood pressure and improving symptoms of neurogenic orthostatic hypotension. Fludrocortisone is also used, though the evidence from placebo-controlled trials is less robust.[11][13] The choice of agent for a particular patient will depend on the underlying cause of orthostatic hypotension, the severity of symptoms, the patient's comorbidities, and the side-effect profile of the medication. Further research, including head-to-head comparative trials, would be beneficial to more definitively establish the relative efficacy and safety of these agents.

References

Safety Operating Guide

Navigating the Disposal of Amezinium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Amezinium, ensuring the protection of both laboratory personnel and the environment.

This compound methyl sulfate (B86663) is classified as harmful if swallowed (H302) and requires careful handling throughout its lifecycle, including disposal.[1][2] The primary directive for its disposal is to entrust it to an approved waste disposal plant.[1]

This compound Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Designated Waste Container: Establish a clearly labeled, dedicated waste container for "this compound Waste."

  • Segregation is Key: Ensure that only this compound and materials directly contaminated with it (e.g., gloves, weighing papers, pipette tips) are placed in this container.

  • Avoid Cross-Contamination: Do not mix this compound waste with other chemical waste streams, such as solvents, heavy metals, or reactive chemicals, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Chemically Compatible Container: Use a container made of a material that is chemically resistant to this compound. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.

  • Secure Sealing: Keep the waste container securely sealed when not in active use to prevent accidental spills, volatilization, or exposure.

  • Proper Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Disposal Pathway:

  • Professional Waste Management: The recommended and safest method for the final disposal of this compound waste is through a licensed and approved professional waste management contractor. Your institution's EHS department will have established procedures and contracts for this service.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's and local regulations.

  • Do Not Dispose in Standard Trash or Drains: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3][4][5]

Quantitative Data Summary

For clarity and easy reference, the key hazard and identification information for this compound methyl sulfate is summarized in the table below.

PropertyValueReference
Chemical Name This compound Methyl Sulfate[1]
CAS Number 30578-37-1[2]
Molecular Formula C12H15N3O5S
Molecular Weight 313.33 g/mol
GHS Hazard Code H302: Harmful if swallowed[1]
GHS Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

AmeziniumDisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Storage cluster_2 Step 3: Final Disposal A This compound Waste Generation (e.g., unused compound, contaminated labware) B Segregate into a Dedicated & Labeled Container A->B C Securely Seal the Waste Container B->C D Store in a Designated, Well-Ventilated Area C->D E Arrange for Pickup by Approved Waste Management D->E F Document Waste for Regulatory Compliance E->F

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general recommendations based on available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.

References

Essential Safety and Handling Guide for Amezinium Metilsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for handling Amezinium metilsulfate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Hazard Identification and Personal Protective Equipment

This compound metilsulfate is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] Appropriate selection and use of PPE are your first line of defense to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be required for procedures with a high risk of splashing.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Wear compatible chemical-resistant gloves. Nitrile or natural rubber gloves are generally suitable for incidental contact. For prolonged or direct contact, more robust gloves should be considered.Gloves must be inspected for integrity before each use. Follow the manufacturer's guidance on breakthrough times.[2]
Protective Clothing A standard laboratory coat is required. For procedures with a high potential for splashes or spills, a chemical-resistant apron or suit is recommended.Clothing should be regularly laundered and stored separately from personal items.[2]
Respiratory Protection A properly fitted respirator is essential if there is a risk of inhaling dust, particularly during weighing or transfer of the solid compound.Use a respirator approved under appropriate government standards.

Operational Procedures for Safe Handling

A systematic approach to handling this compound metilsulfate is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound Metilsulfate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Inspect and Don PPE prep_spill Ensure Spill Kit is Accessible handle_weigh Weighing and Transfer (in fume hood, minimize dust) prep_spill->handle_weigh handle_solution Solution Preparation (add solid to solvent slowly) handle_weigh->handle_solution post_decon Decontaminate Surfaces and Equipment handle_solution->post_decon post_ppe Properly Remove PPE post_decon->post_ppe disp_segregate Segregate Waste (Chemical vs. Contaminated PPE) post_ppe->disp_segregate disp_dispose Dispose via Licensed Hazardous Waste Company disp_segregate->disp_dispose Waste Segregation and Disposal cluster_waste Waste Generation cluster_collection Collection cluster_disposal Final Disposal waste_chem Unused/Waste this compound Metilsulfate collect_chem Labeled, Sealed Container for Chemical Waste waste_chem->collect_chem waste_ppe Contaminated PPE (Gloves, masks, etc.) collect_ppe Designated, Leak-Proof Container for Contaminated PPE waste_ppe->collect_ppe disposal Licensed Hazardous Waste Disposal Company collect_chem->disposal collect_ppe->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amezinium
Reactant of Route 2
Reactant of Route 2
Amezinium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。